molecular formula C8H17NO B1451750 2,2,5,5-Tetramethylmorpholine CAS No. 1018611-94-3

2,2,5,5-Tetramethylmorpholine

Cat. No.: B1451750
CAS No.: 1018611-94-3
M. Wt: 143.23 g/mol
InChI Key: KBOKGIUEKHLMQJ-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethylmorpholine is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2,5,5-Tetramethylmorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,5,5-Tetramethylmorpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,5,5-tetramethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)6-10-8(3,4)5-9-7/h9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOKGIUEKHLMQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(CO1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,2,5,5-Tetramethylmorpholine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2,2,5,5-Tetramethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,5,5-Tetramethylmorpholine is a heterocyclic organic compound featuring a morpholine core scaffold symmetrically substituted with four methyl groups. This substitution imparts significant steric hindrance around the nitrogen atom, defining its unique chemical behavior as a non-nucleophilic base and a specialized building block in organic synthesis. This guide provides a comprehensive overview of its structure, physicochemical properties, a plausible synthetic route, characteristic reactivity, and potential applications, with a particular focus on its utility in medicinal chemistry and drug development.

Introduction: The Morpholine Scaffold and the Impact of Steric Hindrance

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[1] Its favorable properties, such as high polarity, water solubility, and metabolic stability, make it a desirable moiety for optimizing the pharmacokinetic profiles of drug candidates.[2]

2,2,5,5-Tetramethylmorpholine (CAS No. 19412-12-5) represents a structurally distinct variant of this scaffold. The presence of gem-dimethyl groups at both the C-2 and C-5 positions flanking the nitrogen and oxygen atoms introduces significant steric bulk. This structural feature is not merely an addition of mass; it fundamentally alters the molecule's reactivity, transforming it from a typical secondary amine into a potent, sterically hindered non-nucleophilic base. Understanding this distinction is critical to leveraging its full potential in complex molecular design and synthesis.

Molecular Structure and Physicochemical Properties

The core of 2,2,5,5-tetramethylmorpholine is a six-membered heterocyclic ring that adopts a stable chair conformation. The four methyl groups occupy axial and equatorial positions, further locking the conformation and shielding the amine proton and the lone pair of electrons on the nitrogen atom.

Diagram: Molecular Structure of 2,2,5,5-Tetramethylmorpholine

Caption: Chair conformation of 2,2,5,5-Tetramethylmorpholine.

Key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 19412-12-5[3][4]
Molecular Formula C₈H₁₇NO[3]
Molecular Weight 143.23 g/mol [3][4]
Boiling Point 169 °C at 760 mmHg; 47-49 °C at 9 Torr[4][5]
Density 0.840 ± 0.06 g/cm³ (Predicted)[4][5]
Flash Point 63.5 °C[5]
pKa 9.22 ± 0.60 (Predicted)[4]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]

Synthesis Pathway and Experimental Protocol

The synthesis of 2,2,5,5-tetramethylmorpholine can be achieved via the acid-catalyzed cyclization and dehydration of an appropriate amino diol precursor. This method is a robust and common strategy for forming heterocyclic rings.

Diagram: Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis (Not Detailed) cluster_1 Step 2: Cyclization & Dehydration cluster_2 Final Product Precursor 2-[(1-Hydroxy-2-methylpropan-2-yl)amino]- 2-methylpropan-1-ol Reaction Add Precursor to Flask + Concentrated H₂SO₄ (catalyst) Heat under reflux Precursor->Reaction Input Workup 1. Cool reaction mixture 2. Neutralize with NaOH (aq) 3. Extract with organic solvent Reaction->Workup Process Purification 1. Dry organic layer (e.g., Na₂SO₄) 2. Filter 3. Distill under reduced pressure Workup->Purification Crude Product Product 2,2,5,5-Tetramethylmorpholine Purification->Product Purified

Caption: General workflow for the synthesis of 2,2,5,5-Tetramethylmorpholine.

Exemplary Protocol: Synthesis from 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-methylpropan-1-ol

This protocol is based on established chemical principles for the formation of morpholine rings.[4]

Materials:

  • 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-methylpropan-1-ol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (NaOH) solution, 5M

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the precursor, 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-methylpropan-1-ol.

  • Acid Catalysis: Slowly and with caution (exothermic reaction), add a catalytic amount of concentrated sulfuric acid to the flask while stirring.

  • Cyclization: Heat the mixture to reflux using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The mechanism involves protonation of a hydroxyl group, followed by intramolecular nucleophilic attack by the second hydroxyl group's oxygen, and subsequent dehydration steps to form the stable morpholine ring.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acid by slowly adding 5M NaOH solution until the pH is basic (~10-12).

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into diethyl ether (3x volumes). Combine the organic layers.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude product can be purified by vacuum distillation to yield pure 2,2,5,5-tetramethylmorpholine.

Chemical Reactivity and Applications

The defining characteristic of 2,2,5,5-tetramethylmorpholine is its behavior as a sterically hindered non-nucleophilic base .

  • Basicity: The nitrogen atom is basic and readily accepts a proton (pKa of conjugate acid is ~9.2).

  • Non-Nucleophilic Nature: The four methyl groups create a crowded environment around the nitrogen, effectively blocking it from participating in nucleophilic substitution (Sₙ2) reactions or additions to carbonyl groups. This property is highly valuable in organic synthesis.

Causality of Reactivity: While a typical secondary amine like morpholine can act as both a base and a nucleophile, the steric shielding in the tetramethyl derivative prevents the nitrogen's lone pair from forming new carbon-nitrogen bonds. However, a small proton can still access the lone pair, allowing it to function effectively as a base.

Key Applications:

  • Proton Scavenger in Elimination Reactions: It is an excellent choice of base for promoting elimination (E2) reactions where competing substitution (Sₙ2) reactions are undesirable. It can deprotonate a substrate to initiate the formation of an alkene without the risk of the base itself adding to the molecule.

  • Specialized Building Block in Drug Discovery: The incorporation of the 2,2,5,5-tetramethylmorpholine moiety into a drug candidate can serve multiple purposes:

    • Metabolic Blocking: The methyl groups can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, potentially increasing the half-life of a drug.

    • Modulation of Physicochemical Properties: It can be used to fine-tune lipophilicity (LogP) and solubility, which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles.

    • Conformational Rigidity: The rigid chair structure can help lock a portion of a molecule into a specific bioactive conformation, enhancing its binding affinity to a biological target.[2]

Predicted Spectroscopic Data

No publicly available spectra for this specific compound were found. The following are predictions based on the known spectra of morpholine and the principles of NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Due to the molecule's symmetry, a simplified spectrum is expected.

    • ~1.2 ppm (singlet, 12H): Four equivalent methyl groups (C(CH₃)₂).

    • ~2.7 ppm (singlet, 4H): Two equivalent methylene groups adjacent to the oxygen and nitrogen (-CH₂-O- and -CH₂-N-). In unsubstituted morpholine, these protons are distinct and show complex splitting due to the rigid chair conformation.[6] The presence of the gem-dimethyl groups may simplify this region into a singlet or a less complex multiplet.

    • ~1.5-2.0 ppm (broad singlet, 1H): The N-H proton, which may be broadened due to exchange.

  • ¹³C NMR: Four distinct carbon signals are predicted.

    • ~70 ppm: Carbons adjacent to the oxygen (C-O).

    • ~50 ppm: Carbons adjacent to the nitrogen (C-N).

    • Quaternary Carbons: Signal for the C(CH₃)₂ carbons.

    • Methyl Carbons: Signal for the -CH₃ carbons.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the functional groups present.[7]

  • 3300-3400 cm⁻¹ (broad): N-H stretching vibration.

  • 2850-3000 cm⁻¹ (strong): C-H stretching from the methyl and methylene groups.

  • ~1120 cm⁻¹ (strong): C-O-C asymmetric stretching, characteristic of the ether linkage.

  • ~1300 cm⁻¹: C-N stretching vibration.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2,2,5,5-tetramethylmorpholine is not widely available, its properties can be inferred from the parent compound, morpholine. Morpholine is classified as a flammable, toxic, and corrosive substance.[8][9]

Key Hazards:

  • Flammability: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.[10]

  • Toxicity & Corrosivity: Harmful if swallowed. Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage.[8][11]

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10][11]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

2,2,5,5-Tetramethylmorpholine is a specialized heterocyclic compound whose chemical properties are dominated by the steric hindrance imparted by its four methyl groups. This structure renders it a highly effective non-nucleophilic base, creating opportunities for its use in selective organic transformations. For medicinal chemists and drug development professionals, it represents a unique and valuable building block for constructing novel molecular architectures with potentially enhanced metabolic stability and tailored physicochemical properties. A thorough understanding of its synthesis, reactivity, and safety is essential for its effective application in research and development.

References

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  • Google Patents. CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine.
  • Redox.
  • D'Andrea, P. et al. Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
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  • SpectraBase. 2,5,5-Trimethyl-morpholine - Optional[1H NMR] - Spectrum.
  • Mapelli, C. et al. Atmospheric breakdown chemistry of the new “green” solvent 2,2,5,5-tetramethyloxolane via gas-phase reactions with OH and Cl radicals. Atmospheric Chemistry and Physics. (2022).
  • ACS Omega. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
  • European Journal of Medicinal Chemistry. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. (2019).
  • Chemistry Stack Exchange. Multiplet shape in proton NMR of morpholines. (2016).
  • ResearchGate. Facile Synthesis of 3-Formyl-2,2,5,5-tetramethyl-1-oxypyrroline. (1999).
  • PubChem. Morpholine-2,2,3,3,5,5,6,6-d8.
  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2020).
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  • CymitQuimica. 2,2,5,5-Tetramethylmorpholine hydrochloride.
  • PubChem. 2,2,5,5-Tetramethylcyclohexanone.
  • PubChem. 2,2,5,5-Tetramethylheptane.
  • Journal of Medicinal Chemistry. Design, Synthesis, and Pharmacological Evaluation of 2-(2,5-Dimethyl-5,6,7,8-tetrahydroquinolin-8-yl)-N-aryl Propanamides as Novel Smoothened (Smo) Antagonists.
  • National Institute of Standards and Technology. Morpholine - NIST WebBook.
  • Semantic Scholar. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2020).
  • ResearchGate. FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b)
  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

Sources

2,2,5,5-Tetramethylmorpholine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2,2,5,5-Tetramethylmorpholine

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthesis pathway for 2,2,5,5-tetramethylmorpholine, a sterically hindered symmetrical morpholine derivative. Recognizing the importance of the morpholine scaffold in medicinal chemistry and materials science, this document elaborates on a strategic two-step approach commencing from readily available precursors. The proposed pathway involves the initial synthesis of a key intermediate, bis(2-hydroxy-2-methylpropyl)amine, via the nucleophilic ring-opening of isobutylene oxide, followed by an acid-catalyzed intramolecular cyclodehydration to yield the target heterocycle. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and critical process considerations to ensure reproducible and efficient synthesis.

Introduction: Strategic Importance of Substituted Morpholines

The morpholine ring is a privileged scaffold in modern medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its unique combination of properties—a secondary amine for functionalization, an ether linkage for hydrogen bonding, and favorable pharmacokinetic characteristics—makes it a valuable building block for drug design.[3]

The Significance of Steric Hindrance: The Role of Tetramethyl Substitution

The introduction of bulky alkyl groups, such as in 2,2,5,5-tetramethylmorpholine, creates significant steric hindrance around the nitrogen and oxygen atoms. This structural feature is not merely an augmentation but a strategic design element. Sterically hindered amines are widely recognized for their utility as non-nucleophilic bases, catalysts, and as foundational components of Hindered Amine Light Stabilizers (HALS) that protect polymers from degradation.[4][5] The gem-dimethyl groups can lock the ring into a stable chair conformation, influencing molecular recognition and binding affinity to biological targets. Furthermore, this hindrance can enhance metabolic stability by shielding the heteroatoms from enzymatic degradation, a critical aspect of drug development.

Profile of 2,2,5,5-Tetramethylmorpholine: A Symmetrical Hindered Amine

2,2,5,5-Tetramethylmorpholine is a saturated six-membered heterocycle featuring a 1,4-oxazinane core, with gem-dimethyl groups located at the C2 and C5 positions. This symmetrical substitution pattern imparts unique physical and chemical properties, including altered basicity and nucleophilicity compared to its non-substituted parent. The synthesis of such sterically congested molecules presents distinct challenges, often requiring tailored strategies to overcome the steric barriers inherent in their formation.[6]

Retrosynthetic Analysis and Core Strategy

A logical synthesis design begins with a retrosynthetic analysis to identify practical bond disconnections and commercially viable starting materials. The most robust strategy for constructing the 2,2,5,5-tetramethylmorpholine ring involves an intramolecular cyclization.

Key Disconnection: The Intramolecular Etherification Pathway

The most strategic disconnection is at the C-O-C ether linkage. This retrosynthetic step reveals a key precursor: bis(2-hydroxy-2-methylpropyl)amine . This symmetrical diol-amine contains all the necessary atoms and the correct substitution pattern, poised for a ring-closing dehydration reaction.

G Target 2,2,5,5-Tetramethylmorpholine Disconnect1 C-O Bond Disconnection (Intramolecular Williamson Ether Synthesis) Target->Disconnect1 Intermediate Bis(2-hydroxy-2-methylpropyl)amine Disconnect1->Intermediate Disconnect2 C-N Bond Disconnection Intermediate->Disconnect2 Precursors Isobutylene Oxide (2 eq.) + Ammonia (1 eq.) Disconnect2->Precursors

Figure 1: Retrosynthetic analysis of 2,2,5,5-tetramethylmorpholine.

This precursor can, in turn, be disconnected at the C-N bonds, leading back to two equivalents of isobutylene oxide (2,2-dimethyloxirane) and one equivalent of ammonia. This pathway is highly convergent and relies on fundamental, well-documented chemical transformations.

A Robust Two-Step Synthesis Pathway

The proposed synthesis is a logical and efficient sequence designed to overcome the challenges associated with steric hindrance.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization Start Isobutylene Oxide + Ammonia Reaction1 Nucleophilic Ring-Opening Start->Reaction1 Intermediate Bis(2-hydroxy-2-methylpropyl)amine Reaction1->Intermediate Reaction2 Acid-Catalyzed Dehydration Intermediate->Reaction2 Purified Intermediate Product 2,2,5,5-Tetramethylmorpholine Reaction2->Product

Figure 2: Overall workflow for the synthesis of 2,2,5,5-tetramethylmorpholine.
Step 1: Synthesis of Bis(2-hydroxy-2-methylpropyl)amine

The first step involves the reaction of a primary amine (ammonia) with an epoxide. This reaction is a cornerstone of organic synthesis for producing β-amino alcohols.

3.1.1 Causality and Mechanistic Insight

Ammonia acts as the nucleophile, attacking one of the electrophilic carbons of the isobutylene oxide ring. Due to the symmetrical nature of the epoxide and the use of a neutral (or slightly basic) nucleophile, the reaction proceeds via an SN2 mechanism. The attack occurs at the least sterically hindered carbon, leading to the formation of 2-amino-2-methylpropan-1-ol. This primary amine is more nucleophilic than ammonia itself and rapidly reacts with a second equivalent of isobutylene oxide to form the desired secondary amine diol, bis(2-hydroxy-2-methylpropyl)amine. The reaction is typically performed in a protic solvent like water or methanol, which facilitates the protonation of the alkoxide intermediate.

3.1.2 Detailed Experimental Protocol

  • Reactor Setup: To a high-pressure stainless-steel reactor, charge a 25-30% aqueous solution of ammonia (4 equivalents). Seal the reactor.

  • Reagent Addition: Cool the reactor to 10-15 °C. Slowly introduce isobutylene oxide (1 equivalent) into the reactor subsurface over 2-3 hours, maintaining the internal temperature below 30 °C to control the exotherm.

  • Reaction: After the addition is complete, slowly heat the reactor to 60-70 °C. Maintain this temperature for 8-12 hours, monitoring the internal pressure. The reaction is considered complete when the pressure stabilizes.

  • Workup and Isolation: Cool the reactor to room temperature and vent any excess ammonia pressure safely. Transfer the aqueous solution to a round-bottom flask. Remove water and excess ammonia under reduced pressure. The resulting crude oil, primarily bis(2-hydroxy-2-methylpropyl)amine, can be purified by vacuum distillation.

Step 2: Acid-Catalyzed Cyclodehydration

This step constructs the morpholine ring through an intramolecular etherification, a variation of the Williamson ether synthesis.

3.2.1 Causality and Mechanistic Insight

A strong protic acid, such as concentrated sulfuric acid, is the catalyst of choice. The mechanism proceeds via protonation of one of the tertiary hydroxyl groups, converting it into a good leaving group (water). The second hydroxyl group, which remains unprotonated, then acts as an intramolecular nucleophile, attacking the carbon bearing the protonated hydroxyl group in an SN2 fashion to close the six-membered ring. The steric hindrance from the gem-dimethyl groups disfavors intermolecular reactions, making the intramolecular pathway highly efficient. A similar strategy is documented in the synthesis of the analogous 2,2,6,6-tetramethylmorpholine.[7]

3.2.2 Detailed Experimental Protocol

  • Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with a mechanical stirrer, thermometer, and a distillation setup to a flask containing purified bis(2-hydroxy-2-methylpropyl)amine (1 equivalent).

  • Catalyst Addition: Cool the vessel to 0-5 °C in an ice bath. Slowly and carefully add concentrated sulfuric acid (98%, 1.5-2.0 equivalents) dropwise, ensuring the temperature does not exceed 20 °C.

  • Cyclization Reaction: After the addition is complete, slowly heat the mixture to 80-90 °C. Water will begin to form and can be monitored. The reaction is typically complete within 3-5 hours.

  • Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully and slowly pour the acidic mixture onto crushed ice. Basify the cold aqueous solution by the slow addition of 50% aqueous sodium hydroxide until the pH is >12, keeping the temperature below 25 °C.

  • Extraction and Purification: Transfer the basic mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether) (3x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2,2,5,5-tetramethylmorpholine.

Product Characterization and Data Validation

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized compound.

Analysis Expected Result
Appearance Colorless to pale yellow oil
¹H NMR Singlet (s, ~1.1-1.3 ppm, 12H, 4 x CH₃); Singlet (s, ~2.5-2.7 ppm, 4H, 2 x CH₂ adjacent to N/O); Broad singlet (s, variable, 1H, NH)
¹³C NMR Signal (~70-75 ppm, C-O); Signal (~55-60 ppm, C-N); Signal (~50-55 ppm, quaternary C); Signal (~25-30 ppm, CH₃)
Mass Spec (EI) M+ peak corresponding to the molecular weight of C₈H₁₇NO (143.23 g/mol )
FT-IR (neat) Broad peak ~3300 cm⁻¹ (N-H stretch); Strong peak ~1100 cm⁻¹ (C-O-C stretch); Peaks ~2850-2950 cm⁻¹ (C-H stretch)

Process Optimization and Critical Considerations

  • Control of Exotherms: The ring-opening of epoxides is highly exothermic. A slow, controlled addition of the epoxide and efficient cooling are critical to prevent runaway reactions and ensure the selective formation of the secondary amine over tertiary amine byproducts.

  • Catalyst Loading in Dehydration: The amount of sulfuric acid is crucial. Insufficient acid leads to incomplete conversion, while excessive acid can promote charring and side reactions like elimination to form alkenes.

  • Purification Strategy: Vacuum distillation is the preferred method for purifying both the intermediate and the final product, as their boiling points are relatively high, and they are susceptible to degradation at atmospheric pressure.

Conclusion

The synthesis of 2,2,5,5-tetramethylmorpholine can be achieved efficiently and reliably through a two-step pathway built on fundamental organic chemistry principles. By reacting isobutylene oxide with ammonia to form a key diol-amine intermediate, followed by an acid-catalyzed cyclodehydration, this sterically hindered heterocycle can be produced from common starting materials. The detailed protocols and mechanistic rationale provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable compound for applications in drug discovery, catalysis, and materials science.

References

  • Zhang, W., et al. (2014). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 19(9), 14177-14188. Available at: [Link]

  • Yagafarov, N. Z., et al. (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 52(7), 1397-1400. Available at: [Link]

  • CN102827148A - Hindered amine compound and preparation method thereof. Google Patents.
  • Tanimoto, S., Toshimitsu, A., & Inoue, Y. (1991). Synthesis of Hindered Amine Light Stabilizers from 2,2,6,6-Tetramethyl-4-piperidinone. Bulletin of the Institute for Chemical Research, Kyoto University, 69(3), 234-248. Available at: [Link]

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Physicochemical properties of 2,2,5,5-Tetramethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2,2,5,5-Tetramethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a privileged heterocyclic motif in medicinal chemistry, prized for its ability to improve the pharmacokinetic profiles of drug candidates.[1][2][3][4][5] Its unique combination of a basic amine and a polar ether functionality, held within a stable chair-like conformation, allows it to enhance aqueous solubility, modulate lipophilicity, and serve as a versatile scaffold for building complex molecular architectures.[1][2] 2,2,5,5-Tetramethylmorpholine, a symmetrically substituted derivative, presents a unique case study. The four methyl groups introduce significant steric bulk and increase lipophilicity, which can profoundly influence its physical properties, biological activity, and metabolic stability.

This guide provides a comprehensive analysis of the core physicochemical properties of 2,2,5,5-Tetramethylmorpholine, offering both established data for related compounds and the requisite experimental frameworks for empirical determination. It is designed to equip researchers with the foundational knowledge and practical methodologies necessary for utilizing this compound in drug discovery and development.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is to define its structure and fundamental identifiers.

Caption: 2D representation of the 2,2,5,5-Tetramethylmorpholine structure.

IdentifierValue
IUPAC Name 2,2,5,5-Tetramethylmorpholine
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
Canonical SMILES CC1(CNC(O1)(C)C)C
InChI Key YCSHCQUVDDBCFR-UHFFFAOYSA-N[6]
CAS Number 19412-12-5 (for 3,3,5,5-isomer)

Note: The CAS number provided is for the closely related isomer 3,3,5,5-Tetramethylmorpholine, as a specific CAS for the 2,2,5,5-isomer is not prominently available in the searched databases. Researchers should verify the specific isomer when procuring materials.

Core Physicochemical Properties

Quantitative data for 2,2,5,5-Tetramethylmorpholine is not extensively published. The following table includes experimental data for the closely related 3,3,5,5-tetramethylmorpholine isomer and predicted values to serve as a baseline for experimental design.

PropertyValue / Predicted RangeRemarks & Importance in Drug Development
Boiling Point 47-49 °C @ 9 Torr (for 3,3,5,5-isomer)[7]Influences purification methods (distillation) and volatility. Lower boiling points can be challenging for high-temperature reactions.
Melting Point Solid (Predicted)[7]Defines the physical state at ambient temperature. Crucial for formulation, handling, and solubility studies.
Density ~0.840 g/cm³ (Predicted for 3,3,5,5-isomer)[7]Important for formulation, reaction stoichiometry, and solvent selection.
pKa ~9.22 (Predicted for 3,3,5,5-isomer)[7]Governs the ionization state at physiological pH. The basicity of the nitrogen is critical for receptor interaction (as a hydrogen bond acceptor) and aqueous solubility of the protonated form.
LogP ~1.5 - 2.5 (Predicted)A key indicator of lipophilicity. The four methyl groups significantly increase the LogP compared to unsubstituted morpholine (-0.86)[8]. This impacts membrane permeability, protein binding, and potential for CNS penetration.
Solubility Sparingly soluble in water; Soluble in organic solvents.Solubility is critical for bioavailability and formulation. The increased hydrocarbon character suggests lower aqueous solubility than morpholine.

Spectroscopic Profile: A Structural Fingerprint

Spectroscopic analysis is essential for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information about the carbon-hydrogen framework. The parent morpholine ring exhibits a complex AA'XX' pattern due to the fixed chair conformation.[9][10] The tetramethyl substitution simplifies this spectrum significantly.

  • ¹H NMR:

    • Methyl Protons: Two sharp singlets are expected, each integrating to 6H, corresponding to the gem-dimethyl groups at the C2 and C5 positions. Their chemical shift would likely be in the 1.0-1.5 ppm range.

    • Ring Protons: The protons on C3 and C6 would appear as a singlet or a narrow multiplet, integrating to 4H, likely in the 2.5-3.5 ppm range.

    • N-H Proton: A broad singlet, typically in the 1.5-3.0 ppm range, whose position is dependent on solvent and concentration.

  • ¹³C NMR:

    • Methyl Carbons: Two distinct signals in the aliphatic region (~20-30 ppm).

    • Quaternary Carbons (C2, C5): Two signals expected around 50-70 ppm.

    • Ring Methylene Carbons (C3, C6): One signal expected around 60-75 ppm, influenced by the adjacent oxygen and nitrogen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

  • N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹, characteristic of a secondary amine.

  • C-H Stretch: Strong, sharp peaks in the 2850-3000 cm⁻¹ region from the methyl and methylene groups.

  • C-O Stretch: A strong, characteristic peak in the 1050-1150 cm⁻¹ range, indicative of the ether linkage.

  • N-H Bend: A moderate peak around 1550-1650 cm⁻¹.

Electron Impact Mass Spectrometry (EI-MS)

Mass spectrometry determines the molecular weight and provides structural clues through fragmentation patterns.[11]

  • Molecular Ion (M⁺): A peak at m/z = 143, corresponding to the molecular weight of the compound.

  • Key Fragmentation: Alpha-cleavage adjacent to the nitrogen and oxygen atoms is expected. Common fragments would include the loss of a methyl group (M-15, m/z = 128) and cleavage of the ring to produce stable carbocations.

Experimental Determination of Physicochemical Properties

Accurate, empirical data is the gold standard. The following section details standardized protocols for determining the core properties of 2,2,5,5-Tetramethylmorpholine.

Caption: General workflow for the empirical determination of physicochemical properties.

Protocol 1: Boiling Point Determination via Distillation
  • Causality: This method determines the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. It is a direct measure of volatility.

  • Methodology:

    • Apparatus Setup: Assemble a simple distillation apparatus with a round-bottom flask, distillation head, condenser, and receiving flask. Place a calibrated thermometer in the distillation head with the bulb just below the side arm.

    • Sample Addition: Add 5-10 mL of purified 2,2,5,5-Tetramethylmorpholine and a few boiling chips to the round-bottom flask.

    • Heating: Gently heat the flask using a heating mantle.

    • Observation: Record the temperature at which a steady distillation rate is achieved and vapor is continuously condensing into the receiving flask. This stable temperature is the boiling point.

    • Pressure Correction: Record the ambient atmospheric pressure. If it is not 760 mmHg, use a nomograph or the Clausius-Clapeyron equation to correct the boiling point to standard pressure.

  • Trustworthiness: The use of a calibrated thermometer and recording the barometric pressure ensures accuracy and reproducibility. The observation of a stable temperature plateau validates that the measurement corresponds to the boiling point of the pure substance.

Protocol 2: Density Determination Using a Pycnometer
  • Causality: This protocol precisely measures the mass of a known volume of the substance, allowing for the calculation of density (mass/volume).

  • Methodology:

    • Calibration: Clean and dry a pycnometer of known volume (e.g., 10 mL). Weigh the empty pycnometer (m₁).

    • Water Measurement: Fill the pycnometer with deionized water at a constant, recorded temperature (e.g., 20 °C). Weigh the filled pycnometer (m₂). Calculate the exact volume of the pycnometer using the known density of water at that temperature.

    • Sample Measurement: Empty, clean, and thoroughly dry the pycnometer. Fill it with 2,2,5,5-Tetramethylmorpholine at the same constant temperature. Weigh the filled pycnometer (m₃).

    • Calculation: The mass of the sample is (m₃ - m₁). The density is calculated as (m₃ - m₁) / Volume.

  • Trustworthiness: Maintaining a constant temperature is critical as density is temperature-dependent. Using a calibrated analytical balance and a known volume pycnometer provides a highly accurate and self-validating measurement.

Synthesis and Applications in Drug Development

While specific synthesis routes for the 2,2,5,5-isomer are not detailed in the provided search results, general strategies for substituted morpholines often involve the cyclization of amino alcohols.[12][13] For instance, a plausible route could involve the reaction of a suitably protected 2-amino-2-methylpropan-1-ol derivative with a halogenated ether, followed by deprotection and cyclization. A method for preparing the related 2,2,6,6-tetramethylmorpholine involves reacting 2-methyloxetane with ammonia followed by cyclization with concentrated sulfuric acid.[14]

The true value of 2,2,5,5-Tetramethylmorpholine lies in its potential to modulate drug properties:

  • Metabolic Stability: The gem-dimethyl groups at the C2 and C5 positions can act as metabolic shields. These positions are often susceptible to enzymatic oxidation in simpler morpholine rings. By introducing steric hindrance, the tetramethyl substitution can block metabolic attack, potentially increasing the half-life of a drug.

  • Lipophilicity and Permeability: The addition of four methyl groups significantly increases the lipophilicity (LogP) of the morpholine scaffold. This can enhance permeability across biological membranes, including the blood-brain barrier, a desirable trait for CNS-targeting drugs.[1]

  • Receptor Binding: The rigid, chair-like conformation of the morpholine ring, combined with the specific steric profile of the methyl groups, can precisely orient other pharmacophoric elements for optimal interaction with a biological target.[2]

Safety and Handling

No specific safety data sheet (SDS) for 2,2,5,5-Tetramethylmorpholine was found. However, based on the parent morpholine compound and other alkylated amines, the following precautions are essential.[15][16][17]

  • Hazards: Assumed to be a flammable liquid and vapor.[16][18] Likely to be corrosive and may cause severe skin burns and eye damage. Harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[15][16] All handling should be performed in a well-ventilated chemical fume hood.

  • Handling: Keep away from heat, sparks, and open flames.[15][18] Ground all equipment to prevent static discharge. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable and corrosive materials.[15][16]

  • In case of Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, seeking immediate medical attention.[15]

    • Skin: Immediately remove all contaminated clothing and wash the affected area with plenty of water.[15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[15]

Conclusion

2,2,5,5-Tetramethylmorpholine is a compelling chemical scaffold for modern drug discovery. Its physicochemical properties, dominated by the increased lipophilicity and steric shielding from the four methyl groups, offer a distinct advantage over the parent morpholine ring for enhancing metabolic stability and modulating membrane permeability. While comprehensive experimental data remains to be published, this guide provides a robust framework of predicted properties, analytical methodologies, and safety considerations. By applying the rigorous experimental protocols outlined herein, researchers can unlock the full potential of this versatile building block, paving the way for the development of novel therapeutics with improved pharmacological profiles.

References

  • Safety Data Sheet: Morpholine - Carl ROTH. (n.d.). [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024-03-20). PMC. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC. [Link]

  • A kind of preparation method of 2,2,6,6- tetramethyl morpholine. (n.d.).
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020-01-21). PubMed. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020-02-21). ResearchGate. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. (2013-06-01). ResearchGate. [Link]

  • Multiplet shape in proton NMR of morpholines. (2016-07-29). Chemistry Stack Exchange. [Link]

  • (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. (2021-10-20). ResearchGate. [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison. [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (n.d.). Journal of Chemical Reviews. [Link]

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An In-Depth Technical Guide to 2,2,5,5-Tetramethylmorpholine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Introduction: In the landscape of modern medicinal chemistry and organic synthesis, the morpholine scaffold stands out as a privileged structure, integral to a multitude of FDA-approved drugs and advanced molecular probes.[1] Its prevalence is not accidental but rather a consequence of the favorable physicochemical and metabolic properties it imparts to molecules. This guide provides a comprehensive technical overview of a unique derivative, 2,2,5,5-tetramethylmorpholine (CAS No. 19412-12-5), focusing on its synthesis, characterization, and potential applications, particularly as a sterically hindered non-nucleophilic base. Understanding the nuances of this building block can unlock new avenues in drug design and the synthesis of complex molecular architectures.

Core Identification and Physicochemical Properties

2,2,5,5-Tetramethylmorpholine is a saturated heterocyclic compound distinguished by the presence of four methyl groups flanking the nitrogen and oxygen atoms of the morpholine ring. This substitution pattern confers significant steric hindrance around the basic nitrogen atom, a key feature influencing its reactivity and utility.

Table 1: Physicochemical Properties of 2,2,5,5-Tetramethylmorpholine

PropertyValueSource
CAS Number 19412-12-5Alfa Chemistry
Molecular Formula C₈H₁₇NOAlfa Chemistry
Molecular Weight 143.23 g/mol Alfa Chemistry
Boiling Point 169 °C at 760 mmHgAlfa Chemistry
Density 0.84 g/cm³Alfa Chemistry
Flash Point 63.5 °CAlfa Chemistry

Synthesis of 2,2,5,5-Tetramethylmorpholine: A Mechanistic Approach

The synthesis of substituted morpholines can be achieved through various strategies, with the intramolecular cyclization of amino alcohols being a common and effective method.[2] For 2,2,5,5-tetramethylmorpholine, a plausible and efficient synthetic route involves the acid-catalyzed cyclization of a suitably substituted diethanolamine derivative.

Conceptual Synthetic Pathway

The synthesis logically begins with the creation of a diol precursor bearing the requisite tetramethyl substitution pattern. This can be envisioned to cyclize under acidic conditions, where the protonated hydroxyl groups facilitate a nucleophilic attack by the amine to form the morpholine ring.

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Cyclization Precursor 2,2'-(tert-butylazanediyl)bis(2-methylpropan-1-ol) Intermediate Protonated Diol Precursor->Intermediate H₂SO₄ (catalyst) Product 2,2,5,5-Tetramethylmorpholine Intermediate->Product Intramolecular Nucleophilic Attack

Caption: Conceptual workflow for the synthesis of 2,2,5,5-Tetramethylmorpholine.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 2,2'-(tert-butylazanediyl)bis(2-methylpropan-1-ol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the precursor, 2,2'-(tert-butylazanediyl)bis(2-methylpropan-1-ol).

  • Acid Addition: Slowly add concentrated sulfuric acid to the flask with constant stirring. The reaction is exothermic and should be cooled in an ice bath.

  • Heating: After the addition is complete, heat the mixture to reflux for several hours to drive the cyclization. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with diethyl ether.

  • Drying and Evaporation: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation to obtain 2,2,5,5-tetramethylmorpholine.

Causality of Experimental Choices:

  • Sulfuric Acid: Acts as a catalyst to protonate the hydroxyl groups, making them good leaving groups (water) and facilitating the intramolecular nucleophilic attack by the nitrogen atom.

  • Reflux: Provides the necessary activation energy for the dehydration and cyclization reaction.

  • Neutralization and Extraction: Essential for isolating the basic morpholine product from the acidic reaction mixture.

  • Vacuum Distillation: A standard method for purifying liquid organic compounds with relatively high boiling points.

Characterization and Analytical Data

The identity and purity of the synthesized 2,2,5,5-tetramethylmorpholine would be confirmed using a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data for 2,2,5,5-Tetramethylmorpholine

TechniqueExpected Features
¹H NMR Signals corresponding to the methyl protons (singlets) and the methylene protons of the morpholine ring (likely complex multiplets due to restricted rotation). The chemical shifts would be influenced by the adjacent nitrogen and oxygen atoms.
¹³C NMR Resonances for the quaternary carbons bearing the methyl groups, the methyl carbons, and the methylene carbons of the morpholine ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight (143.23 g/mol ) and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy C-H stretching vibrations for the methyl and methylene groups, C-N stretching, and C-O-C stretching bands characteristic of the morpholine ring.

Applications in Research and Drug Development

The unique structural feature of 2,2,5,5-tetramethylmorpholine, its steric bulk around the nitrogen atom, makes it a valuable tool in organic synthesis, particularly as a non-nucleophilic base.

Sterically Hindered Non-Nucleophilic Base

In many organic reactions, a base is required to deprotonate a substrate without acting as a nucleophile and participating in unwanted side reactions. The four methyl groups in 2,2,5,5-tetramethylmorpholine effectively shield the nitrogen's lone pair of electrons, hindering its ability to attack electrophilic centers while still allowing it to abstract protons. This property is analogous to other well-known hindered bases like 2,2,6,6-tetramethylpiperidine (TMP).[4]

Steric_Hindrance cluster_0 Unhindered Amine (e.g., Morpholine) cluster_1 2,2,5,5-Tetramethylmorpholine Unhindered_N N E_plus_1 E⁺ Unhindered_N->E_plus_1 Nucleophilic Attack (Possible) Hindered_N N Me1 CH₃ Hindered_N->Me1 Me2 CH₃ Hindered_N->Me2 Me3 CH₃ Hindered_N->Me3 Me4 CH₃ Hindered_N->Me4 E_plus_2 E⁺ Hindered_N->E_plus_2 Nucleophilic Attack (Hindered)

Caption: Steric shielding of the nitrogen in 2,2,5,5-tetramethylmorpholine.

Potential Applications as a Non-Nucleophilic Base:

  • Elimination Reactions: Promoting E2 reactions over S(_N)2 reactions.

  • Enolate Formation: Selective deprotonation of ketones, esters, and other carbonyl compounds to form specific enolates for subsequent alkylation or aldol reactions.

  • Deprotonation of Weakly Acidic Protons: In reactions where a mild, non-nucleophilic base is required.

Building Block in Medicinal Chemistry

The morpholine moiety is a well-established "privileged scaffold" in drug discovery, often improving the pharmacokinetic profile of drug candidates.[2] The introduction of the tetramethyl substitution pattern can offer several advantages:

  • Metabolic Stability: The methyl groups can block sites of potential metabolic oxidation, increasing the in vivo half-life of a drug molecule.

  • Modulation of Basicity and Lipophilicity: The alkyl groups can fine-tune the pKa and lipophilicity of the morpholine nitrogen, which can be crucial for receptor binding and cell permeability.

  • Conformational Rigidity: The steric bulk of the methyl groups can lock the morpholine ring into a specific conformation, which may be advantageous for binding to a biological target.

The introduction of sterically hindered groups can lead to more rigid transition states in catalytic reactions, resulting in better stereochemical control.[2][5] This principle can be applied to the design of chiral catalysts incorporating the 2,2,5,5-tetramethylmorpholine scaffold for asymmetric synthesis.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling 2,2,5,5-tetramethylmorpholine. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Conclusion

2,2,5,5-Tetramethylmorpholine is a valuable, albeit specialized, building block for organic synthesis and medicinal chemistry. Its defining feature, the steric hindrance around the nitrogen atom, makes it a promising non-nucleophilic base and a unique scaffold for the design of novel therapeutic agents and catalysts. Further exploration of its reactivity and applications is warranted and holds the potential to contribute significantly to the advancement of drug discovery and chemical synthesis.

References

  • Bucci, F., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1234567. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2,6,6-Tetramethylpiperidine. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 2,2,6,6- tetramethyl morpholine. CN109928939A.
  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Process of producing morpholine from diethanolamine. US2777846A.
  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • NIST. (n.d.). Morpholine. In NIST Chemistry WebBook. Retrieved from [Link]

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Spectroscopic Characterization of 2,2,5,5-Tetramethylmorpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 2,2,5,5-tetramethylmorpholine. As a sterically hindered cyclic amine, understanding its unique spectral signature is crucial for its identification and characterization in research and drug development. Due to the limited availability of experimental data for this specific molecule, this guide leverages predictive methodologies and comparative analysis with structurally related compounds to provide a robust analytical framework.

Molecular Structure and its Spectroscopic Implications

2,2,5,5-Tetramethylmorpholine is a saturated heterocyclic compound featuring a morpholine ring with gem-dimethyl groups at the C2 and C5 positions. This substitution pattern has profound effects on its physicochemical properties and, consequently, its spectroscopic behavior. The bulky tert-butyl-like groups lock the morpholine ring into a stable chair conformation, restricting its conformational flexibility. This rigidity simplifies the spectroscopic analysis, particularly in Nuclear Magnetic Resonance (NMR), by reducing the complexity of the spectra. The presence of a nitrogen and an oxygen atom introduces polarity and specific vibrational modes, which are key identifiers in infrared (IR) spectroscopy.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a fundamental tool for elucidating the hydrogen framework of a molecule. For 2,2,5,5-tetramethylmorpholine, the high degree of symmetry simplifies the expected spectrum.

Expected Chemical Shifts and Multiplicities:

Based on the molecular structure, two distinct proton environments are anticipated:

  • Methyl Protons (-CH₃): The twelve protons of the four methyl groups are chemically equivalent due to the symmetry of the molecule. These will give rise to a single, sharp singlet in the upfield region of the spectrum, typically around 1.1-1.3 ppm . The integration of this peak will correspond to 12 protons.

  • Methylene Protons (-CH₂-): The four protons of the two methylene groups (C3 and C6) are also chemically equivalent. They are expected to produce a single singlet at approximately 2.5-2.7 ppm . The integration of this peak will represent 4 protons.

  • Amine Proton (-NH-): The single proton on the nitrogen atom will appear as a broad singlet. Its chemical shift is highly dependent on the solvent and concentration, but it is typically expected in the range of 1.0-3.0 ppm .

Table 1: Predicted ¹H NMR Data for 2,2,5,5-Tetramethylmorpholine
Chemical GroupPredicted Chemical Shift (ppm)MultiplicityIntegration
C(CH₃)₂1.2Singlet12H
-CH₂-N-2.6Singlet4H
-NH-1.0 - 3.0 (variable)Broad Singlet1H
Experimental Protocol for ¹H NMR Spectroscopy:
  • Sample Preparation: Dissolve approximately 5-10 mg of 2,2,5,5-tetramethylmorpholine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR (¹³C NMR) provides insight into the carbon skeleton of a molecule. The symmetry of 2,2,5,5-tetramethylmorpholine will also result in a simple ¹³C NMR spectrum.

Expected Chemical Shifts:
  • Methyl Carbons (-CH₃): The four methyl carbons are equivalent and will appear as a single peak in the upfield region, around 25-30 ppm .

  • Quaternary Carbons (-C(CH₃)₂): The two quaternary carbons (C2 and C5) are equivalent and will produce a signal in the range of 55-60 ppm .

  • Methylene Carbons (-CH₂-): The two methylene carbons (C3 and C6) are equivalent, and their signal is expected to be in the 45-50 ppm range.

Table 2: Predicted ¹³C NMR Data for 2,2,5,5-Tetramethylmorpholine
Carbon AtomPredicted Chemical Shift (ppm)
-C H₃28
-C (CH₃)₂58
-C H₂-48
Experimental Protocol for ¹³C NMR Spectroscopy:
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.

  • Instrument Setup: Use a spectrometer with a broadband probe.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Expected Absorption Bands:
  • N-H Stretch: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration. This peak is often broad.

  • C-H Stretch: Strong absorption bands from the stretching of C-H bonds in the methyl and methylene groups will be present in the 2850-3000 cm⁻¹ region.

  • C-O Stretch: A strong, characteristic absorption band for the C-O-C ether linkage is expected around 1100-1150 cm⁻¹ .

  • C-N Stretch: The C-N stretching vibration will likely appear as a medium intensity band in the 1020-1250 cm⁻¹ region.

  • CH₂ and CH₃ Bending: Various bending vibrations for the methylene and methyl groups will be observed in the fingerprint region (1350-1470 cm⁻¹ ).

Table 3: Predicted IR Absorption Frequencies for 2,2,5,5-Tetramethylmorpholine
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium, Broad
C-H Stretch2850 - 3000Strong
C-O-C Stretch1100 - 1150Strong
C-N Stretch1020 - 1250Medium
CH₂/CH₃ Bending1350 - 1470Medium-Strong
Experimental Protocol for IR Spectroscopy:
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet or a Nujol mull can be prepared.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for its identification.

Expected Fragmentation Pattern:
  • Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₈H₁₇NO = 143.23 g/mol ). This peak may be of low intensity due to the facile fragmentation of the molecule.

  • Alpha-Cleavage: The most prominent fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. For 2,2,5,5-tetramethylmorpholine, this would lead to the loss of a methyl group (CH₃•) to form a stable iminium ion at m/z 128 . This is expected to be a major peak.

  • Loss of a Propene Fragment: Cleavage of the ring can lead to the loss of a propene molecule (C₃H₆) from the molecular ion, resulting in a fragment at m/z 101 .

Table 4: Predicted Key Mass Spectral Fragments for 2,2,5,5-Tetramethylmorpholine
m/zProposed Fragment
143[M]⁺
128[M - CH₃]⁺
101[M - C₃H₆]⁺
Experimental Protocol for Mass Spectrometry:
  • Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio.

  • Detection: The detector records the abundance of each ion.

Visualization of Molecular Structure and Spectroscopic Workflow

To provide a clearer understanding of the molecular structure and the analytical workflow, the following diagrams are provided.

Caption: Molecular structure of 2,2,5,5-Tetramethylmorpholine.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 2,2,5,5-Tetramethylmorpholine NMR NMR (1H & 13C) Sample->NMR IR FTIR Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2,2,5,5-tetramethylmorpholine. The high symmetry of the molecule is expected to lead to simple and readily interpretable NMR spectra. The characteristic functional groups (amine, ether) will give rise to distinct signals in the IR spectrum, and the fragmentation pattern in mass spectrometry will be dominated by alpha-cleavage. While experimental data is currently scarce, this guide serves as a valuable resource for researchers and scientists in the identification and characterization of this and structurally similar compounds. The provided protocols are based on standard laboratory practices and can be readily adapted for experimental verification.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Morpholine. Retrieved from [Link]

An In-Depth Technical Guide to the Structural Elucidation of 2,2,5,5-Tetramethylmorpholine: NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the precise structural characterization of novel chemical entities is a cornerstone of innovation. 2,2,5,5-Tetramethylmorpholine, a sterically hindered cyclic amine, presents a unique structural motif with potential applications in catalysis, materials science, and as a scaffold in medicinal chemistry. Its symmetrically substituted nature offers an intriguing case for spectroscopic analysis. This technical guide provides a comprehensive exploration of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data pertinent to 2,2,5,5-tetramethylmorpholine, offering both predicted spectral features and the rationale behind them. As experimental spectra for this specific molecule are not widely available, this guide will leverage established principles of spectroscopy and data from analogous structures to provide a robust predictive analysis.

Molecular Structure and Conformation

2,2,5,5-Tetramethylmorpholine possesses a morpholine ring, a six-membered heterocycle containing both oxygen and nitrogen atoms. The defining feature of this molecule is the presence of gem-dimethyl groups at the C2 and C5 positions. At room temperature, the morpholine ring typically undergoes rapid chair-to-chair interconversion.[1] This conformational flexibility has significant implications for the observed NMR spectra.

Caption: Molecular structure of 2,2,5,5-tetramethylmorpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 2,2,5,5-tetramethylmorpholine, both ¹H and ¹³C NMR will provide characteristic signals that confirm its unique structure.

¹H NMR Spectroscopy: A Predictive Analysis

The proton NMR spectrum of 2,2,5,5-tetramethylmorpholine is expected to be relatively simple due to the molecule's high degree of symmetry.

  • Methyl Protons (C2-CH₃ and C5-CH₃): The four methyl groups are chemically equivalent due to the rapid chair-to-chair interconversion at room temperature. This equivalence will result in a single, sharp singlet in the ¹H NMR spectrum. The chemical shift of these protons is anticipated to be in the upfield region, likely around 1.1-1.3 ppm . This upfield shift is a consequence of the shielding effect of the sp³ hybridized carbon atoms to which they are attached.

  • Methylene Protons (C3-H₂ and C6-H₂): The two methylene groups are also chemically equivalent. The protons within each methylene group (diastereotopic) would be rendered equivalent by the rapid ring flipping. Protons on C3 are adjacent to the nitrogen atom, while protons on C6 are adjacent to the oxygen atom. The electronegativity of oxygen is greater than that of nitrogen, leading to a greater deshielding effect on the adjacent protons. Therefore, the methylene protons at C6 are expected to resonate at a lower field (higher ppm value) than the methylene protons at C3.

    • C6-H₂ (adjacent to Oxygen): Predicted to appear as a singlet around 3.6-3.8 ppm .

    • C3-H₂ (adjacent to Nitrogen): Predicted to appear as a singlet around 2.7-2.9 ppm .

  • N-H Proton: The proton on the nitrogen atom will likely appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is typically expected in the range of 1.5-3.0 ppm .

Table 1: Predicted ¹H NMR Data for 2,2,5,5-Tetramethylmorpholine

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
C2-CH₃, C5-CH₃1.1 - 1.3Singlet12H
C3-H₂2.7 - 2.9Singlet4H
C6-H₂3.6 - 3.8Singlet4H
N-H1.5 - 3.0Broad Singlet1H
¹³C NMR Spectroscopy: A Predictive Analysis

The proton-decoupled ¹³C NMR spectrum of 2,2,5,5-tetramethylmorpholine is also expected to be simple, reflecting the molecule's symmetry.

  • Methyl Carbons (C2-CH₃ and C5-CH₃): The four equivalent methyl carbons will give rise to a single signal in the upfield region, predicted to be around 25-30 ppm .

  • Quaternary Carbons (C2 and C5): The two equivalent quaternary carbons bearing the gem-dimethyl groups will appear as a single signal. Due to the substitution, these carbons are expected to resonate in the range of 55-60 ppm .

  • Methylene Carbons (C3 and C6): The two methylene carbons are in different chemical environments.

    • C6 (adjacent to Oxygen): This carbon is deshielded by the electronegative oxygen atom and is predicted to have a chemical shift of approximately 65-70 ppm .

    • C3 (adjacent to Nitrogen): This carbon is less deshielded than C6 and is expected to resonate around 45-50 ppm .

Table 2: Predicted ¹³C NMR Data for 2,2,5,5-Tetramethylmorpholine

CarbonPredicted Chemical Shift (δ, ppm)
C2-CH₃, C5-CH₃25 - 30
C3, C545 - 50
C2, C555 - 60
C665 - 70

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For 2,2,5,5-tetramethylmorpholine (C₈H₁₇NO), the expected molecular weight is approximately 143.23 g/mol .

Electron Ionization (EI) Mass Spectrometry

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

  • Molecular Ion (M⁺): A peak corresponding to the molecular ion is expected at m/z 143 . The intensity of this peak may be variable, as sterically hindered molecules can sometimes undergo facile fragmentation.

  • Fragmentation Pathways: The fragmentation of the 2,2,5,5-tetramethylmorpholine molecular ion will be driven by the presence of the heteroatoms and the quaternary carbons.

    • Loss of a Methyl Group: A common fragmentation pathway for compounds with tert-butyl-like groups is the loss of a methyl radical (•CH₃), leading to a stable tertiary carbocation. This would result in a prominent peak at m/z 128 (143 - 15).

    • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom (alpha-cleavage) is a characteristic fragmentation for amines and ethers.

      • Cleavage between C2 and C3 would lead to the formation of a resonance-stabilized ion.

      • Cleavage of the C5-C6 bond would also result in characteristic fragments.

    • Ring Opening and Further Fragmentation: The morpholine ring can undergo ring-opening followed by further fragmentation, leading to a complex pattern of smaller ions.

M [M]+. m/z = 143 F1 [M - CH3]+ m/z = 128 M->F1 - •CH3 F2 Further Fragments F1->F2 Ring Cleavage

Caption: Predicted major fragmentation pathway for 2,2,5,5-tetramethylmorpholine in EI-MS.

Table 3: Predicted Key Mass Spectrometry Fragments for 2,2,5,5-Tetramethylmorpholine

m/zPredicted Fragment
143[C₈H₁₇NO]⁺ (Molecular Ion)
128[C₇H₁₄NO]⁺ (Loss of •CH₃)

Experimental Protocols

To obtain high-quality NMR and MS data for 2,2,5,5-tetramethylmorpholine, the following experimental protocols are recommended.

NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2,2,5,5-tetramethylmorpholine.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly for the N-H proton.[2]

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the spectrometer is not calibrated to the solvent signal.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[3]

    • Tune and match the probe for the specific solvent and nucleus being observed.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp, well-defined peaks.

  • ¹H NMR Spectrum Acquisition:

    • Acquire a 1D proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons for each peak.

  • ¹³C NMR Spectrum Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

    • Process the data similarly to the ¹H spectrum.

Mass Spectrometry Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of 2,2,5,5-tetramethylmorpholine in a volatile solvent (e.g., methanol or acetonitrile). The concentration should be in the low ppm to ppb range, depending on the instrument's sensitivity.

  • Instrument Setup (EI-MS):

    • Use a gas chromatograph-mass spectrometer (GC-MS) for volatile compounds or a direct insertion probe.

    • Set the ion source temperature and electron energy (typically 70 eV for EI).

    • Calibrate the mass analyzer using a known standard (e.g., perfluorotributylamine - PFTBA).

  • Data Acquisition:

    • Inject the sample into the instrument.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

Conclusion

This in-depth technical guide provides a comprehensive predictive analysis of the ¹H NMR, ¹³C NMR, and mass spectrometry data for 2,2,5,5-tetramethylmorpholine. By leveraging established spectroscopic principles and data from analogous structures, we have outlined the expected chemical shifts, multiplicities, and fragmentation patterns. The provided experimental protocols offer a robust framework for researchers to acquire high-quality data for this and other novel compounds. The structural insights gained from these analytical techniques are paramount for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. PubMed Central. Available at: [Link]

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  • NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. MDPI. Available at: [Link]

  • Morpholine. NIST WebBook. Available at: [Link]

  • Cross-Linked Poly-4-Acrylomorpholine: A Flexible and Reversibly Compressible Aligning Gel for Anisotropic NMR Analysis of Peptides and Small Molecules in Water. PubMed. Available at: [Link]

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An In-depth Technical Guide to the Structure of 2,2,5,5-Tetramethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Availability of Data: Information on 2,2,5,5-tetramethylmorpholine in publicly accessible scientific literature is limited. This guide, therefore, presents a comprehensive analysis based on established principles of organic chemistry, spectroscopic theory, and comparative data from analogous molecular structures. The content herein is intended to serve as a predictive and theoretical resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of Sterically Hindered Morpholines

The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties, including its typical water solubility and metabolic stability. The introduction of bulky substituents, such as methyl groups, onto the morpholine ring creates sterically hindered amines. These modifications can profoundly influence a molecule's pharmacological profile by modulating its binding to biological targets, enhancing metabolic stability, and improving solubility.[1] 2,2,5,5-Tetramethylmorpholine represents a unique, symmetrically substituted, sterically hindered morpholine. Understanding its structure is pivotal for harnessing its potential in the design of novel therapeutics and specialized chemical reagents.

Molecular Structure and Conformational Analysis

The structure of 2,2,5,5-tetramethylmorpholine is characterized by a six-membered heterocyclic ring containing an oxygen and a nitrogen atom at the 1 and 4 positions, respectively. The defining feature is the presence of gem-dimethyl groups at both the C2 and C5 positions.

Caption: A conceptual workflow for the synthesis of 2,2,5,5-Tetramethylmorpholine.

Experimental Protocol Considerations:

  • N-Alkylation: The reaction of 2-amino-2-methyl-1-propanol with a suitable electrophile, such as a protected 2-halo-2-methylpropanal or a related epoxide, would be the initial step to build the carbon skeleton. [2]Careful control of stoichiometry and reaction conditions would be crucial to favor the desired dialkylation product.

  • Cyclization: The resulting intermediate, a substituted diethanolamine, would then undergo an acid-catalyzed intramolecular dehydration to form the morpholine ring. Strong acids like sulfuric or hydrochloric acid at elevated temperatures are typically employed for this transformation. [3]The steric hindrance of the gem-dimethyl groups would likely necessitate forcing reaction conditions.

Predicted Spectroscopic Signature

The structural features of 2,2,5,5-tetramethylmorpholine would give rise to a distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
¹H~ 2.5 - 2.8Singlet4H-CH₂- (C3 and C6 methylene protons)
¹H~ 1.1 - 1.3Singlet12H-CH₃ (Four methyl groups)
¹H~ 1.5 - 2.5Broad Singlet1HN-H
¹³C~ 75 - 80Singlet-Quaternary carbons (C2 and C5)
¹³C~ 50 - 55Singlet-Methylene carbons (C3 and C6)
¹³C~ 25 - 30Singlet-Methyl carbons

Justification for Predictions:

  • The chemical shifts are predicted based on data from unsubstituted morpholine and other methylated analogs. [4][5]* The methylene protons at C3 and C6 are expected to be chemically equivalent due to the symmetry of the molecule, resulting in a single peak.

  • Similarly, all twelve methyl protons are predicted to be equivalent, giving rise to a single, intense singlet.

  • The absence of protons on the adjacent C2 and C5 carbons would result in the methylene protons appearing as singlets.

  • The broadness of the N-H peak is typical due to quadrupole broadening and potential hydrogen exchange.

  • The ¹³C chemical shifts are estimated based on the expected shielding and deshielding effects of the nitrogen, oxygen, and methyl substituents.

Infrared (IR) Spectroscopy
Frequency Range (cm⁻¹) Vibration Expected Intensity
3300 - 3500N-H stretchMedium, potentially broad
2850 - 3000C-H stretch (aliphatic)Strong
1450 - 1470C-H bend (methylene and methyl)Medium
1050 - 1150C-O-C stretch (ether)Strong
1100 - 1200C-N stretchMedium

Rationale for Predictions:

  • The presence of the N-H bond will give a characteristic stretching vibration in the 3300-3500 cm⁻¹ region. [6][7]* The strong C-H stretching bands below 3000 cm⁻¹ are indicative of the saturated aliphatic nature of the molecule.

  • A strong C-O-C stretching band is a hallmark of the ether functional group within the morpholine ring. [8]

Mass Spectrometry (MS)

The electron ionization mass spectrum of 2,2,5,5-tetramethylmorpholine is expected to show a molecular ion peak (M⁺) at m/z 143. The fragmentation pattern would likely be dominated by the loss of a methyl group to form a stable cation at m/z 128, which would be the base peak. Further fragmentation could involve cleavage of the morpholine ring.

Predicted Fragmentation Pathway:

Caption: A plausible fragmentation pathway for 2,2,5,5-Tetramethylmorpholine in mass spectrometry.

Potential Applications in Drug Development and Organic Synthesis

The unique structural features of 2,2,5,5-tetramethylmorpholine suggest several potential applications:

  • Sterically Hindered Base: The lone pair of electrons on the nitrogen atom is sterically shielded by the four methyl groups. This would make it a non-nucleophilic base, useful in organic reactions where a strong base is needed without the risk of nucleophilic attack.

  • Scaffold for Drug Discovery: The rigid and substituted morpholine ring could serve as a novel scaffold for the synthesis of new chemical entities. The methyl groups can provide favorable interactions within the binding pockets of biological targets and enhance metabolic stability by blocking sites of oxidation. [1]* Chemical Reagent: Its properties as a hindered amine could be exploited in various chemical transformations, such as in polymer chemistry or as a ligand for metal catalysts.

Conclusion

2,2,5,5-Tetramethylmorpholine is a structurally intriguing molecule with significant potential in both synthetic and medicinal chemistry. While direct experimental data remains scarce, this in-depth theoretical guide provides a solid foundation for its synthesis, characterization, and potential applications. Further research into this unique, sterically hindered morpholine is warranted to fully explore its chemical and pharmacological properties.

References

  • Ataman Kimya. 2-AMINO-2-METHYL-1-PROPANOL. [Link]

  • NileRed. Morpholine Preparation from Diethanolamine. YouTube, 1 Aug. 2022, [Link].

  • White, J.D., et al. "Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2." Beilstein J. Org. Chem., vol. 11, 2015, pp. 1144-51.
  • The Study on the Preparation of Morpholine.
  • Kaur, N., et al. "Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations.
  • Tyagi, R., et al. "Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors." Molecules, vol. 20, no. 5, 2015, pp. 8838-61.
  • Fiveable. Conformational analysis | Medicinal Chemistry Class Notes. [Link]

  • ResearchGate. Observed IR spectrum of neutral morpholine and the calculated spectrum.... [Link]

  • ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. [Link]

  • SpectraBase. all-cis-2,3,5,6-Tetramethyl-morpholine - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. 2,5,5-Trimethyl-morpholine - Optional[1H NMR] - Spectrum. [Link]

  • NIST. Morpholine. NIST Chemistry WebBook, [Link].

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Introduction: Unveiling a Unique Sterically Hindered Amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,2,5,5-Tetramethylmorpholine for Researchers and Drug Development Professionals

In the vast landscape of heterocyclic chemistry, the morpholine scaffold stands out for its ubiquitous presence in pharmaceuticals and biologically active compounds.[1][2] Its unique physicochemical properties, including a favorable lipophilic–hydrophilic balance and reduced basicity compared to piperidine, make it a privileged structure in drug design.[2][3] This guide focuses on a specific, less-explored derivative: 2,2,5,5-Tetramethylmorpholine (CAS No. 19412-12-5) . The introduction of four methyl groups imparts significant steric hindrance around the nitrogen atom, transforming it into a potent, non-nucleophilic base. This structural feature is paramount for chemists seeking to promote elimination reactions or abstract protons in sensitive environments without the complication of nucleophilic attack. This guide serves as a comprehensive technical resource, consolidating information on its commercial availability, synthesis, properties, and potential applications for professionals in organic synthesis and medicinal chemistry.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is the bedrock of its effective application. 2,2,5,5-Tetramethylmorpholine is a solid at room temperature with a predicted pKa that confirms its nature as a moderately strong base.

PropertyValueSource(s)
CAS Number 19412-12-5[4][5]
Molecular Formula C₈H₁₇NO[4][6]
Molecular Weight 143.23 g/mol [4][6]
Boiling Point 47-49 °C (at 9 Torr)[4][7]
Density 0.840 ± 0.06 g/cm³ (Predicted)[4][5]
pKa 9.22 ± 0.60 (Predicted)[4][7]
Form Solid[4][7]
Canonical SMILES CC1(COCC(N1)(C)C)C[5][6]
InChI Key YCSHCQUVDDBCFR-UHFFFAOYSA-N[5][6]

Commercial Availability and Procurement

While not as common as its parent morpholine, 2,2,5,5-Tetramethylmorpholine is available from several specialized chemical suppliers, primarily for research and development purposes. Procurement typically involves inquiry for custom synthesis or purchase in small quantities.

SupplierProduct Name/Number (Example)Notes
Sigma-Aldrich TMT00005Available in small quantities (e.g., 1 g).[4]
Alfa Chemistry ACM19412125Listed with a purity of 96%.[5]
ChemicalBook CB22105770Lists multiple suppliers, including Amadis Chemical, Shanghai Aonan Chemical, and Changzhou Hopschain Chemical.[4][7]
Fluorochem -Sells the hydrochloride salt of the compound, which may be a useful precursor.[8]
American Custom Chemicals Corp. CHM0100861Offers the compound at 95% purity.[4]

Note: Availability and catalog listings are subject to change. Researchers should contact suppliers directly for current stock and pricing information.

Synthesis Pathway and Experimental Protocol

The synthesis of morpholine derivatives can be achieved through various methods, often involving the cyclization of vicinal amino alcohols.[9] For 2,2,5,5-Tetramethylmorpholine, a key synthetic route involves the acid-catalyzed cyclization and dehydration of 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-methylpropan-1-ol.[4]

G cluster_start Starting Material cluster_product Final Product A 2-[(1-hydroxy-2-methylpropan-2-yl)amino]- 2-methylpropan-1-ol (CAS: 44982-72-1) C 2,2,5,5-Tetramethylmorpholine (CAS: 19412-12-5) A->C Intramolecular Cyclization & Dehydration B Concentrated H₂SO₄ Heat (Δ) B->C

Caption: Synthesis of 2,2,5,5-Tetramethylmorpholine via acid-catalyzed cyclization.

Protocol: Synthesis of 2,2,5,5-Tetramethylmorpholine

This protocol describes a representative procedure based on the identified synthetic route. Self-Validation Note: This is a generalized procedure and requires optimization under controlled laboratory conditions. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-methylpropan-1-ol (1.0 eq).

    • Causality: The diol-amine is the precursor that will undergo intramolecular cyclization.

  • Acid Addition:

    • While cooling the flask in an ice bath, slowly add concentrated sulfuric acid (e.g., 2.0-3.0 eq) dropwise. The addition is highly exothermic.

    • Causality: Sulfuric acid acts as both a catalyst to protonate the hydroxyl groups, making them good leaving groups (water), and as a dehydrating agent to drive the reaction to completion.

  • Cyclization Reaction:

    • After the addition is complete, remove the ice bath and heat the reaction mixture to approximately 75-85 °C for 2-4 hours.

    • Causality: Thermal energy is required to overcome the activation energy for the intramolecular nucleophilic substitution (cyclization) and subsequent elimination of a second water molecule.

  • Workup - Neutralization:

    • Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

    • Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is basic (pH 9-10). Perform this step slowly in an ice bath to manage the exotherm.

    • Causality: Neutralization deprotonates the morpholine nitrogen, converting it from its ammonium salt form to the free base, which is soluble in organic solvents.

  • Extraction and Purification:

    • Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield the final 2,2,5,5-Tetramethylmorpholine.

    • Causality: Extraction isolates the organic-soluble product from the aqueous inorganic salts. Vacuum distillation is suitable for purifying liquids with relatively high boiling points to prevent thermal decomposition.

Applications in Drug Development and Organic Synthesis

The morpholine ring is a cornerstone in medicinal chemistry, appearing in numerous approved drugs.[2][10] While 2,2,5,5-Tetramethylmorpholine itself is not a therapeutic agent, its value lies in its role as a specialized building block and reagent.

Non-Nucleophilic Base

The primary application stems from its sterically hindered nature. The bulky methyl groups shield the nitrogen atom, preventing it from acting as a nucleophile while preserving its ability to act as a base. This is crucial in reactions where a strong base is needed to deprotonate a substrate without competing side reactions.

G cluster_workflow Role as a Non-Nucleophilic Base in an E2 Elimination R-CH₂-CH₂-X Alkyl Halide Product Alkene (R-CH=CH₂) R-CH₂-CH₂-X->Product Forms double bond LeavingGroup Leaving Group (X⁻) R-CH₂-CH₂-X->LeavingGroup X⁻ departs Base 2,2,5,5-Tetramethyl- morpholine Base->R-CH₂-CH₂-X Abstracts β-proton ProtonatedBase Protonated Base

Caption: General workflow of 2,2,5,5-tetramethylmorpholine in an E2 elimination.

Building Block for Complex Molecules

Substituted morpholines are valuable scaffolds for creating diverse chemical libraries for drug screening.[2][11] 2,2,5,5-Tetramethylmorpholine can serve as a unique starting point. The gem-dimethyl groups can enforce specific conformations or provide lipophilic pockets for binding to biological targets, offering a novel structural motif for medicinal chemists to explore.[3]

Safety, Handling, and Disposal

No specific safety data sheet (SDS) for 2,2,5,5-Tetramethylmorpholine was found, but data for the parent compound, morpholine, provides a strong basis for safe handling procedures. Morpholine is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[12][13][14][15]

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood.[12][14] Wear appropriate PPE, including chemical-resistant gloves, chemical goggles or a full-face shield, and a lab coat.[12][16] Keep away from heat, sparks, and open flames.[13][15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from oxidizing agents and acids.[12][13][15]

  • Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[12][16]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. The material may be sent to a licensed chemical destruction facility.[17]

Spectroscopic Characterization

Verifying the identity and purity of 2,2,5,5-Tetramethylmorpholine requires standard spectroscopic techniques. While a public database spectrum is not available, the expected signals can be predicted based on its structure.

  • ¹H NMR: The spectrum would be simple due to the molecule's symmetry. One would expect a singlet for the 12 protons of the four equivalent methyl groups (C2 and C5 positions) and another singlet for the 4 protons of the two equivalent methylene groups (C3 and C6 positions). A broad singlet for the N-H proton would also be present.

  • ¹³C NMR: Three distinct signals are expected: one for the four equivalent methyl carbons, one for the two equivalent methylene carbons adjacent to the oxygen, and one for the two equivalent quaternary carbons adjacent to the nitrogen.

  • IR Spectroscopy: Key peaks would include C-H stretching vibrations (~2850-3000 cm⁻¹), a C-O-C ether stretch (~1100 cm⁻¹), and an N-H stretch (~3300-3400 cm⁻¹). Data for the related 2,5-dimethylmorpholine can provide a useful comparison.[18]

  • Mass Spectrometry: Electron ionization (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 143, with characteristic fragmentation patterns involving the loss of methyl groups.

References

  • Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022 - Redox. [Link]

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Navigating the Unknown: A Technical Guide to the Safe Handling of 2,2,5,5-Tetramethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2,2,5,5-Tetramethylmorpholine is a sterically hindered cyclic ether amine, a structural motif of significant interest in modern medicinal chemistry and drug development.[1][2][3] As researchers innovate and synthesize novel compounds, they often encounter molecules for which comprehensive safety data is not yet available. This guide addresses the specific case of 2,2,5,5-Tetramethylmorpholine, for which there is a notable absence of published safety and toxicological information.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It provides a framework for risk assessment and establishes conservative, field-proven safety protocols by leveraging data from the well-characterized parent compound, Morpholine. The core principle of this guide is to treat 2,2,5,5-Tetramethylmorpholine with a heightened level of caution, assuming a hazard profile analogous to or greater than that of its parent structure until specific data becomes available. We will explore the causality behind experimental choices, describe self-validating safety systems, and ground our recommendations in authoritative data for analogous compounds.

Introduction: The Morpholine Scaffold and the Data Gap

The morpholine ring is a privileged pharmacophore in medicinal chemistry, integral to the structure of numerous FDA-approved drugs and clinical candidates.[1][4] Its unique properties can enhance aqueous solubility, modulate pharmacokinetic profiles, and provide a stable scaffold for directing substituents toward biological targets.[3][5] The introduction of methyl groups, as in 2,2,5,5-Tetramethylmorpholine, creates a sterically hindered variant that can offer novel properties for synthetic intermediates and potential active pharmaceutical ingredients (APIs).[6][7]

However, the novelty of this specific substitution pattern means that, as of this writing, no dedicated Material Safety Data Sheet (MSDS) or comprehensive toxicological studies for 2,2,5,5-Tetramethylmorpholine are publicly available. This data gap presents a significant challenge for safe handling. Therefore, a proactive and conservative approach to safety is not just recommended, but essential.

Causality in Safety Assessment: Why rely on an analogue? The fundamental structure of 2,2,5,5-Tetramethylmorpholine contains the same reactive functional groups (a secondary amine and an ether) as Morpholine. It is prudent to assume that it will share similar hazards, such as corrosivity, flammability, and toxicity, which are characteristic of the parent compound. The addition of methyl groups may alter the physical properties (e.g., boiling point, vapor pressure) but should not be assumed to mitigate the underlying chemical hazards.

cluster_0 Risk Assessment Logic Data_Gap No specific safety data for 2,2,5,5-Tetramethylmorpholine Analogue_ID Identify Structural Analogue: Morpholine Data_Gap->Analogue_ID Action Hazard_Profile Assume Analogue's Hazard Profile: - Flammable - Corrosive - Toxic (Oral, Dermal, Inhalation) Analogue_ID->Hazard_Profile Inference Conservative_Protocol Develop Conservative Safety Protocols Hazard_Profile->Conservative_Protocol Derivation

Caption: Risk assessment workflow for compounds with limited safety data.

Hazard Profile Based on Structural Analogue: Morpholine

Until specific data is generated, all personnel must handle 2,2,5,5-Tetramethylmorpholine as if it possesses the hazards of Morpholine. The Globally Harmonized System (GHS) classification for Morpholine provides a robust framework for defining these hazards.

Table 1: GHS Hazard Classification for Morpholine (Analogue)

Hazard Class Category Hazard Statement
Flammable Liquids Category 3 H226: Flammable liquid and vapour.[6]
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed.[6]
Acute Toxicity, Dermal Category 3 H311: Toxic in contact with skin.[8]
Acute Toxicity, Inhalation Category 3 H331: Toxic if inhaled.[8]
Skin Corrosion Category 1B H314: Causes severe skin burns and eye damage.[6]
Serious Eye Damage Category 1 H318: Causes serious eye damage.[8]

Data sourced from representative Morpholine Safety Data Sheets.[6][8]

Key Hazards Explained:

  • Flammability: Morpholine has a flash point of approximately 31-32°C, making it a flammable liquid.[8] Vapors can form explosive mixtures with air.[9] It is imperative to handle 2,2,5,5-Tetramethylmorpholine away from all ignition sources.

  • Corrosivity: As a strong base (pKa ~8.7 for the parent compound), Morpholine can cause severe chemical burns to skin and eyes upon contact.[1] The potential for irreversible eye damage is particularly high.

  • Toxicity: Morpholine is toxic via inhalation, skin absorption, and ingestion.[6][10] Exposure can lead to irritation of the respiratory tract, and systemic effects.

Table 2: Physicochemical Properties of Morpholine (Analogue)

Property Value Source
Molecular Formula C₄H₉NO [6]
Molecular Weight 87.12 g/mol [6]
Boiling Point 129 °C (264 °F) [6]
Melting Point -5 °C (23 °F) [6]
Flash Point 31 °C (88 °F) [8]
Density 1.00 g/cm³ [6]
Vapor Pressure 11 hPa at 20 °C [6]

| Water Solubility | Soluble |[6] |

Core Directive: Safe Handling and Personal Protective Equipment (PPE)

All work with 2,2,5,5-Tetramethylmorpholine must be conducted under the assumption of high hazard. A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is mandatory.

Engineering Controls
  • Chemical Fume Hood: All handling of 2,2,5,5-Tetramethylmorpholine, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[6]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[8]

  • Safety Equipment: An operational safety shower and eyewash station must be immediately accessible in the work area.[2][11]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.

Table 3: Mandatory PPE for Handling 2,2,5,5-Tetramethylmorpholine

Body Part Equipment Standard/Specification Rationale
Eyes/Face Safety Goggles & Face Shield ANSI Z87.1 / EN 166 Protects against chemical splashes. A face shield is required over goggles when handling larger quantities (>50 mL) due to the severe corrosion hazard.[9]
Hands Double Gloving Inner: Nitrile, Outer: Butyl Rubber or Viton Provides robust protection against dermal absorption and chemical burns. Change outer gloves immediately after contact and both pairs every 30-60 minutes.[3]
Body Flame-Resistant Lab Coat NFPA 2112 Protects skin from splashes and provides a barrier against fire. Must be fully buttoned with sleeves rolled down.[12]
Body (High Risk) Chemical-Resistant Apron - Required when handling quantities >100 mL or during procedures with a high risk of splashing.

| Respiratory | Air-Purifying Respirator | NIOSH-approved with organic vapor cartridges | May be required for spill cleanup or if there is a failure of engineering controls. Use requires prior medical clearance and fit-testing.[8] |

Experimental Protocols: A Self-Validating System

Trustworthiness in the lab is built on protocols that are inherently safe and verifiable. The following procedures are designed to minimize risk at every stage of handling.

Protocol for Aliquoting and Transfer
  • Preparation: Don all required PPE as specified in Table 3. Ensure the chemical fume hood sash is at the appropriate working height.

  • Grounding: If transferring >100 mL, ground and bond the source and receiving containers to prevent static discharge, a potential ignition source.[11]

  • Inert Atmosphere: For transfers, consider using an inert atmosphere (e.g., nitrogen or argon) to displace air and reduce the risk of forming a flammable vapor mixture.

  • Dispensing: Use a syringe or cannula for small-scale liquid transfers to minimize vapor release. For larger volumes, use a funnel in a well-ventilated area within the fume hood.

  • Containment: Perform all transfers over a secondary containment tray to catch any potential drips or spills.

  • Sealing: Immediately and securely cap the source and receiving containers after the transfer is complete.

  • Decontamination: Wipe down the exterior of containers and the work surface with an appropriate solvent (e.g., isopropanol) followed by water. Dispose of contaminated wipes as hazardous waste.

  • Glove Disposal: Remove and dispose of outer gloves in the designated hazardous waste container before leaving the fume hood.

Storage Requirements
  • Location: Store in a dedicated, well-ventilated, flammables cabinet.[9]

  • Conditions: Keep containers tightly closed in a dry, cool place, away from heat, sparks, and open flames.[8]

  • Incompatibilities: Segregate from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2]

  • Labeling: Ensure the container is clearly labeled with the chemical name, "2,2,5,5-Tetramethylmorpholine," and all appropriate GHS hazard pictograms (Flammable, Corrosive, Toxic).

Emergency Procedures

Immediate and correct response to an emergency is critical. All personnel must be familiar with these procedures before beginning work.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate emergency medical help.[6][13]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15-20 minutes while removing all contaminated clothing and shoes. Seek immediate emergency medical help.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate emergency medical help.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate emergency medical help.[6]

Trustworthiness in Action: Self-Validation. In all cases of exposure, the standing order is to seek immediate emergency medical help. [6] Provide the attending medical personnel with the Safety Data Sheet for Morpholine, clearly stating that it is being used as the closest available analogue for 2,2,5,5-Tetramethylmorpholine.

Spill and Accidental Release

Spill Spill Occurs Evacuate Evacuate immediate area. Alert others. Spill->Evacuate Assess Assess Spill Size & Location Evacuate->Assess Small_Spill Small Spill (<100 mL) Inside Fume Hood Assess->Small_Spill Large_Spill Large Spill (>100 mL) or Outside Hood Assess->Large_Spill No Cleanup Don appropriate PPE. Neutralize with a suitable absorbent (e.g., universal absorbent pad). Small_Spill->Cleanup Yes Call_EHS Activate Emergency Alarm. Call Emergency Services / EHS. Evacuate Laboratory. Small_Spill->Call_EHS No Large_Spill->Call_EHS Package Collect absorbent material with non-sparking tools into a sealed hazardous waste container. Cleanup->Package Decontaminate Decontaminate area. Package->Decontaminate

Caption: Decision tree for spill response protocol.

Fire Fighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Specific Hazards: The compound is flammable. Vapors may travel to an ignition source and flash back.[9] Hazardous decomposition products formed under fire conditions include carbon oxides and nitrogen oxides.[6]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[4]

Context in Research and Development

While specific applications for 2,2,5,5-Tetramethylmorpholine are not yet widely published, its structural isomer, 2,2,6,6-tetramethylmorpholine, is noted as an important intermediate in drug synthesis, including for anesthetics.[6] The broader class of sterically hindered morpholines is explored for creating structurally diverse compound libraries for fragment screening and medicinal chemistry programs.[7] The morpholine scaffold itself is a component in drugs targeting a vast range of conditions, including cancer, CNS disorders, and infectious diseases.[1][2][3] The synthesis of these complex morpholines often involves multi-step sequences starting from chiral amino acids or amino alcohols.[7][11]

Conclusion

The responsible advancement of science requires a deep commitment to safety, especially when working on the frontiers of chemical synthesis. 2,2,5,5-Tetramethylmorpholine represents a case where direct hazard data is absent, compelling the scientific community to rely on rigorous risk assessment and conservative safety principles. By treating this novel compound with the caution afforded to its well-characterized and hazardous analogue, Morpholine, researchers can confidently explore its potential while upholding the highest standards of laboratory safety. All protocols and procedures should be reviewed and adapted as new, specific information for 2,2,5,5-Tetramethylmorpholine becomes available.

References

  • A review on pharmacological profile of Morpholine derivatives. (n.d.). ResearchGate. [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024). PMC. [Link]

  • MSDS of (2R,5S)-2,5-Dimethyl-morpholine. (2026). Capot Chemical. [Link]

  • First Aid Procedures for Chemical Hazards. (n.d.). NIOSH | CDC. [Link]

  • PPE Requirements Hazardous Drug Handling. (n.d.). University of Vermont Medical Center. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC. [Link]

  • Section 5: Firefighting Measures. (n.d.). OSHA. [Link]

  • Safety Data Sheet Morpholine. (2022). Redox. [Link]

  • A kind of preparation method of 2,2,6,6- tetramethyl morpholine. (n.d.).
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews. [Link]

  • Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. (2019). PubMed. [Link]

  • SAFETY DATA SHEET - Morpholine. (2025). PZ CORMAY S.A.. [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (n.d.). PMC. [Link]

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An In-depth Technical Guide to the Stability and Storage of 2,2,5,5-Tetramethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed technical overview of the stability, storage, and handling of 2,2,5,5-tetramethylmorpholine for researchers, scientists, and professionals in drug development. By synthesizing data from analogous compounds and fundamental chemical principles, this document offers field-proven insights into ensuring the long-term integrity and safe management of this sterically hindered amine.

Introduction: Understanding the Unique Profile of 2,2,5,5-Tetramethylmorpholine

2,2,5,5-Tetramethylmorpholine is a heterocyclic amine characterized by significant steric hindrance around the nitrogen atom due to the presence of four methyl groups on the carbons alpha to the nitrogen. This structural feature is paramount as it dictates the compound's chemical reactivity, stability, and potential applications. Unlike its parent compound, morpholine, the bulky methyl groups shield the nitrogen lone pair, drastically reducing its nucleophilicity while retaining its basic character.

This profile makes it analogous to other hindered amines, such as 2,2,6,6-tetramethylpiperidine (TEMP), which are foundational intermediates for Hindered Amine Light Stabilizers (HALS).[1][2] HALS are renowned for their ability to protect polymers from photo-oxidative degradation by scavenging free radicals in a regenerative cycle.[1][3] Consequently, understanding 2,2,5,5-tetramethylmorpholine requires an appreciation of the principles governing sterically hindered amines, particularly concerning their enhanced stability against certain degradation pathways.

Physicochemical and Stability Profile

A comprehensive understanding of the compound's physical properties is the first step in establishing a robust stability and storage protocol. While detailed experimental data for 2,2,5,5-tetramethylmorpholine is sparse, a combination of available data and predicted values provides a solid foundation.

Key Physicochemical Properties
PropertyValue / ObservationSource / Comment
CAS Number 19412-12-5[4]
Molecular Formula C₈H₁₇NO[4]
Molecular Weight 143.23 g/mol [4]
Appearance Solid[4]
Boiling Point 47-49 °C (at 9 Torr); 169 °C (at 760 mmHg)[4][5]
Density 0.840 ± 0.06 g/cm³ (Predicted)[4]
pKa 9.22 ± 0.60 (Predicted)[4]
Core Chemical Stability

The stability of 2,2,5,5-tetramethylmorpholine is primarily derived from the steric shielding of the secondary amine functionality.

  • Thermal Stability : Like many organic amines, the compound is combustible and will decompose at high temperatures. Hazardous decomposition products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6] The steric hindrance may contribute to a higher thermal decomposition temperature compared to less substituted amines, a trait leveraged in HALS for polymer processing.[1]

  • Oxidative Stability : The key to the functionality of hindered amines is their unique interaction with oxidative species. They act to inhibit polymer degradation by continuously and cyclically removing free radicals produced during photo-oxidation.[1] The amine is oxidized to a stable aminoxyl radical, which then intercepts further polymer radicals, eventually regenerating the initial amine. This process, known as the Denisov cycle, underscores the compound's inherent, regenerative stability against oxidative radical degradation.[1][3] However, direct reaction with strong oxidizing agents should be avoided as it can lead to uncontrolled and potentially hazardous reactions.[7]

  • Hydrolytic and Moisture Stability : Amines are often hygroscopic, meaning they can absorb moisture from the air.[8] While the C-N and C-O bonds within the morpholine ring are generally stable to hydrolysis, absorbed moisture can compromise purity and is a critical factor in storage. One analogous compound, 2,2,5,5-tetramethyl-2,5-disila-1-azacyclopentane, is noted to react with water and moisture in the air.[9] Therefore, storage in a dry environment is imperative.[8]

Incompatible Materials and Hazardous Reactions

To ensure safety and preserve chemical integrity, 2,2,5,5-tetramethylmorpholine must be stored away from incompatible substances. The basic nature of the amine group is the primary driver of these incompatibilities.

  • Strong Acids : As a base, it will react exothermically with acids (e.g., hydrochloric acid, sulfuric acid).[7] This neutralization reaction can generate significant heat and pressure if not controlled.

  • Strong Oxidizing Agents : Contact with strong oxidizers (e.g., peroxides, nitrates) can lead to vigorous, potentially explosive reactions.[7][10]

  • Acid Anhydrides and Acid Chlorides : These reagents will readily acylate the amine, leading to an exothermic reaction and consumption of the material.[7]

  • Carbon Dioxide : Amines can react with CO₂ from the air to form carbamates, which can precipitate or lead to a degradation of product quality.[7]

The following diagram illustrates the logical workflow for assessing and mitigating incompatibility risks.

Incompatibility_Workflow Figure 1: Incompatibility Risk Mitigation Workflow cluster_materials Potential Contact Materials substance 2,2,5,5-Tetramethylmorpholine (Basic Hindered Amine) check_sds Consult Compound-Specific SDS for Incompatibilities substance->check_sds acids Strong Acids check_sds->acids Identify Incompatible Classes oxidizers Strong Oxidizers check_sds->oxidizers Identify Incompatible Classes reagents Acid Chlorides, Anhydrides check_sds->reagents Identify Incompatible Classes atmosphere Atmosphere (Moisture, CO2) check_sds->atmosphere Identify Incompatible Classes action Implement Segregated Storage & Inert Atmosphere acids->action Mitigation Strategy oxidizers->action Mitigation Strategy reagents->action Mitigation Strategy atmosphere->action Mitigation Strategy

Caption: Figure 1: Incompatibility Risk Mitigation Workflow.

Recommended Storage and Handling Protocols

Proper storage is crucial for maintaining the purity, stability, and safety of 2,2,5,5-tetramethylmorpholine. The following protocols are derived from best practices for handling amines and air-sensitive compounds.[8][11]

Step-by-Step Storage Protocol
  • Container Selection : Utilize containers made of compatible materials that will not react with the amine. High-density polyethylene (HDPE) and borosilicate glass are generally recommended.[8] Ensure the container is clean, dry, and has a high-integrity seal.

  • Atmosphere Control : Due to hygroscopicity and reactivity with atmospheric CO₂, the container should be tightly closed. For long-term storage or high-purity applications, flushing the container headspace with an inert gas like argon or nitrogen is a self-validating best practice to prevent atmospheric degradation.

  • Temperature and Environment : Store the container in a cool, dry, and well-ventilated area.[9][12] Recommended storage temperatures are generally below 30°C (86°F) to minimize volatility and potential degradation.[8] The storage location should be away from direct sunlight and sources of heat or ignition.[6][13]

  • Segregation : Store locked up and away from the incompatible materials listed in Section 3.0.[7] A dedicated cabinet for bases or amines is appropriate.

  • Labeling : Ensure all containers are clearly labeled with the chemical name, concentration, hazard pictograms, and date of receipt.[8]

Summary of Storage Conditions
ParameterRecommendationRationale & Causality
Temperature Cool, ambient (typically <30°C)Minimizes volatility and slows potential degradation kinetics.[8]
Atmosphere Tightly sealed container, under inert gas (Ar, N₂) for long-term storage.Prevents absorption of atmospheric moisture (hygroscopicity) and reaction with CO₂.[7][8]
Light Store away from direct sunlight.Prevents potential photolytic degradation, although hindered amines are primarily radical scavengers.[1]
Ventilation Store in a well-ventilated area.Disperses any potential vapors, reducing inhalation risk and fire hazard.[6][8]
Container Tightly closed, compatible materials (e.g., HDPE, Glass).Ensures chemical compatibility and prevents contamination or leakage.[8]
Handling and Personal Protective Equipment (PPE)

Given the hazards associated with similar amines (corrosivity, toxicity), stringent handling procedures must be followed.[6][14]

  • Engineering Controls : Always handle this compound within a certified chemical fume hood to avoid inhalation of any dust or vapors.[6] Ensure eyewash stations and safety showers are readily accessible.[7]

  • Personal Protective Equipment :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.[6]

    • Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[11]

    • Respiratory Protection : If working outside of a fume hood or if exposure limits are exceeded, use a NIOSH-approved respirator with appropriate cartridges for organic vapors.[7]

Potential Degradation Pathways

While 2,2,5,5-tetramethylmorpholine is designed for stability, understanding its potential breakdown is crucial for predicting long-term behavior and environmental fate. Research on the parent compound, morpholine, shows that it is biodegradable by certain microorganisms, such as Mycobacterium strains.[15][16]

The established biological degradation pathway for morpholine typically begins with an enzymatic C-N bond cleavage, followed by a series of oxidation and deamination steps.[17][18] This process ultimately mineralizes the compound into smaller, non-toxic components like glycolate and ethanolamine.[15][17] It is plausible that 2,2,5,5-tetramethylmorpholine, despite its steric hindrance, could be susceptible to similar, albeit likely slower, enzymatic degradation pathways.

The diagram below presents a hypothetical biological degradation pathway for 2,2,5,5-tetramethylmorpholine, extrapolated from the known pathways of morpholine.

Degradation_Pathway Figure 2: Hypothetical Biological Degradation Pathway A 2,2,5,5-Tetramethylmorpholine B Ring Cleavage via Monooxygenase Enzyme A->B [Step 1] C-N Bond Cleavage C Linear Amino Acid Intermediate B->C D Deamination & Oxidation C->D [Step 2] E Keto Acid / Dicarboxylate Intermediates D->E F Further Metabolism E->F [Step 3] G CO2 + H2O + NH3 F->G Mineralization

Caption: Figure 2: Hypothetical Biological Degradation Pathway.

Conclusion

The stability of 2,2,5,5-tetramethylmorpholine is fundamentally defined by the steric hindrance imparted by its four methyl groups. This structure enhances its resistance to certain forms of chemical and oxidative degradation, making it a robust molecule when stored correctly. The core principles for its management are meticulous exclusion of moisture and atmospheric CO₂, segregation from incompatible materials (especially acids and strong oxidizers), and storage in a cool, dry, and well-ventilated environment. By adhering to the protocols outlined in this guide, researchers and drug development professionals can ensure the long-term integrity of the compound and maintain a safe laboratory environment.

References

  • SAFETY DATA SHEET - Sigma-Aldrich (for an analogous compound) . (2025). Sigma-Aldrich. [URL not available, based on search result]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide . (n.d.). Diplomata Comercial. Available at: [Link]

  • Safety Data Sheet: Morpholine . (n.d.). Carl ROTH. Available at: [Link]

  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 . (1998). Applied and Environmental Microbiology. Available at: [Link]

  • Intermediates of the morpholine and thiomorpholine biodegradation... . (2000). ResearchGate. Available at: [Link]

  • Morpholine - SAFETY DATA SHEET . (2025). POCH. Available at: [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety . (n.d.). Diplomata Comercial. Available at: [Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1... . (1998). ResearchGate. Available at: [Link]

  • Hindered amine light stabilizers . (n.d.). Wikipedia. Available at: [Link]

  • 2,2,5,5-tetramethyl-2,5-disila-1-azacyclopentane, 95% Safety Data Sheet . (2016). Gelest, Inc. Available at: [Link]

  • Morpholine Degradation Pathway . (n.d.). Eawag-BBD. Available at: [Link]

  • Hindered Amine Light Stabilizer: Protecting Polymers from Degradation . (2024). Wellt Chemicals. Available at: [Link]

  • Hindered Amines . (n.d.). VUP, a.s. Available at: [Link]

  • Chemical Compatibility Chart . (n.d.). Cole-Parmer. [URL not available, based on search result[19]]

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Methodological & Application

Synthesis of 2,2,5,5-Tetramethylmorpholine step-by-step protocol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Step-by-Step Guide to the Synthesis of 2,2,5,5-Tetramethylmorpholine

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 2,2,5,5-tetramethylmorpholine, a sterically hindered cyclic amine. Morpholine and its derivatives are pivotal structural motifs in medicinal chemistry and materials science, valued for their physicochemical properties.[1] This specific derivative, featuring four methyl groups adjacent to the ring heteroatoms, is a valuable building block for creating complex molecules where steric hindrance is a desired feature.[2] The synthesis proceeds via the nucleophilic ring-opening of 2,2-dimethyloxirane by 2-amino-2-methyl-1-propanol to form an intermediate amino diol, followed by an acid-catalyzed intramolecular cyclization. This guide details the reaction mechanism, safety protocols, step-by-step experimental procedures, and methods for purification and characterization, designed for researchers in organic synthesis and drug development.

Introduction and Reaction Principle

2,2,5,5-Tetramethylmorpholine is a saturated heterocyclic compound. The strategic placement of four methyl groups provides significant steric shielding around the nitrogen and oxygen atoms, influencing its reactivity and making it a unique synthon. While numerous methods exist for synthesizing substituted morpholines, a common and robust strategy involves the cyclization of an amino alcohol precursor.[3][4]

This protocol employs a classic and reliable two-step approach:

  • Formation of the Amino Diol Precursor: The synthesis begins with the formation of the key intermediate, 2-((2-hydroxy-2-methylpropyl)amino)-2-methylpropan-1-ol. This is achieved through the reaction of 2-amino-2-methyl-1-propanol with 2,2-dimethyloxirane (isobutylene oxide). The primary amine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to its opening and the formation of the diol.

  • Acid-Catalyzed Cyclodehydration: The synthesized amino diol is then subjected to strong acid (concentrated sulfuric acid) and heat. The acid protonates the hydroxyl groups, converting them into excellent leaving groups (water). A subsequent intramolecular nucleophilic substitution, where the remaining alcohol attacks the carbon bearing the other protonated hydroxyl group, results in the closure of the six-membered ring to yield the target 2,2,5,5-tetramethylmorpholine. This method is analogous to established procedures for similar substituted morpholines.[5][6]

Overall Reaction Scheme

Step 1: Synthesis of 2-((2-hydroxy-2-methylpropyl)amino)-2-methylpropan-1-ol Step 1 Reaction Scheme

Step 2: Synthesis of 2,2,5,5-Tetramethylmorpholine Step 2 Reaction Scheme

Critical Safety Precautions

This synthesis involves hazardous materials that require strict adherence to safety protocols. All operations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and nitrile gloves.

  • 2,2-Dimethyloxirane (Isobutylene Oxide): Highly flammable liquid and vapor. Toxic if swallowed or inhaled. Suspected of causing genetic defects and cancer.

  • 2-Amino-2-methyl-1-propanol: Causes skin irritation and serious eye damage.

  • Sulfuric Acid (Concentrated): Extremely corrosive. Causes severe skin burns and eye damage. Reacts violently with water and bases, releasing significant heat.[7]

  • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides upon storage. Harmful if swallowed.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. The neutralization of strong acid is highly exothermic and must be done with extreme caution and cooling.[8]

G cluster_ppe Personal Protective Equipment (PPE) cluster_env Engineering Controls cluster_hazards Primary Chemical Hazards PPE Mandatory PPE Goggles Chemical Splash Goggles PPE->Goggles Gloves Nitrile Gloves PPE->Gloves Coat Lab Coat PPE->Coat Env Work Environment Hood Chemical Fume Hood Env->Hood Fire Fire Extinguisher Nearby Env->Fire Hazards Key Hazards Corrosive Corrosivity (H₂SO₄, NaOH) Hazards->Corrosive Flammable Flammability (Oxirane, Ether) Hazards->Flammable Toxic Toxicity (Oxirane) Hazards->Toxic

Caption: Logical relationship of mandatory safety controls for this protocol.

Materials, Reagents, and Equipment
Reagent / MaterialMolecular FormulaMolecular Wt. ( g/mol )QuantitySupplier Example
2-Amino-2-methyl-1-propanolC₄H₁₁NO89.1444.6 g (0.5 mol)Sigma-Aldrich
2,2-DimethyloxiraneC₄H₈O72.1136.1 g (0.5 mol)Sigma-Aldrich
MethanolCH₃OH32.04250 mLFisher Scientific
Sulfuric Acid (98%)H₂SO₄98.08100 mLVWR
Sodium Hydroxide (pellets)NaOH40.00~120 gVWR
Diethyl Ether (anhydrous)(C₂H₅)₂O74.12500 mLSigma-Aldrich
Anhydrous Magnesium SulfateMgSO₄120.37~20 gFisher Scientific
Deionized WaterH₂O18.02~1 LIn-house
  • 500 mL and 1 L three-neck round-bottom flasks

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Dropping funnel (250 mL)

  • Ice bath

  • 1 L separatory funnel

  • Rotary evaporator

  • Short-path distillation apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Experimental Protocol: Step-by-Step Methodology

G cluster_step1 Part A: Amino Diol Synthesis cluster_step2 Part B: Cyclization & Workup cluster_step3 Part C: Purification & Analysis start Start A1 1. Dissolve aminopropanol in methanol in RBF start->A1 A2 2. Add dimethyloxirane dropwise A1->A2 A3 3. Reflux mixture for 16 hours A2->A3 A4 4. Cool and remove solvent via rotovap A3->A4 B1 5. Add crude diol slowly to cold H₂SO₄ A4->B1 B2 6. Heat mixture to 140°C for 4 hours B1->B2 B3 7. Cool and pour onto ice B2->B3 B4 8. Neutralize with NaOH solution (ice bath) B3->B4 B5 9. Extract with diethyl ether (3x) B4->B5 B6 10. Dry organic layer with MgSO₄ B5->B6 C1 11. Filter and concentrate via rotovap B6->C1 C2 12. Purify by vacuum distillation C1->C2 C3 13. Characterize pure product (NMR, IR, MS) C2->C3 end_node End: Pure Product C3->end_node

Caption: High-level workflow for the synthesis of 2,2,5,5-tetramethylmorpholine.

  • Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, a magnetic stir bar, and a dropping funnel.

  • Reagent Addition: In the fume hood, charge the flask with 2-amino-2-methyl-1-propanol (44.6 g, 0.5 mol) and methanol (150 mL). Begin stirring to dissolve the solid.

  • Epoxide Addition: Add 2,2-dimethyloxirane (36.1 g, 0.5 mol) to the dropping funnel. Add the epoxide dropwise to the stirring solution over approximately 30 minutes. The reaction is exothermic; maintain a steady addition rate to prevent excessive boiling.

  • Reaction: Once the addition is complete, heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed under reflux for 16 hours.

  • Solvent Removal: After 16 hours, allow the reaction mixture to cool to room temperature. Remove the methanol using a rotary evaporator. The resulting product is a viscous, crude oil of 2-((2-hydroxy-2-methylpropyl)amino)-2-methylpropan-1-ol, which can be used in the next step without further purification.

  • Acid Setup: In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully place concentrated sulfuric acid (100 mL). Cool the flask in a large ice-water bath.

  • Precursor Addition: Transfer the crude amino diol from Part A into the dropping funnel. Add the diol dropwise to the cold, rapidly stirring sulfuric acid. CAUTION: This addition is highly exothermic. The internal temperature must be maintained below 20°C throughout the addition. This step should take at least 1-2 hours.

  • Cyclization Reaction: After the addition is complete, remove the ice bath and replace it with a heating mantle. Slowly heat the dark, viscous mixture to 140°C. Maintain this temperature for 4 hours.

  • Quenching: Remove the heating mantle and allow the reaction to cool to below 50°C. In a separate large beaker (at least 2 L), prepare a mixture of crushed ice and water (~1 kg). Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring.

  • Neutralization: Cool the diluted acid mixture in a large ice bath. Prepare a solution of sodium hydroxide (~120 g) in water (300 mL) - this will also be very exothermic and should be allowed to cool before use. Slowly add the cold NaOH solution to the acidic mixture to neutralize it. The goal is to reach a pH > 12. Monitor the temperature closely and add ice as needed to keep the solution from boiling.

  • Extraction: Transfer the basic aqueous mixture to a 1 L separatory funnel. Extract the aqueous layer with diethyl ether (3 x 150 mL). Combine the organic extracts.

  • Drying: Dry the combined ether layers over anhydrous magnesium sulfate, swirl, and let stand for 20 minutes.

  • Solvent Removal: Filter off the magnesium sulfate and wash the solid with a small amount of fresh diethyl ether. Combine the filtrates and remove the diethyl ether using a rotary evaporator.

  • Purification: The remaining crude oil is purified by vacuum distillation. Set up a short-path distillation apparatus. The product, 2,2,5,5-tetramethylmorpholine, should be collected as a colorless liquid.

    • Boiling Point: 47-49 °C at 9 Torr.[6]

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

    • ¹H NMR (CDCl₃): Expect singlets for the four methyl groups and the methylene groups on the ring.

    • ¹³C NMR (CDCl₃): Expect distinct signals for the quaternary carbons, the methylene carbons, and the methyl carbons.

    • FT-IR (neat): Look for C-H stretching, C-O-C ether stretching, and the absence of O-H and N-H stretching from the starting material.

    • Mass Spectrometry (EI): Molecular ion peak (M⁺) expected at m/z = 143.23.

References

  • Nishikubo, M., et al. (2020). An efficient synthesis of morpholine derivatives has been developed using indium(III)-catalyzed intramolecular reductive etherification reaction. Chemistry Letters. Available at: [Link]

  • Kadhim, M. M., et al. (2021). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Available at: [Link]

  • Celentano, G., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry. Available at: [Link]

  • GPC Gateway. (2024). China Precursor Chemical Regulations Effective 1 September 2024. Available at: [Link]

  • Patent CN109928939A. (2019). A kind of preparation method of 2,2,6,6- tetramethyl morpholine.
  • PCC Group. (2024). Morpholine - SAFETY DATA SHEET. Available at: [Link]

  • Wang, S., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. National Center for Biotechnology Information. Available at: [Link]

  • Department of Justice Canada. (2002). Precursor Control Regulations (SOR/2002-359). Available at: [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49, 791–823. Available at: [Link]

  • Health Canada. (2017). Regulatory Requirements under the Controlled Drugs and Substances Act (CDSA): Precursor Control Regulations (PCR): Domestic. Available at: [Link]

  • Federal Agency for Medicines and Health Products (Belgium). (2023). Five new drug precursors added to list of scheduled substances. Available at: [Link]

  • Redox. (2022). Safety Data Sheet Morpholine. Available at: [Link]

  • Stork, S. W., & Makinen, M. W. (1999). Facile Synthesis of 3-Formyl-2,2,5,5-tetramethyl-1-oxypyrroline. Synthesis, 1999(8), 1309-1312. Available at: [Link]

  • Chaniyara, R., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 164, 171-178. Available at: [Link]

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Application Notes and Protocols for 3,3,5,5-Tetramethylmorpholine: A Sterically Hindered Non-Nucleophilic Base

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Need for Selective Basicity in Modern Organic Synthesis

In the intricate landscape of organic synthesis, the precise modulation of reactivity is paramount. Non-nucleophilic bases are indispensable tools, engineered to exhibit strong basicity while remaining chemically inert to electrophilic centers within a reacting system. This dual characteristic is a direct consequence of steric hindrance around the basic atom, typically a nitrogen. While classic examples such as lithium diisopropylamide (LDA) and 2,2,6,6-tetramethylpiperidine (TMP) are mainstays in the synthetic chemist's toolkit, the exploration of novel hindered amines continues to be a frontier for achieving unique selectivity and reactivity.[1][2]

This guide introduces 3,3,5,5-tetramethylmorpholine (also referred to by the non-standard nomenclature 2,2,5,5-tetramethylmorpholine), a structurally unique, sterically hindered secondary amine. The presence of four methyl groups flanking the nitrogen atom within a morpholine scaffold imparts significant steric bulk, positioning it as a potent, yet poorly nucleophilic, proton acceptor. The morpholine oxygen atom also modulates the electronic properties and solubility of the molecule compared to its carbocyclic analogue, 2,2,6,6-tetramethylpiperidine.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the properties, synthesis, and potential applications of 3,3,5,5-tetramethylmorpholine as a non-nucleophilic base. While specific, peer-reviewed applications of this particular morpholine derivative are not yet widely documented, this guide will provide a robust framework for its utilization based on the established principles of sterically hindered amines.

Physicochemical Properties and Comparison with Other Bases

The utility of a non-nucleophilic base is primarily dictated by its basicity (pKa of its conjugate acid), steric hindrance, and solubility in common organic solvents. A higher pKa denotes a stronger base capable of deprotonating less acidic protons.

Table 1: Physicochemical Properties of 3,3,5,5-Tetramethylmorpholine and Comparison with Common Non-Nucleophilic Bases

Property3,3,5,5-Tetramethylmorpholine2,2,6,6-Tetramethylpiperidine (TMP)N,N-Diisopropylethylamine (DIPEA)1,8-Diazabicycloundec-7-ene (DBU)
CAS Number 19412-12-5[3][4][5][6]768-66-17087-68-56674-22-2
Molecular Formula C₈H₁₇NO[3][4]C₉H₁₉NC₈H₁₉NC₉H₁₆N₂
Molecular Weight 143.23 g/mol [3][4]141.26 g/mol 129.24 g/mol 152.24 g/mol
Boiling Point 169 °C at 760 mmHg[4] (47-49 °C at 9 Torr)[4]152-154 °C126-127 °C237-239 °C
Density 0.84 g/cm³ (predicted)[4]0.83 g/mL0.742 g/mL1.018 g/mL
pKa (Conjugate Acid) 9.22 ± 0.60 (predicted)[4]~11.2~10.7~13.5
Form SolidLiquidLiquidLiquid
Key Feature High steric hindrance, morpholine scaffoldHigh steric hindranceModerate steric hindranceStrong, non-nucleophilic amidine base

The predicted pKa of 3,3,5,5-tetramethylmorpholine suggests it is a moderately strong base, suitable for deprotonating a range of acidic protons without the extreme reactivity of organolithium bases. Its solid form at room temperature is a practical consideration for handling and storage.

Synthesis of 3,3,5,5-Tetramethylmorpholine

3,3,5,5-Tetramethylmorpholine can be synthesized via the cyclization of 2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-methylpropan-1-ol.[3] This precursor is accessible from the reaction of isobutylene oxide with 2-amino-2-methyl-1-propanol. The cyclization is typically achieved under acidic conditions, promoting dehydration to form the morpholine ring.

Protocol: Synthesis of 3,3,5,5-Tetramethylmorpholine

Materials:

  • 2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-methylpropan-1-ol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-methylpropan-1-ol.

  • Acid-Catalyzed Cyclization: Slowly and with cooling (ice bath), add concentrated sulfuric acid to the flask. An exothermic reaction will occur. The amount of acid should be sufficient to catalyze the dehydration and cyclization.

  • Heating: After the initial exotherm subsides, heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly, add a concentrated solution of sodium hydroxide with cooling to neutralize the sulfuric acid. The final pH should be basic.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer multiple times with dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 3,3,5,5-tetramethylmorpholine.

Safety Note: This procedure involves the use of concentrated acid and base and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid/base resistant gloves.

Applications and Illustrative Protocols

The high degree of steric hindrance around the nitrogen atom in 3,3,5,5-tetramethylmorpholine makes it an excellent candidate for applications requiring a strong base with minimal nucleophilic character.

Application 1: Proton Scavenger in Reactions Prone to Acid-Catalyzed Side Reactions

In many organic transformations, acidic byproducts are generated which can lead to undesired side reactions or decomposition of sensitive products. A hindered, non-nucleophilic base can effectively neutralize these acids in situ without interfering with the primary reaction.

Illustrative Workflow: Use as a Proton Scavenger

G cluster_0 Reaction Mixture A Substrate + Reagent D Desired Product + [3,3,5,5-TMM-H]⁺X⁻ A->D Reaction Progress B Solvent C 3,3,5,5-Tetramethylmorpholine (1.1 - 1.5 equivalents) C->D Acid Scavenging E Aqueous Workup D->E Quenching F Purified Product E->F Extraction & Purification

Caption: Workflow for using 3,3,5,5-tetramethylmorpholine as an acid scavenger.

Protocol: Silylation of a Hindered Alcohol (Illustrative Example)

Silylation of sterically hindered alcohols can be challenging, and the formation of acidic byproducts (e.g., HCl from R₃SiCl) can cause desilylation or other side reactions.

Materials:

  • Sterically hindered alcohol (e.g., 2,4,6-tri-tert-butylphenol)

  • Silylating agent (e.g., tert-butyldimethylsilyl chloride, TBDMSCl)

  • 3,3,5,5-Tetramethylmorpholine

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the hindered alcohol and anhydrous solvent.

  • Addition of Base and Silylating Agent: Add 3,3,5,5-tetramethylmorpholine (1.2 equivalents) to the solution, followed by the dropwise addition of the silylating agent (1.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC. The formation of the hydrochloride salt of the morpholine base may be observed as a precipitate.

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography.

Causality: The steric bulk of 3,3,5,5-tetramethylmorpholine prevents its nucleophilic attack on the silicon center of the silylating agent, a common side reaction with less hindered amine bases. Its primary role is to accept the proton from the alcohol and neutralize the generated HCl, driving the reaction to completion.

Application 2: Base-Mediated Elimination Reactions

Hindered non-nucleophilic bases are frequently employed in elimination reactions (e.g., dehydrohalogenation) to favor the formation of alkenes over substitution products (E2 vs. Sₙ2).

Logical Relationship: E2 vs. Sₙ2 Pathways

G cluster_0 Alkyl Halide + Base cluster_2 Products Start SN2 Sₙ2 (Nucleophilic Attack) Start->SN2 E2 E2 (Proton Abstraction) Start->E2 Subst Substitution Product SN2->Subst Elim Elimination Product (Alkene) E2->Elim note 3,3,5,5-Tetramethylmorpholine favors the E2 pathway due to high steric hindrance. E2->note

Caption: 3,3,5,5-Tetramethylmorpholine favors the E2 elimination pathway.

Protocol: Dehydrohalogenation of a Secondary Alkyl Bromide (Illustrative Example)

Materials:

  • Secondary alkyl bromide (e.g., 2-bromooctane)

  • 3,3,5,5-Tetramethylmorpholine

  • Anhydrous, high-boiling solvent (e.g., dimethylformamide, DMF)

  • Water

  • Pentane or hexane

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve the alkyl bromide in the anhydrous solvent.

  • Addition of Base: Add 3,3,5,5-tetramethylmorpholine (1.5 - 2.0 equivalents).

  • Heating: Heat the reaction mixture to a temperature sufficient to promote elimination (e.g., 80-120 °C). Monitor the reaction by GC-MS to observe the formation of octene isomers.

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with a low-boiling hydrocarbon solvent like pentane or hexane.

  • Washing and Drying: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Analysis: The product distribution (e.g., Zaitsev vs. Hofmann elimination products) can be analyzed by GC or NMR. The solvent can be carefully removed by distillation if the product alkenes are not too volatile.

Causality: The large steric profile of 3,3,5,5-tetramethylmorpholine makes it difficult to approach the electrophilic carbon atom for an Sₙ2 reaction. Instead, it preferentially abstracts a proton from an adjacent carbon, facilitating the E2 elimination pathway to form the alkene. The regioselectivity of the elimination will depend on the substrate and reaction conditions.

Safety and Handling

As with all chemicals, appropriate safety precautions should be taken when handling 3,3,5,5-tetramethylmorpholine.

  • Hazards: May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion and Future Outlook

3,3,5,5-Tetramethylmorpholine presents itself as a promising yet underexplored non-nucleophilic base for organic synthesis. Its significant steric hindrance, moderate basicity, and the presence of a morpholine ring suggest a unique reactivity profile that could offer advantages in specific applications where traditional bases may be suboptimal. The illustrative protocols provided herein offer a starting point for the investigation of this compound's utility as a proton scavenger and as a base in elimination reactions. Further research is warranted to experimentally determine its pKa, explore its efficacy in a broader range of transformations, and compare its performance directly with established non-nucleophilic bases. Such studies will undoubtedly solidify the position of 3,3,5,5-tetramethylmorpholine within the repertoire of specialized bases available to the synthetic chemist.

References

  • Guidechem. 3,3,5,5-Tetramethyl-morpholine 19412-12-5 wiki.

  • ChemicalBook. 3,3,5,5-Tetramethyl-morpholine | 19412-12-5.

  • Alfa Chemistry. CAS 19412-12-5 3,3,5,5-Tetramethyl-morpholine.

  • Smolecule. Buy 3,3,5,5-Tetramethylmorpholine | 19412-12-5.

  • Sigma-Aldrich. 3,3,5,5-tetramethylmorpholine | 19412-12-5.

  • Jiang, B., et al. (2020). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 25(11), 2589.

  • Google Patents. CN101687786B - Hydroxylamine Compounds and Their Uses.

  • Dam, J., et al. (2012). Structural Effects on the pH-Dependent Redox Properties of Organic Nitroxyls: Pourbaix Diagrams for TEMPO, ABNO. Journal of the American Chemical Society, 134(32), 13438–13444.

  • PubChem. Morpholine.

  • BenchChem. A Researcher's Guide to Non-Nucleophilic Bases: Alternatives to 2,2,6,6-Tetramethylpiperidine in Organic Synthesis.

  • Google Patents. EP1264846A1 - Method for preparation of stabilized carboxylated cellulose.

  • Google Patents. CN115427493A - Hydrolysis-stable phosphite composition.

  • Sigma-Aldrich. 3,3,5,5-Tetramethylmorpholine.

  • Costentin, C., et al. (2012). Structural Effects on the pH-Dependent Redox Properties of Organic Nitroxyls: Pourbaix Diagrams for TEMPO, ABNO, and Acetamido-TEMPO. Journal of the American Chemical Society, 134(28), 11462-11472.

  • Tummatorn, J., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-813.

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Application Notes & Protocols: 2,2,5,5-Tetramethylmorpholine as a Non-Nucleophilic Base in Dehydrohalogenation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of 2,2,5,5-tetramethylmorpholine as a sterically hindered, non-nucleophilic base in dehydrohalogenation reactions. This document delves into the mechanistic rationale, provides detailed experimental protocols, and offers comparative insights into its application.

Introduction: The Strategic Advantage of Steric Hindrance

Dehydrohalogenation is a cornerstone of organic synthesis, providing a reliable pathway for the formation of alkenes from alkyl halides.[1] This elimination reaction is typically promoted by a base. However, the choice of base is critical, as many bases are also strong nucleophiles, leading to undesired substitution reactions (SN1 or SN2) that compete with the desired elimination (E1 or E2).[2][3]

To circumvent this, chemists employ sterically hindered, non-nucleophilic bases.[4] These molecules possess a basic site (typically a nitrogen atom) that is sterically encumbered by bulky substituents. This bulkiness effectively shields the basic site from acting as a nucleophile, thus minimizing substitution side-products, while still allowing it to abstract a proton to facilitate the elimination reaction.[4] 2,2,5,5-Tetramethylmorpholine emerges as a valuable tool in this class of reagents.

2,2,5,5-Tetramethylmorpholine: A Profile

2,2,5,5-Tetramethylmorpholine is a heterocyclic amine characterized by a morpholine ring scaffold with four methyl groups flanking the nitrogen and oxygen atoms. This structural feature imparts significant steric hindrance around the basic nitrogen atom. While less common than its carbocyclic analog, 2,2,6,6-tetramethylpiperidine (TMP), the presence of the oxygen atom in the morpholine ring is expected to influence its solubility and basicity.[5]

PropertyValueSource
Molecular Formula C8H17NO[6][7]
Molecular Weight 143.23 g/mol [6][7]
Boiling Point 169 °C at 760 mmHg[8]
Density 0.84 g/cm³[8]
Predicted pKa 9.22 ± 0.60[7]

Mechanism of Action in Dehydrohalogenation

2,2,5,5-Tetramethylmorpholine, like other hindered bases, primarily promotes dehydrohalogenation through the bimolecular elimination (E2) pathway.[9] The E2 mechanism is a concerted, one-step process where the base abstracts a proton from a carbon atom adjacent (β) to the carbon bearing the halogen (the α-carbon), simultaneously with the formation of the alkene π-bond and the departure of the halide leaving group.

The key to a successful E2 reaction is the anti-periplanar arrangement of the abstracted proton and the leaving group.[9] This geometric constraint allows for optimal orbital overlap in the transition state.

Diagram: E2 Dehydrohalogenation Mechanism

E2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products R R-CH(H)-CH(X)-R' TS [R-CH---H---B]‡  |         | [R'-CH---X] R->TS Base abstracts β-proton Base 2,2,5,5-Tetramethylmorpholine (B:) Base->TS Alkene R-CH=CH-R' TS->Alkene Alkene formation ConjAcid [BH]+ TS->ConjAcid Halide X- TS->Halide

Caption: Concerted E2 mechanism for dehydrohalogenation.

Comparative Analysis with Other Hindered Bases

The choice of a hindered base often depends on the specific substrate, desired reaction conditions, and cost. Below is a comparison of 2,2,5,5-tetramethylmorpholine with other commonly used non-nucleophilic bases.

BasepKa of Conjugate AcidKey Features
2,2,5,5-Tetramethylmorpholine ~9.22 (Predicted)[7]Good steric hindrance; potential for improved solubility in polar solvents due to the ether linkage.
2,2,6,6-Tetramethylpiperidine (TMP) ~11.1A widely used and well-characterized hindered amine base.[10]
N,N-Diisopropylethylamine (Hünig's Base) 10.75Acyclic, offering moderate steric hindrance.
1,8-Diazabicycloundec-7-ene (DBU) 13.5A very strong, non-nucleophilic amidine base, often used for more challenging eliminations.[4]
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) ~13.1Structurally similar to DBU with comparable reactivity.[11]
Potassium tert-butoxide (KOtBu) ~17An alkoxide base, very strong and highly effective, though it can exhibit some nucleophilicity.[4][12]

Diagram: Structural Comparison of Hindered Bases

Hindered_Bases Base1 2,2,5,5-Tetramethylmorpholine C8H17NO Base2 2,2,6,6-Tetramethylpiperidine (TMP) C9H19N Base3 DBU C9H16N2 Base4 Hünig's Base C8H19N

Caption: Comparison of sterically hindered non-nucleophilic bases.

Experimental Protocol: General Procedure for Dehydrohalogenation

This protocol provides a general methodology for the dehydrohalogenation of a secondary alkyl halide using 2,2,5,5-tetramethylmorpholine. The specific reaction time, temperature, and solvent may require optimization for different substrates.

4.1. Materials and Reagents

  • Alkyl halide (e.g., 2-bromobutane)

  • 2,2,5,5-Tetramethylmorpholine

  • Anhydrous solvent (e.g., Toluene, Tetrahydrofuran (THF), or Acetonitrile)

  • Drying agent (e.g., anhydrous MgSO4 or Na2SO4)

  • Deuterated solvent for NMR analysis (e.g., CDCl3)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Magnetic stirrer and heating mantle

4.2. Reaction Setup and Execution

Diagram: Experimental Workflow

Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dry glassware under vacuum or in an oven B Assemble reaction apparatus under inert atmosphere A->B C Add alkyl halide and anhydrous solvent to the flask B->C D Add 2,2,5,5-tetramethylmorpholine dropwise C->D E Heat the reaction mixture to reflux D->E F Monitor reaction progress by TLC or GC E->F G Cool reaction and quench with water F->G H Extract with an organic solvent G->H I Wash organic layer, dry, and concentrate H->I J Purify product by distillation or chromatography I->J

Caption: General workflow for dehydrohalogenation.

Step-by-Step Procedure:

  • Preparation: Ensure all glassware is thoroughly dried. Assemble a round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere of nitrogen or argon.

  • Charging the Flask: To the round-bottom flask, add the alkyl halide (1.0 eq) and the chosen anhydrous solvent (e.g., toluene, 5-10 mL per mmol of alkyl halide).

  • Addition of Base: Dissolve 2,2,5,5-tetramethylmorpholine (1.5-2.0 eq) in a small amount of the anhydrous solvent and add it to the dropping funnel. Add the base solution dropwise to the stirred solution of the alkyl halide over 15-30 minutes. The use of an excess of the base ensures complete reaction.

  • Reaction: Heat the reaction mixture to reflux. The optimal temperature will depend on the solvent and the reactivity of the substrate. For many secondary alkyl halides, refluxing in toluene (b.p. ~111 °C) is effective.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: a. Cool the reaction mixture to room temperature. b. Quench the reaction by adding water. c. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer). d. Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water. e. Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation or column chromatography on silica gel to obtain the pure alkene.

  • Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

  • 2,2,5,5-Tetramethylmorpholine, like most amines, should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The compound is flammable; keep it away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

2,2,5,5-Tetramethylmorpholine is a promising sterically hindered, non-nucleophilic base for promoting dehydrohalogenation reactions. Its structural features are designed to favor elimination over substitution, making it a valuable reagent for the synthesis of alkenes. The provided protocol serves as a starting point for the application of this base in organic synthesis, with the understanding that optimization may be necessary for specific substrates. Its unique properties may offer advantages in solubility and reactivity, warranting its consideration in the synthetic chemist's toolkit.

References

  • Anonymous. (2023, November 29). When you do dehydrohalogenation of 1° alkyl halides, do you use a strong base or sterically hindered base? Chemistry Stack Exchange. [Link]

  • Anonymous. Dehydrohalogenation. Wikipedia. [Link]

  • Anonymous. Ch 5: Dehydrohalogenation. University of Calgary. [Link]

  • The Organic Chemistry Tutor. (2018, July 14). Elimination reactions - Dehydrohalogenation. YouTube. [Link]

  • Anonymous. 2,2,6,6-Tetramethylpiperidine. Wikipedia. [Link]

  • Anonymous. (2025, August 10). Synthesis of 2,2,6,6-Tetramethylpiperidine Derivatives. ResearchGate. [Link]

  • Anonymous. Non-nucleophilic base. Wikipedia. [Link]

  • Anonymous. A kind of preparation method of 2,2,6,6- tetramethyl morpholine.
  • The Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. [Link]

  • Anonymous. Dehydrohalogenation. Wikipedia. [Link]

  • Anonymous. Non-nucleophilic bases – Knowledge and References. Taylor & Francis Online. [Link]

  • Anonymous. Dehydrohalogenation of Alkyl Dihalides. Unacademy. [Link]

  • Anonymous. Selesai:2 (a) The following reaction is dehydrohalogenation which produces alkene via elimination. Gauth. [Link]

  • Ashenhurst, J. (2025, December 12). Mechanism of the E2 Reaction. Master Organic Chemistry. [Link]

  • Anonymous. (2024, July 3). Guanidines: powerful bases for organic synthesis. DC Fine Chemicals. [Link]

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Application Notes & Protocols: 2,2,5,5-Tetramethylmorpholine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division For: Researchers, scientists, and drug development professionals.

Executive Summary: An Underexplored Scaffold with High Potential

The morpholine heterocycle is a cornerstone in medicinal chemistry and organic synthesis, valued for its favorable physicochemical properties and synthetic accessibility.[1] While numerous substituted morpholines have been developed, 2,2,5,5-tetramethylmorpholine remains a largely unexplored reagent. Its unique structure, featuring gem-dimethyl groups at both the C2 and C5 positions, imparts significant steric hindrance around the nitrogen atom and confers a rigid, chair-like conformation.

This guide serves as a forward-looking analysis of the potential applications of 2,2,5,5-tetramethylmorpholine, grounded in the principles of physical organic chemistry. We will detail its predicted properties and outline its most promising roles as a sterically hindered, non-nucleophilic base and as a specialized building block for creating structurally constrained molecules. The protocols provided are designed to be robust starting points for researchers looking to leverage the unique attributes of this compound.

Structural and Physicochemical Profile

The defining feature of 2,2,5,5-tetramethylmorpholine is its profound steric shielding. The four methyl groups lock the molecule into a preferred conformation and significantly restrict access to the nitrogen lone pair.

Caption: Structure of 2,2,5,5-Tetramethylmorpholine.

Table 1: Physicochemical Properties of Tetramethylmorpholine Isomers

Property2,2,5,5-Tetramethylmorpholine (Predicted)3,3,5,5-Tetramethylmorpholine (Known)2,2,6,6-Tetramethylmorpholine (Known)
Molecular Formula C₈H₁₇NOC₈H₁₇NOC₈H₁₇NO
Molecular Weight 143.23 g/mol 143.23 g/mol [2]143.23 g/mol
CAS Number 1311314-96-1 (HCl salt)[3]19412-12-5[2][4]19151-69-0[5][6]
Boiling Point ~165-175 °C at 760 mmHg47-49 °C at 9 Torr (~169 °C at 760 mmHg)[2][7]Not readily available
pKa (Predicted) 9.0 - 9.59.22 ± 0.60[2]~9.0 - 9.5
Key Feature Steric bulk adjacent to N and OSteric bulk adjacent to N and OSteric bulk adjacent to N

Note: Properties for the 2,2,5,5-isomer are predicted based on its structural similarity to known isomers. The high degree of methylation is expected to slightly decrease its basicity compared to unsubstituted morpholine (pKa ~8.7) due to electronic effects, but the dominant characteristic remains its steric profile.

Application I: High-Selectivity, Non-Nucleophilic Base

The primary and most compelling application of 2,2,5,5-tetramethylmorpholine is as a non-nucleophilic base. Its steric bulk should effectively prevent it from participating in substitution (Sₙ2) reactions, making it an ideal choice for promoting elimination reactions, particularly in sensitive substrates where side reactions are a concern.

Causality Behind Experimental Choices: In reactions like dehydrohalogenation, the goal is to abstract a proton from a carbon atom beta to a leaving group. A common failure mode is the competing Sₙ2 reaction, where the base acts as a nucleophile and displaces the leaving group. The four methyl groups on 2,2,5,5-tetramethylmorpholine create a formidable steric shield around the nitrogen's lone pair, making it highly unlikely to approach an electrophilic carbon center. However, its basicity remains sufficient to deprotonate a sterically accessible C-H bond on the periphery of a substrate. This disparity between high steric hindrance and moderate basicity is the key to its selectivity.

Caption: General workflow for an elimination reaction using a hindered base.

Application Protocol: Dehydrobromination of a Secondary Alkyl Bromide

This protocol describes a representative procedure for the E2 elimination of HBr from a secondary alkyl bromide to yield an alkene.

Objective: To synthesize an alkene with minimal formation of substitution byproducts.

Materials:

  • Substrate: e.g., 2-bromooctane

  • Base: 2,2,5,5-Tetramethylmorpholine

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification equipment

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add the secondary alkyl bromide (10.0 mmol, 1.0 equiv.).

  • Solvent Addition: Add anhydrous THF (40 mL) via syringe and stir to dissolve the substrate.

  • Base Addition: Add 2,2,5,5-tetramethylmorpholine (18.0 mmol, 1.8 equiv.) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 66 °C for THF). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into 50 mL of deionized water.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with 1M HCl (2 x 20 mL) to remove the protonated base, followed by saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude alkene mixture.

  • Purification: Purify the crude product via flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to isolate the desired alkene isomers.

Self-Validation and Trustworthiness: The acidic wash step (1M HCl) is critical. It selectively protonates and removes the basic 2,2,5,5-tetramethylmorpholine into the aqueous layer, ensuring a clean separation from the neutral alkene product. The absence of the starting material and the base in the final purified product (confirmable by NMR and MS) validates the protocol's effectiveness.

Application II: Structurally Rigid Scaffold in Medicinal Chemistry

The morpholine ring is a "privileged scaffold" in drug design, often used to improve properties like aqueous solubility and metabolic stability.[8] The rigid, chair-like conformation of 2,2,5,5-tetramethylmorpholine makes it an intriguing, albeit challenging, building block for creating molecules where conformational control is paramount.

Expertise & Experience Insights: While standard N-alkylation or N-arylation reactions would be sterically hindered, they are not impossible. High-energy intermediates or highly reactive coupling partners, such as those used in Buchwald-Hartwig amination with aggressive ligand systems, could overcome the steric barrier. The resulting N-substituted product would hold the substituent in a well-defined axial or equatorial position, potentially leading to highly specific interactions with a biological target. This makes it a candidate for fragment-based drug discovery or for creating rigid linkers in more complex molecules.[9]

Application Protocol: N-Arylation via Buchwald-Hartwig Cross-Coupling

This protocol outlines a potential method for coupling 2,2,5,5-tetramethylmorpholine with an aryl bromide.

Objective: To synthesize an N-aryl-2,2,5,5-tetramethylmorpholine derivative.

Materials:

  • Aryl Bromide: e.g., 4-bromotoluene

  • Amine: 2,2,5,5-Tetramethylmorpholine

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: e.g., XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Base: Sodium tert-butoxide (NaOt-Bu)

  • Solvent: Anhydrous Toluene

  • Schlenk flask or microwave vial

  • Inert atmosphere setup (Glovebox or Schlenk line)

Procedure:

  • Reaction Setup (Inert Atmosphere): To a Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Reagent Addition: Add the aryl bromide (1.0 mmol, 1.0 equiv.) and 2,2,5,5-tetramethylmorpholine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS. Due to the steric hindrance, the reaction may require an extended time (24-48 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the N-arylated product.

References

  • ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF. Retrieved January 20, 2026, from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. EDP Sciences. [Link]

  • Chemsigma. (n.d.). 2,2,6,6-Tetramethylmorpholine [19151-69-0]. Retrieved January 20, 2026, from [Link]

  • Semantic Scholar. (n.d.). Expanding Complex Morpholines Using Systematic Chemical Diversity. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine.
  • SpringerLink. (n.d.). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Retrieved January 20, 2026, from [Link]

Sources

Application Notes and Protocols: 2,2,5,5-Tetramethylmorpholine as a Strategic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Morpholine Scaffold and the Unique Potential of 2,2,5,5-Tetramethylmorpholine

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in approved drugs and bioactive molecules.[1][2][3] Its prevalence stems from a combination of favorable physicochemical and metabolic properties. The morpholine ring, with its ether and amine functionalities, can enhance aqueous solubility, act as a hydrogen bond acceptor, and improve the overall pharmacokinetic profile of a drug candidate.[4] It is a versatile and synthetically accessible building block, readily incorporated into a wide range of molecular architectures.[1][2]

This guide focuses on a specific, sterically hindered derivative: 2,2,5,5-tetramethylmorpholine . The introduction of four methyl groups onto the morpholine core imparts distinct structural and chemical properties that can be strategically exploited in drug design. While literature specifically detailing the applications of 2,2,5,5-tetramethylmorpholine is emerging, its structural features suggest significant potential for creating novel chemical entities with tailored properties. The gem-dimethyl groups at the 2- and 5-positions introduce significant steric bulk, which can influence receptor binding, modulate metabolic stability, and control the conformational flexibility of molecules.

These application notes will provide a comprehensive overview of the strategic use of 2,2,5,5-tetramethylmorpholine in drug discovery, including detailed protocols for its incorporation into lead compounds and a discussion of its potential applications, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties and Strategic Advantages

The unique properties of 2,2,5,5-tetramethylmorpholine as a building block are directly attributable to its tetramethyl substitution. These properties can be leveraged to address specific challenges in drug design.

PropertyGeneral Morpholine2,2,5,5-Tetramethylmorpholine (Inferred)Strategic Advantage in Drug Discovery
Basicity (pKa) ~8.4Expected to be slightly higher than morpholine due to the electron-donating effect of methyl groups.Fine-tuning of basicity to optimize interactions with biological targets and improve cell permeability.
Lipophilicity (LogP) -0.85Significantly higher than morpholine due to the four methyl groups.Enhanced membrane permeability and potential for increased blood-brain barrier penetration. Can be used to modulate the overall lipophilicity of a drug candidate.
Steric Hindrance LowHighProvides a rigid scaffold, potentially locking in a bioactive conformation. Can be used to probe steric pockets in receptor binding sites and may shield adjacent functional groups from metabolic enzymes, enhancing metabolic stability.
Metabolic Stability Susceptible to N-dealkylation and oxidation of adjacent carbons.The gem-dimethyl groups are expected to hinder enzymatic attack at the adjacent carbons, potentially increasing metabolic stability.Improved in vivo half-life and reduced potential for the formation of reactive metabolites.
Solubility HighModerate; the increase in lipophilicity may slightly reduce aqueous solubility compared to unsubstituted morpholine.The morpholine oxygen still provides a hydrogen bond acceptor to maintain a degree of aqueous solubility.

Synthetic Protocols for the Functionalization of 2,2,5,5-Tetramethylmorpholine

As a secondary amine, 2,2,5,5-tetramethylmorpholine can be readily functionalized through N-alkylation and N-arylation reactions. The following protocols are generalized procedures that can be adapted for specific substrates. It is important to note that the steric hindrance of 2,2,5,5-tetramethylmorpholine may necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or the use of microwave irradiation) compared to less hindered secondary amines.

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for the N-alkylation of secondary amines. This two-step, one-pot process involves the formation of an iminium ion intermediate, which is then reduced to the corresponding tertiary amine.

Workflow for Reductive Amination

G cluster_0 Reaction Setup cluster_1 Iminium Ion Formation cluster_2 Reaction and Work-up Start Dissolve 2,2,5,5-tetramethylmorpholine and aldehyde/ketone in a suitable solvent (e.g., DCE, THF, MeOH). Add Reducing Agent Add a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN). Start->Add Reducing Agent Formation of iminium ion intermediate Stir Stir at room temperature for 2-24 hours. Monitor by TLC or LC-MS. Add Reducing Agent->Stir Quench Quench the reaction with aqueous NaHCO₃ or water. Stir->Quench Extract Extract with an organic solvent (e.g., EtOAc, DCM). Quench->Extract Purify Dry, concentrate, and purify by column chromatography. Extract->Purify G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start Combine aryl halide/triflate, 2,2,5,5-tetramethylmorpholine, palladium catalyst, ligand, and base in a sealed tube under inert atmosphere. Heat Heat the reaction mixture at 80-120 °C for 4-24 hours. Monitor by TLC or LC-MS. Start->Heat Catalytic cycle Cool Cool to room temperature and filter through Celite. Heat->Cool Extract Extract with an organic solvent and wash with water/brine. Cool->Extract Purify Dry, concentrate, and purify by column chromatography. Extract->Purify G POI_Ligand Protein of Interest (POI) Ligand Linker_1 Linker Chain (e.g., PEG, Alkyl) POI_Ligand->Linker_1 TM_Morpholine 2,2,5,5-Tetramethyl- morpholine Scaffold Linker_1->TM_Morpholine Linker_2 Linker Chain (e.g., PEG, Alkyl) TM_Morpholine->Linker_2 E3_Ligase_Ligand E3 Ligase Ligand (e.g., Pomalidomide) Linker_2->E3_Ligase_Ligand

Sources

The Role of 2,2,5,5-Tetramethylmorpholine Derivatives in Advanced Polymer Synthesis: A Guide to Nitroxide-Mediated Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Controlled Polymer Architectures

In the landscape of modern polymer chemistry, the pursuit of precision and control over macromolecular architecture is paramount. This has led to the development of various controlled/living radical polymerization techniques, among which Nitroxide-Mediated Polymerization (NMP) stands out as a robust and versatile method. This guide delves into the application of 2,2,5,5-tetramethylmorpholine and its derivatives, specifically the corresponding N-oxyl radical, in the realm of NMP. While less ubiquitous than its piperidine-based analogue, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), the morpholine-based nitroxide presents a unique building block for the synthesis of specialized polymers, particularly those with applications in the biomedical and pharmaceutical fields.

This document provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of the mediating nitroxide radical from its 2,2,5,5-tetramethylmorpholine precursor, the subsequent formation of alkoxyamine initiators, and their application in the controlled polymerization of functional monomers, with a particular focus on N-acryloylmorpholine for drug delivery systems.

From Precursor to Controller: The Synthesis Pathway

The journey from the stable 2,2,5,5-tetramethylmorpholine to a reactive polymerization mediator involves the formation of the corresponding nitroxide radical, 2,2,5,5-tetramethylmorpholin-4-oxyl. This transformation is a critical first step and is typically achieved through oxidation.

Protocol 1: Synthesis of 2,2,5,5-Tetramethylmorpholin-4-oxyl

This protocol is based on established methods for the oxidation of sterically hindered secondary amines to their corresponding nitroxide radicals.

Materials:

  • 2,2,5,5-Tetramethylmorpholine

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium tungstate dihydrate or a similar catalyst

  • Ethyl acetate or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2,2,5,5-tetramethylmorpholine and a catalytic amount of sodium tungstate dihydrate in a suitable solvent such as a mixture of water and ethyl acetate.

  • Cool the mixture in an ice bath with vigorous stirring.

  • Slowly add hydrogen peroxide (30%) dropwise to the reaction mixture using a dropping funnel, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with deionized water and a saturated sodium bicarbonate solution to remove any remaining peroxide and catalyst.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, 2,2,5,5-tetramethylmorpholin-4-oxyl, can be further purified by column chromatography or recrystallization to yield a stable, crystalline solid.

Expert Insight: The choice of oxidizing agent and catalyst is crucial. While the hydrogen peroxide/tungstate system is common, other reagents like m-chloroperoxybenzoic acid (m-CPBA) can also be effective. The steric hindrance provided by the four methyl groups on the morpholine ring is key to the stability of the resulting nitroxide radical, a fundamental requirement for its role in NMP.

The Heart of Control: Alkoxyamine Initiators

The true "living" nature of NMP is conferred by the reversible termination of growing polymer chains by the nitroxide radical, forming a dormant species known as an alkoxyamine. For a well-controlled polymerization, a unimolecular alkoxyamine initiator is often synthesized. This initiator contains both the radical source and the nitroxide mediator in a single molecule.

Protocol 2: General Synthesis of an Alkoxyamine Initiator

This protocol describes a general method for the synthesis of an alkoxyamine initiator from 2,2,5,5-tetramethylmorpholin-4-oxyl and a radical source, typically derived from an azo initiator like azobisisobutyronitrile (AIBN).

Materials:

  • 2,2,5,5-Tetramethylmorpholin-4-oxyl

  • AIBN or another suitable radical initiator

  • Styrene or other suitable monomer for trapping the initiating radical

  • Toluene or other appropriate solvent

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Schlenk flask or a round-bottom flask with a reflux condenser and inert gas inlet

  • Heating mantle with a temperature controller

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask, dissolve 2,2,5,5-tetramethylmorpholin-4-oxyl, AIBN, and a small amount of a trapping monomer like styrene in toluene. The styrene is used to generate a more stable secondary radical for reaction with the nitroxide.

  • Degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Heat the reaction mixture under an inert atmosphere at a temperature sufficient to decompose the AIBN (typically 60-80 °C).

  • Allow the reaction to proceed for several hours. The cyanoisopropyl radicals generated from AIBN will initiate the polymerization of a few styrene units, and the resulting styrenic radical will be trapped by the 2,2,5,5-tetramethylmorpholin-4-oxyl to form the desired alkoxyamine.

  • After the reaction, cool the mixture and remove the solvent under reduced pressure.

  • The crude alkoxyamine can be purified by column chromatography to isolate the desired product.

Trustworthiness Note: The purity of the alkoxyamine initiator is critical for achieving a well-controlled polymerization with a low dispersity. Impurities can lead to uncontrolled initiation and termination events, broadening the molecular weight distribution of the final polymer.

Application in Practice: Polymerization of N-Acryloylmorpholine

Poly(N-acryloylmorpholine) (PNAM) is a biocompatible and thermoresponsive polymer with significant potential in drug delivery applications.[1][2][3] The following protocol details the synthesis of a PNAM-based block copolymer using a commercially available SG1-based alkoxyamine initiator, demonstrating a practical application of NMP for creating advanced polymer architectures relevant to the target audience. While this protocol does not use a 2,2,5,5-tetramethylmorpholine-based initiator due to the lack of readily available specific protocols in the literature, it exemplifies the NMP of a key morpholine-containing monomer.

Protocol 3: NMP of N-Acryloylmorpholine to form a Block Copolymer

This protocol is adapted from a study on the synthesis of block copolymers containing PNAM via NMP.[4]

Materials:

  • N-Acryloylmorpholine (NAM), inhibitor removed

  • A polystyrene-based macroinitiator with an SG1-nitroxide end-group (PS-SG1)

  • Anisole or another suitable high-boiling solvent

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Schlenk flask

  • Heating mantle with a temperature controller and oil bath

  • Magnetic stirrer

  • Syringes for transfer of degassed liquids

Procedure:

  • Macroinitiator Synthesis: First, a polystyrene macroinitiator (PS-SG1) is synthesized via NMP of styrene using an SG1-based alkoxyamine initiator (e.g., BlocBuilder). This creates a living polymer chain that can be used to initiate the polymerization of the second block.

  • Block Copolymerization:

    • In a Schlenk flask, add the purified PS-SG1 macroinitiator and N-acryloylmorpholine monomer.

    • Add anisole as the solvent.

    • Degas the mixture by three freeze-pump-thaw cycles.

    • Heat the reaction mixture to 110-120 °C in an oil bath under an inert atmosphere.

    • Monitor the polymerization by taking samples at regular intervals and analyzing the monomer conversion and polymer molecular weight by ¹H NMR and Gel Permeation Chromatography (GPC), respectively.

    • Once the desired molecular weight and conversion are reached, terminate the polymerization by cooling the reaction mixture to room temperature.

    • The resulting block copolymer (PS-b-PNAM) can be purified by precipitation in a non-solvent like cold diethyl ether or hexane.

Parameter Typical Value Significance
Reaction Temperature 110-125 °CAffects the rate of C-O bond homolysis in the alkoxyamine, influencing the polymerization rate.
Monomer/Initiator Ratio 25:1 to 500:1Determines the target molecular weight of the polymer.
Solvent Anisole, DioxaneA high-boiling, inert solvent is required for the typical temperatures of NMP.
Dispersity (Đ) < 1.5A low dispersity value indicates a well-controlled polymerization with uniform chain lengths.

Causality Behind Experimental Choices: The use of a macroinitiator allows for the synthesis of well-defined block copolymers. The SG1 nitroxide is chosen for its ability to control the polymerization of acrylates like NAM more effectively than TEMPO. The high reaction temperature is necessary to achieve a sufficient rate of reversible termination, which is the cornerstone of NMP control.

Visualizing the Process

Diagram 1: Synthesis of 2,2,5,5-Tetramethylmorpholin-4-oxyl

G Precursor 2,2,5,5-Tetramethylmorpholine Nitroxide 2,2,5,5-Tetramethylmorpholin-4-oxyl Precursor->Nitroxide Oxidation Oxidant H2O2 / Na2WO4 Oxidant->Nitroxide

Caption: Oxidation of the morpholine precursor to the stable nitroxide radical.

Diagram 2: Nitroxide-Mediated Polymerization (NMP) Mechanism

G cluster_initiation Initiation cluster_propagation Propagation & Reversible Termination Initiator Alkoxyamine Initiator (R-ONR'2) Radical Initiating Radical (R•) Initiator->Radical kd (Heat) Radical->Initiator kc Nitroxide Nitroxide (•ONR'2) Propagating Propagating Chain (Pn•) Radical->Propagating + M Monomer Monomer (M) Propagating->Propagating Dormant Dormant Chain (Pn-ONR'2) Propagating->Dormant + •ONR'2 (kc) Dormant->Propagating kd (Heat)

Caption: The dynamic equilibrium between active and dormant chains in NMP.

Applications in Drug Development

The unique properties of polymers containing morpholine moieties, such as PNAM, make them highly attractive for applications in drug delivery. Their biocompatibility, thermoresponsiveness, and ability to form hydrogels and nanoparticles are key attributes.

  • Controlled Drug Release: PNAM can be formulated into hydrogels that encapsulate therapeutic agents. The release of the drug can be triggered by changes in temperature or other physiological stimuli.[2]

  • Nanoparticle Drug Carriers: Amphiphilic block copolymers, such as the PS-b-PNAM described in Protocol 3, can self-assemble into micelles or polymersomes in aqueous environments. The hydrophobic core can carry poorly water-soluble drugs, while the hydrophilic PNAM corona provides stability and stealth properties in the bloodstream.[2]

  • Bioconjugation: The morpholine ring can be a site for further chemical modification, allowing for the attachment of targeting ligands or other functional molecules to direct the drug carrier to specific cells or tissues.

Conclusion and Future Outlook

2,2,5,5-Tetramethylmorpholine, through its conversion to a stable nitroxide radical, represents a valuable, though less explored, tool in the NMP toolkit. The synthesis of well-defined polymers, particularly those incorporating functional monomers like N-acryloylmorpholine, opens up exciting possibilities for the design of advanced materials for drug delivery and other biomedical applications. While more research is needed to fully characterize the polymerization kinetics and control afforded by this specific morpholine-based nitroxide compared to more established systems, the foundational protocols and principles outlined in this guide provide a solid starting point for researchers and scientists to explore its potential. The continued development of novel nitroxides and alkoxyamine initiators will undoubtedly lead to even greater control over polymer architecture and function, further advancing the field of drug development and materials science.

References

  • Neumann-Tran, T. M. P., et al. (2023). Poly(N-acryloylmorpholine) Nanogels as Promising Materials for Biomedical Applications: Low Protein Adhesion and High Colloidal Stability. ACS Applied Polymer Materials. Available from: [Link]

  • Nitroxide‐mediated radical polymerization of methacryloisobutyl POSS and its block copolymers with poly(n‐acryloylmorpholine). (2020). Journal of Polymer Science. Available from: [Link]

  • Preparation of Doxorubicin-Loaded Amphiphilic Poly(D,L-Lactide-Co-Glycolide)-b-Poly(N-Acryloylmorpholine) AB 2 Miktoarm Star Block Copolymers for Anticancer Drug Delivery. (2021). Polymers. Available from: [Link]

  • Synthesis and kinetic analysis of poly(N-acryloylmorpholine) brushes via surface initiated RAFT polymerization. (2016). RSC Advances. Available from: [Link]

  • Poly( N -acryloylmorpholine): A simple hydrogel system for temporal and spatial control over cell adhesion. (2016). Journal of Biomedical Materials Research Part A. Available from: [Link]

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Application Note: High-Purity Purification of 2,2,5,5-Tetramethylmorpholine for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2,5,5-Tetramethylmorpholine is a sterically hindered secondary amine, a structural motif increasingly utilized in the development of novel pharmaceuticals, agrochemicals, and as a building block in organic synthesis. As a hindered amine, it exhibits unique reactivity and stability, making it a valuable component in creating complex molecules. The purity of such reagents is paramount; trace impurities can lead to unpredictable reaction outcomes, altered biological activity, and complications in downstream processing and formulation. This document provides a comprehensive guide to the purification of 2,2,5,5-Tetramethylmorpholine, detailing field-proven protocols designed to achieve high purity suitable for the most demanding research and drug development applications.

Compound Profile and Purity Considerations

Understanding the physicochemical properties of 2,2,5,5-Tetramethylmorpholine is the foundation for selecting an appropriate purification strategy. Common impurities often stem from the synthetic route and may include unreacted starting materials, by-products from incomplete cyclization, or oxidation products, which frequently cause discoloration.[1]

Table 1: Physicochemical Properties of 2,2,5,5-Tetramethylmorpholine

PropertyValueSource
CAS Number 19412-12-5[2][3]
Molecular Formula C₈H₁₇NO[2][3]
Molecular Weight 143.23 g/mol [2][3]
Boiling Point 169 °C (at 760 mmHg)[4]
47-49 °C (at 9 Torr)[3]
Density 0.840 g/cm³[4]
pKa (Predicted) 9.22 ± 0.60[3]

The compound's relatively high boiling point and basicity (pKa ≈ 9.22) are key factors that dictate the most effective purification techniques.

Strategic Approach to Purification

The choice of purification method depends on the nature of the impurities, the required purity level, and the scale of the operation. For 2,2,5,5-Tetramethylmorpholine, three primary techniques are recommended: Fractional Vacuum Distillation, Recrystallization via Salt Formation, and Flash Column Chromatography with a modified phase.

Purification_Strategy start Crude 2,2,5,5-Tetramethylmorpholine q1 Primary Impurities? start->q1 distillation Protocol 1: Fractional Vacuum Distillation q1->distillation Non-volatile or Boiling Point Difference chromatography Protocol 3: Flash Column Chromatography q1->chromatography Closely Related Boiling Points q2 Trace or Isomeric Impurities Remain? distillation->q2 recrystallization Protocol 2: Recrystallization via Salt Formation q2->recrystallization Yes (Highest Purity Needed) end_good_purity Purified Product (>98%) q2->end_good_purity No end_high_purity High-Purity Product (>99%) recrystallization->end_high_purity chromatography->end_good_purity Distillation_Workflow cluster_setup Apparatus Setup cluster_process Distillation Process cluster_finish Final Steps A 1. Assemble fractional distillation apparatus B 2. Add boiling chips & crude amine to distillation flask A->B C 3. Connect to vacuum source and condenser B->C D 4. Gradually apply vacuum (e.g., 10-20 Torr) C->D E 5. Heat the flask gently using an oil bath D->E F 6. Discard initial forerun (low-boiling impurities) E->F G 7. Collect main fraction at stable boiling point F->G H 8. Stop heating before flask runs dry G->H I 9. Cool system to RT before releasing vacuum H->I J 10. Transfer pure product to a sealed, inert container I->J Recrystallization_Workflow A 1. Dissolve crude amine in a suitable solvent (e.g., Isopropanol) B 2. Add stoichiometric HCl (e.g., in ether or isopropanol) dropwise with cooling A->B C 3. Isolate crude salt by filtration B->C D 4. Recrystallize salt from a minimal amount of hot solvent (e.g., Ethanol/Ether) C->D E 5. Cool slowly to induce crystallization D->E F 6. Collect pure crystals by filtration and dry E->F G 7. Dissolve pure salt in water and cool in an ice bath F->G H 8. Add aqueous base (e.g., NaOH) to liberate the free amine G->H I 9. Extract purified amine with an organic solvent (e.g., Dichloromethane) H->I J 10. Dry, filter, and evaporate solvent to yield final product I->J

Caption: Workflow for purification via salt formation and recrystallization.

Detailed Experimental Protocol
  • Salt Formation:

    • Dissolve the crude 2,2,5,5-Tetramethylmorpholine in a suitable solvent like diethyl ether or isopropanol.

    • Cool the solution in an ice bath.

    • Slowly add a stoichiometric amount of a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) dropwise with stirring.

    • The hydrochloride salt will precipitate. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid salt by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Recrystallization:

    • Select an appropriate solvent system for recrystallization (e.g., ethanol/ether, isopropanol/hexane).

    • Dissolve the crude salt in a minimal amount of the hot solvent (or the more polar component of the solvent pair).

    • If necessary, filter the hot solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and dry them under vacuum.

  • Liberation of Free Base:

    • Dissolve the purified salt in water.

    • Cool the aqueous solution in an ice bath and slowly add a strong base (e.g., 2M NaOH solution) with stirring until the solution is strongly basic (pH > 12).

    • Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the highly purified 2,2,5,5-Tetramethylmorpholine.

Protocol 3: Flash Column Chromatography

Principle of Causality: Chromatographic separation of basic amines on standard acidic silica gel is often problematic, leading to irreversible adsorption and significant peak tailing. T[5][6]his is due to strong acid-base interactions between the amine and the silica's acidic silanol groups. To achieve a successful separation, this interaction must be mitigated. This is accomplished by either: a) Neutralizing the Stationary Phase: Adding a small amount of a competing amine (e.g., 1-2% triethylamine or ammonium hydroxide) to the eluent system. T[7]his base temporarily occupies the acidic sites on the silica, allowing the target amine to elute symmetrically. b) Using a Modified Stationary Phase: Employing an amine-functionalized silica gel column (KP-NH), where the stationary phase itself is basic, thus preventing unwanted interactions.

Chromatography_Workflow

Sources

Reaction conditions for using 2,2,5,5-Tetramethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2,2,5,5-Tetramethylmorpholine in Modern Synthesis

As a uniquely hindered secondary amine, 2,2,5,5-tetramethylmorpholine presents a compelling combination of steric bulk and basicity. The strategic placement of four methyl groups adjacent to both the nitrogen and oxygen atoms of the morpholine ring dictates its utility, primarily as a non-nucleophilic base and as a structurally significant building block in the design of metabolically stable therapeutic agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its properties, core applications, and detailed protocols for its effective use.

Compound Profile and Physicochemical Properties

2,2,5,5-Tetramethylmorpholine is a saturated heterocyclic compound. The defining feature is the quaternary substitution at both the C2 and C5 positions, which profoundly influences its chemical behavior. This substitution pattern creates significant steric shielding around the nitrogen atom, diminishing its nucleophilicity while preserving its ability to function as a proton acceptor.

While specific experimental data for 2,2,5,5-tetramethylmorpholine is not widely published, its properties can be reliably inferred from its structural isomer, 3,3,5,5-tetramethylmorpholine, and the parent morpholine scaffold.

Table 1: Physicochemical Properties of 2,2,5,5-Tetramethylmorpholine and Related Compounds

Property2,2,5,5-Tetramethylmorpholine3,3,5,5-Tetramethylmorpholine (Isomer)Morpholine (Parent Compound)
Molecular Formula C₈H₁₇NOC₈H₁₇NOC₄H₉NO
Molecular Weight 143.23 g/mol 143.23 g/mol 87.12 g/mol
CAS Number 1311314-96-1 (HCl salt)19412-12-5110-91-8
Boiling Point Not available47-49 °C @ 9 Torr[1]129 °C @ 760 Torr[2]
Density Not available~0.840 g/cm³ (Predicted)[1]~0.996 g/mL[2]
pKa of Conjugate Acid Not available~9.22 (Predicted)[1]8.33[2]

The predicted pKa of ~9.22 for the conjugate acid suggests it is a moderately strong base, suitable for deprotonating a range of acidic substrates, including alcohols and activated C-H bonds.

Core Application: A Non-Nucleophilic Steric Base

The primary utility of 2,2,5,5-tetramethylmorpholine in synthesis is as a sterically hindered, non-nucleophilic base. In many reactions, nucleophilic amines can compete with the desired reaction pathway, leading to unwanted side products. The steric bulk of 2,2,5,5-tetramethylmorpholine effectively prevents the nitrogen lone pair from participating in nucleophilic attack (e.g., Sₙ2 reactions or Michael additions), while allowing it to abstract protons.

Causality of Experimental Choices:

  • Proton Abstraction over Nucleophilic Attack: The four methyl groups act as a steric shield. While small protons can access the nitrogen's lone pair for deprotonation, larger electrophilic centers are effectively blocked, preventing covalent bond formation.

  • Solvent Selection: Anhydrous, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically chosen to prevent the base from being quenched by protic solvent molecules and to ensure solubility of the reactants.

  • Temperature Control: Elimination reactions are often favored at higher temperatures. However, the initial deprotonation may be performed at lower temperatures (e.g., 0 °C to room temperature) to control selectivity and minimize side reactions before heating to drive the elimination.

Representative Protocol 1: Dehydrohalogenation of an Alkyl Halide

This protocol describes a general procedure for an E2 elimination reaction to form an alkene, a classic application for a hindered base.

Workflow for Hindered Base Mediated Elimination

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Dissolve alkyl halide (1.0 equiv) in anhydrous DCM or THF. B Add 2,2,5,5-Tetramethylmorpholine (1.2 - 1.5 equiv) dropwise at 0 °C. A->B Under N2 atmosphere C Allow mixture to warm to room temperature. B->C D Heat to reflux and monitor by TLC/GC-MS. C->D E Cool, dilute with ether. Wash with dilute aq. HCl to remove base. D->E F Wash with brine, dry over Na2SO4, concentrate. E->F G Purify by column chromatography. F->G

Caption: General workflow for an E2 elimination reaction.

Step-by-Step Methodology:

  • Inert Atmosphere: Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet. Flame-dry the glassware and allow it to cool under a stream of dry nitrogen.

  • Reagent Addition: Dissolve the alkyl halide substrate (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF or DCM, ~0.1 M concentration).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add 2,2,5,5-tetramethylmorpholine (1.2–1.5 equivalents) dropwise via syringe.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Then, heat the mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with dilute aqueous HCl (e.g., 1 M) to remove the protonated base, followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude alkene product by flash column chromatography.

Mechanism: E2 Elimination with a Steric Base

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Dissolve 2,2,5,5-Tetramethylmorpholine (1.1 equiv) and alkyl halide (1.0 equiv) in polar aprotic solvent (e.g., DMF, ACN). B Add a non-nucleophilic base (e.g., K2CO3, DIPEA, 2.0 equiv) and optionally a catalyst (e.g., KI). A->B C Heat mixture to 60-80 °C. B->C D Monitor reaction progress by TLC or LC-MS. C->D E Cool, dilute with water, and extract with ethyl acetate. D->E F Wash organic layer with brine, dry over Na2SO4, concentrate. E->F G Purify by column chromatography or recrystallization. F->G

Caption: General workflow for N-alkylation.

Step-by-Step Methodology:

  • Reagent Combination: In a round-bottom flask, combine the alkyl halide (1.0 equivalent), 2,2,5,5-tetramethylmorpholine (1.1 equivalents), and a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Catalyst (Optional): For less reactive halides (e.g., chlorides), a catalytic amount of potassium iodide (KI, 0.1 equivalents) can be added to facilitate the reaction via in situ Finkelstein reaction.

  • Solvent: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN) to dissolve the reactants.

  • Heating: Heat the stirred mixture to 60–80 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the limiting reagent is consumed.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Washing: Wash the combined organic extracts with water and then brine to remove the solvent and inorganic salts.

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via flash chromatography or recrystallization.

Comparative Analysis with Other Bases

The choice of base is critical in synthesis. 2,2,5,5-Tetramethylmorpholine occupies a useful space among commercially available non-nucleophilic bases.

Table 2: Comparison of Common Non-Nucleophilic Bases

BaseStructurepKa (Conj. Acid)Key Features & Applications
2,2,5,5-Tetramethylmorpholine Hindered Morpholine~9.2 (Predicted)Moderately strong, non-nucleophilic. Useful for eliminations and as a stable scaffold.
DIPEA (Hünig's Base)Diisopropylethylamine~10.7Highly hindered tertiary amine. Widely used in peptide coupling and to scavenge acid.
DBU Diazabicycloundecene~13.5Very strong, non-nucleophilic amidine base. Excellent for difficult eliminations.
2,6-Lutidine Dimethylpyridine~6.7Mildly basic, sterically hindered pyridine. Used to trap acid in sensitive reactions.
Proton-Sponge® 1,8-Bis(dimethylamino)naphthalene~12.1Strong, non-nucleophilic base. Forms a very stable chelated proton complex.

Safety, Handling, and Storage

As a substituted morpholine, 2,2,5,5-tetramethylmorpholine should be handled with the same precautions as other flammable and corrosive organic amines.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a flame-retardant lab coat, and nitrile or neoprene gloves.

  • Handling:

    • Work exclusively in a well-ventilated chemical fume hood.

    • Keep away from heat, sparks, and open flames. It is likely a flammable liquid. [2] * Ground and bond containers when transferring material to prevent static discharge. [2] * Avoid contact with skin and eyes. Avoid breathing vapors.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep away from strong oxidizing agents and strong acids.

    • The compound may be hygroscopic; store under an inert atmosphere if necessary.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

2,2,5,5-Tetramethylmorpholine is a valuable tool for the modern synthetic chemist. Its carefully designed steric profile renders it an effective non-nucleophilic base for sensitive substrates, while its inherent stability and structural features make it an attractive component for incorporation into complex molecules, particularly in the field of drug discovery. By understanding the principles behind its reactivity and adhering to safe handling protocols, researchers can effectively leverage this reagent to achieve their synthetic goals.

References

  • SpectraBase. (n.d.). 2,5,5-Trimethyl-morpholine.
  • Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC.
  • ResearchGate. (n.d.). Figure 2. Various approaches for synthesis of morpholine The various.... Retrieved from [Link]

  • Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. Retrieved from [Link]

  • Horchler, C., et al. (2007). Synthesis of novel quinolone and quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides: a late-stage diversification approach to potent 5HT1B antagonists. PubMed.
  • Rekka, E. A., & Kourounakis, P. N. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. PubMed.
  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum.... Retrieved from [Link]

  • Cheméo. (n.d.). Morpholine (CAS 110-91-8) - Chemical & Physical Properties. Retrieved from [Link].

  • SpectraBase. (n.d.). 2,5,5-Trimethyl-morpholine. Retrieved from [Link]

  • NIST. (n.d.). Hexane, 2,2,5,5-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Ryter, S. A., & Ling, Y. (2015). Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6-Tetramethylpiperidinyl-Mask.
  • PubChem. (n.d.). 2,5-Dimethylmorpholine. Retrieved from [Link]

Sources

The Unseen Workhorse: A Technical Guide to 2,2,5,5-Tetramethylmorpholine as a Sterically Hindered Amine Base

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, the choice of base can dictate the success or failure of a reaction. While common bases have their place, the demand for highly selective and non-nucleophilic reagents has led to the prominence of sterically hindered amines. Among these, 2,2,5,5-tetramethylmorpholine emerges as a potent yet often overlooked tool. This technical guide provides an in-depth exploration of its properties, applications, and detailed protocols, empowering researchers to leverage its unique reactivity profile.

The Genesis of Hindrance: Understanding the Molecular Architecture

The efficacy of 2,2,5,5-tetramethylmorpholine as a non-nucleophilic base stems directly from its unique molecular structure. The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen, provides a foundation of moderate basicity. However, the crucial feature is the presence of four methyl groups flanking the nitrogen and oxygen atoms at the 2- and 5-positions. This extensive steric shielding around the basic nitrogen atom is the cornerstone of its utility.

This steric bulk physically obstructs the nitrogen's lone pair of electrons from participating in nucleophilic attack, a common side reaction with many traditional amine bases.[1] Protons, being significantly smaller, can still access the nitrogen, allowing the molecule to function effectively as a Brønsted-Lowry base. This dichotomy between high basicity and low nucleophilicity is the defining characteristic of 2,2,5,5-tetramethylmorpholine and its counterparts.[2]

Physicochemical Properties and Handling

A thorough understanding of a reagent's physical and chemical properties is paramount for its safe and effective use in the laboratory.

PropertyValueReference
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~165-167 °C (estimated)
Density ~0.89 g/mL (estimated)
pKa of Conjugate Acid Estimated to be in the range of 10-11[3]
Solubility Soluble in most organic solvents.
Safety and Handling:

2,2,5,5-Tetramethylmorpholine, like other amines, should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential.[4]

  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: May cause skin irritation.

  • Eye Contact: May cause serious eye irritation.

  • Ingestion: May be harmful if swallowed.

Disposal: Dispose of in accordance with local, state, and federal regulations. Amine waste should be handled as hazardous chemical waste.

Synthesis of 2,2,5,5-Tetramethylmorpholine

While not as commonly commercially available as other hindered amines, 2,2,5,5-tetramethylmorpholine can be synthesized in the laboratory. A plausible synthetic route can be adapted from the synthesis of analogous tetramethyl-substituted heterocycles. One potential approach involves the cyclization of a suitable amino alcohol precursor.

Protocol: Conceptual Synthesis of 2,2,5,5-Tetramethylmorpholine

This protocol is a conceptual adaptation based on established methods for morpholine synthesis.[5]

Step 1: Synthesis of the Amino Alcohol Precursor

A potential precursor, 2-(2-hydroxy-2-methylpropylamino)-2-methylpropan-1-ol, can be synthesized through the reaction of 2,2-dimethyl-oxirane with 2-amino-2-methyl-1-propanol.

Step 2: Cyclization to Form the Morpholine Ring

The synthesized amino alcohol can then be subjected to acid-catalyzed cyclization to form the 2,2,5,5-tetramethylmorpholine ring. Concentrated sulfuric acid is a common reagent for such dehydrative cyclizations.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization 2,2-Dimethyloxirane 2,2-Dimethyloxirane Amino_Alcohol_Precursor 2-(2-hydroxy-2-methylpropylamino) -2-methylpropan-1-ol 2,2-Dimethyloxirane->Amino_Alcohol_Precursor Ring Opening 2-Amino-2-methyl-1-propanol 2-Amino-2-methyl-1-propanol 2-Amino-2-methyl-1-propanol->Amino_Alcohol_Precursor Final_Product 2,2,5,5-Tetramethylmorpholine Amino_Alcohol_Precursor->Final_Product H₂SO₄ (Dehydration)

Caption: Conceptual synthetic pathway to 2,2,5,5-tetramethylmorpholine.

Applications in Organic Synthesis: Protocols and Mechanistic Insights

The primary application of 2,2,5,5-tetramethylmorpholine lies in its role as a non-nucleophilic base for a variety of organic transformations. Its steric bulk allows for selective deprotonation without competing nucleophilic addition.

Dehydrohalogenation Reactions (E2 Eliminations)

In elimination reactions, the choice of base is critical in determining the regioselectivity of the resulting alkene. Bulky bases like 2,2,5,5-tetramethylmorpholine favor the formation of the Hofmann product (the less substituted alkene) by abstracting a proton from the less sterically hindered β-carbon. This is in contrast to smaller bases, which typically yield the more thermodynamically stable Zaitsev product.

Protocol: Hofmann Elimination of 2-Bromo-2-methylbutane

Objective: To demonstrate the selective formation of the Hofmann product using 2,2,5,5-tetramethylmorpholine.

Materials:

  • 2-Bromo-2-methylbutane

  • 2,2,5,5-Tetramethylmorpholine

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Standard work-up and purification equipment

Procedure:

  • To a solution of 2-bromo-2-methylbutane (1.0 eq) in anhydrous THF, add 2,2,5,5-tetramethylmorpholine (1.5 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to isolate 2-methyl-1-butene.

G cluster_workflow Hofmann Elimination Workflow start Start reactants Combine 2-Bromo-2-methylbutane and 2,2,5,5-Tetramethylmorpholine in THF start->reactants reflux Reflux Reaction Mixture reactants->reflux monitor Monitor by TLC/GC reflux->monitor workup Aqueous Work-up monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract purify Purify by Distillation/ Column Chromatography extract->purify end Isolate 2-Methyl-1-butene purify->end

Caption: Experimental workflow for Hofmann elimination.

Alkylation Reactions

In alkylation reactions of substrates with multiple potential sites of reaction, such as those containing both acidic protons and electrophilic centers, a non-nucleophilic base is essential to prevent unwanted side reactions. 2,2,5,5-Tetramethylmorpholine can selectively deprotonate the desired position without acting as a nucleophile itself.

Protocol: Selective Deprotonation and Alkylation of a Ketone

Objective: To achieve selective α-alkylation of a ketone using 2,2,5,5-tetramethylmorpholine to form the enolate, followed by trapping with an alkyl halide.

Materials:

  • Cyclohexanone

  • 2,2,5,5-Tetramethylmorpholine

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide

  • Round-bottom flask

  • Stirring apparatus

  • Standard work-up and purification equipment

Procedure:

  • To a solution of cyclohexanone (1.0 eq) in anhydrous THF at -78 °C (dry ice/acetone bath), add 2,2,5,5-tetramethylmorpholine (1.2 eq) dropwise under an inert atmosphere.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add methyl iodide (1.1 eq) to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-methylcyclohexanone.

Spectroscopic Characterization

The structure of 2,2,5,5-tetramethylmorpholine can be confirmed using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. One would anticipate singlets for the four equivalent methyl groups and signals for the methylene protons on the morpholine ring. The chemical shifts of the methylene protons adjacent to the nitrogen will differ from those adjacent to the oxygen.[6]

  • ¹³C NMR: The carbon NMR spectrum should show distinct signals for the methyl carbons, the quaternary carbons at the 2- and 5-positions, and the methylene carbons at the 3- and 6-positions.[6]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Conclusion

2,2,5,5-Tetramethylmorpholine represents a valuable addition to the synthetic chemist's toolkit of non-nucleophilic bases. Its significant steric hindrance effectively shuts down nucleophilic reactivity while maintaining sufficient basicity to deprotonate a range of substrates. This unique property allows for enhanced selectivity in reactions such as Hofmann eliminations and specific alkylations. While not as commonly employed as some other hindered amines, a thorough understanding of its properties and applications, as detailed in this guide, can unlock new possibilities in the design and execution of complex organic syntheses, particularly in the fields of pharmaceutical and materials science.[1][7]

References

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. [Link]

  • Wikipedia. (n.d.). Non-nucleophilic base.
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]

  • Al-Ghorbani, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2696–2718. [Link]

  • ResearchGate. (2005). 1H and13C NMR spectra ofN-substituted morpholines. [Link]

  • ResearchGate. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • ResearchGate. (n.d.). Contribution of the morpholine scaffold on the activity of.... [Link]

  • ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (2018). Journal of Medicinal Chemistry. [Link]

  • Frontiers. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. [Link]

  • ResearchGate. (n.d.). morpholine. [Link]

  • PubMed. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. [Link]

  • ResearchGate. (2023). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Gelest, Inc. (2016). sit7536.0 - 2,2,5,5-tetramethyl-2,5-disila-1-azacyclopentane, 95%. [Link]

  • Atmospheric Chemistry and Physics. (2022). Atmospheric breakdown chemistry of the new “green” solvent 2,2,5,5-tetramethyloxolane via gas-phase reactions with OH and Cl radicals. [Link]

  • ResearchGate. (2025). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. [Link]

  • ResearchGate. (n.d.). Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yields with 2,2,5,5-Tetramethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2,5,5-Tetramethylmorpholine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction yields and troubleshoot common issues encountered when using this sterically hindered amine. The following question-and-answer format provides in-depth, field-proven insights to enhance your experimental success.

Section 1: Troubleshooting Guide

This section addresses specific problems that can arise during reactions involving 2,2,5,5-Tetramethylmorpholine, offering explanations and actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the common causes when using 2,2,5,5-Tetramethylmorpholine as a base?

A1: Low reaction yields can stem from several factors related to the unique properties of sterically hindered amines. [1]

  • Insufficient Basicity for the Substrate: While 2,2,5,5-Tetramethylmorpholine is a hindered base, its basicity may not be sufficient to deprotonate weakly acidic protons effectively. The steric bulk that prevents nucleophilic attack also influences the accessibility of the nitrogen's lone pair to the proton.[1][2]

  • Reaction Temperature and Time: Deprotonation reactions using hindered bases can be kinetically slow.[3] Insufficient reaction time or a temperature that is too low may lead to incomplete conversion. Conversely, excessively high temperatures can lead to decomposition of reactants or products.[4][5]

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the effectiveness of the base. A solvent that does not adequately solvate the resulting conjugate acid of the morpholine can slow down the reaction.

  • Reagent and Solvent Purity: Like many sensitive organic reactions, the presence of water or other protic impurities in the reagents or solvent can quench the base, reducing its effective concentration and leading to lower yields.

Troubleshooting Steps:

  • Verify pKa Values: Ensure there is a sufficient pKa difference between your substrate and the conjugate acid of 2,2,5,5-Tetramethylmorpholine to favor deprotonation.

  • Optimize Reaction Conditions: Systematically vary the temperature and reaction time. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal conditions.

  • Solvent Screening: If the reaction is sluggish, consider screening a range of anhydrous aprotic solvents with varying polarities (e.g., THF, Dioxane, Toluene).

  • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Flame-dry glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

Q2: I am observing significant formation of side products. How can I improve the selectivity of my reaction?

A2: Side product formation often arises from the inherent reactivity of the substrates and intermediates, which can sometimes compete with the desired reaction pathway.

  • Competitive Elimination vs. Substitution: In reactions like alkylations, sterically hindered bases are often employed to favor deprotonation over nucleophilic attack. However, if the substrate is prone to elimination, using a bulky base can sometimes favor the formation of elimination products (Hofmann or Zaitsev).[6][7]

  • Alternative Deprotonation Sites: If your substrate has multiple acidic protons, 2,2,5,5-Tetramethylmorpholine might deprotonate at an undesired position, leading to a mixture of products. The regioselectivity can be influenced by both steric and electronic factors.

  • Decomposition of Starting Material or Product: The reaction conditions required for deprotonation might not be tolerated by other functional groups in your molecule, leading to degradation.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This can often increase the selectivity of a reaction by favoring the pathway with the lower activation energy.

  • Modify the Substrate: If possible, install protecting groups on other reactive sites to prevent unwanted side reactions.

  • Use a Different Base: If regioselectivity is an issue, a base with a different steric profile (either more or less hindered) might provide the desired outcome.

  • Analyze Side Products: Isolate and characterize the major side products. Understanding their structure can provide valuable clues about the competing reaction pathways.

Q3: My reaction seems to stall before completion, even with an excess of 2,2,5,5-Tetramethylmorpholine. What could be the issue?

A3: A stalled reaction can be indicative of several underlying problems.

  • Product Inhibition: The product of the reaction or a salt byproduct might be inhibiting the catalytic activity of the base or sequestering it from the reaction medium.

  • Reagent Degradation: One of the reagents might be unstable under the reaction conditions, degrading over time and leading to a halt in the reaction.[4]

  • Equilibrium Position: The reaction may have reached a point of equilibrium that is unfavorable for complete conversion.

Troubleshooting Steps:

  • Incremental Addition of Base: Instead of adding all the base at the beginning, try adding it in portions over the course of the reaction.

  • Removal of Byproducts: If a salt is formed as a byproduct, using a solvent system where it precipitates out can help drive the reaction to completion.

  • Re-evaluate Stoichiometry: While an excess of the base is often used, in some cases, a very large excess can lead to unforeseen side reactions or solubility issues. Experiment with varying the equivalents of the base.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions about the use and handling of 2,2,5,5-Tetramethylmorpholine.

Q4: What are the primary applications of 2,2,5,5-Tetramethylmorpholine in organic synthesis?

A4: 2,2,5,5-Tetramethylmorpholine is primarily used as a sterically hindered, non-nucleophilic base .[8] Its bulky methyl groups surrounding the nitrogen atom prevent it from acting as a nucleophile, while still allowing it to function as a proton acceptor.[1][2] This property is particularly valuable in reactions where a strong base is needed to deprotonate a substrate without undergoing unwanted side reactions, such as:

  • Deprotonation of acidic protons to form enolates or other carbanions for subsequent alkylation or acylation reactions.

  • As an acid scavenger in reactions that produce acidic byproducts, such as HCl or HBr.

  • In certain elimination reactions where a non-nucleophilic base is required to promote the formation of an alkene.[6]

  • The morpholine scaffold itself is a significant pharmacophore in medicinal chemistry, and substituted morpholines are key components in many drug candidates.[9][10][11]

Q5: How does the steric hindrance of 2,2,5,5-Tetramethylmorpholine compare to other common non-nucleophilic bases?

A5: The steric bulk of a base is a critical factor in its reactivity and selectivity. Below is a comparison of 2,2,5,5-Tetramethylmorpholine with other common hindered bases.

BaseStructureKey Features
2,2,5,5-Tetramethylmorpholine C₈H₁₇NOModerately strong, non-nucleophilic base. The morpholine ring provides some polarity.
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉NCommonly used as an acid scavenger. Less basic than 2,2,6,6-Tetramethylpiperidine.
2,2,6,6-Tetramethylpiperidine (TMP)C₉H₁₉NA highly hindered and non-nucleophilic base.[12][13] Its conjugate acid has a pKaH of 11.07.[12]
1,8-Diazabicycloundec-7-ene (DBU)C₉H₁₆N₂A strong, non-nucleophilic base often used in elimination reactions. It is not as sterically hindered around the nitrogen that acts as the base compared to TMP.
Lithium diisopropylamide (LDA)C₆H₁₄LiNA very strong, non-nucleophilic base. It is typically prepared in situ and used at low temperatures. It is significantly more basic than tertiary amine bases.[7]
Q6: What are the recommended storage and handling procedures for 2,2,5,5-Tetramethylmorpholine?

A6: Proper storage and handling are crucial to maintain the integrity of 2,2,5,5-Tetramethylmorpholine.

  • Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[14] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and carbon dioxide.

  • Handling: As with all chemicals, it should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes.

Q7: Can 2,2,5,5-Tetramethylmorpholine be used as a scavenger resin?

A7: While 2,2,5,5-Tetramethylmorpholine itself is not a resin, its structural motifs can be incorporated into polymer-supported scavengers. These scavenger resins are used in combinatorial chemistry and parallel synthesis to remove excess acidic reagents or byproducts from a reaction mixture, simplifying the purification process. The sterically hindered amine functionality on the resin would selectively react with acidic species without interfering with other functional groups in the desired product.

Section 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for Deprotonation and Alkylation

This protocol provides a general workflow for a deprotonation reaction followed by alkylation using 2,2,5,5-Tetramethylmorpholine.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add a solution of the substrate (1.0 eq.) in anhydrous solvent (e.g., THF) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature, depending on the substrate).

  • Base Addition: Slowly add 2,2,5,5-Tetramethylmorpholine (1.1 - 1.5 eq.) to the stirred solution.

  • Deprotonation: Stir the reaction mixture at the chosen temperature for a predetermined time (e.g., 30 minutes to 2 hours) to allow for complete deprotonation.

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.0 - 1.2 eq.) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to proceed, monitoring its progress by TLC or LC-MS. The reaction time will vary depending on the reactivity of the electrophile.

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NH₄Cl.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography, recrystallization, or distillation.

Deprotonation_Alkylation_Workflow sub Substrate in Anhydrous Solvent cool Cool to Reaction Temp sub->cool base Add 2,2,5,5-Tetramethyl- morpholine cool->base deprot Deprotonation (Stir) base->deprot alkyl Add Alkylating Agent deprot->alkyl react Reaction (Monitor) alkyl->react quench Quench (e.g., NH4Cl) react->quench workup Aqueous Workup quench->workup purify Purification workup->purify

Caption: Steric hindrance favors basicity over nucleophilicity.

References

  • Lappin, G. R. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. [Link]

  • Fiveable. Steric hindrance Definition - Organic Chemistry II Key Term. [Link]

  • Royal Society of Chemistry. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. [Link]

  • Kim, H., Carroll, P. J., & Lee, Y. (1997). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Reddit. (2024). Failure to Deprotonate. r/Chempros. [Link]

  • Reddit. (2021). Do bulky bases favor E2 reaction?. r/OrganicChemistry. [Link]

  • Wang, F., et al. (2018). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations.
  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. [Link]

  • Clark, J. (n.d.). amines as bases. Chemguide. [Link]

  • LibreTexts. (2023). Amines as Bases. Chemistry LibreTexts. [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros. [Link]

  • Ashenhurst, J. (2012). Bulky Bases in Elimination Reactions. Master Organic Chemistry. [Link]

  • Gelest, Inc. (2016). 2,2,5,5-tetramethyl-2,5-disila-1-azacyclopentane, 95%. [Link]

  • Chemistry For Everyone. (2025). How Do You Optimize Chemical Reaction Yields?. YouTube. [Link]

  • Rekka, E. A., & Kourounakis, P. N. (2000). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 7(10), 987-1002.
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine. (2019).
  • Marvadi, S. K., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 164, 171-178.
  • Wikipedia. 2,2,6,6-Tetramethylpiperidine. [Link]

  • Journal of Chemical Reviews. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • National Center for Biotechnology Information. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. [Link]

  • The chemical reaction database. Non-nucleophilic bases. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14812417, 2,2,5,5-Tetramethylcyclohexanone. [Link]

  • Wikipedia. 2,2,5,5-Tetramethyltetrahydrofuran. [Link]

  • Doubtnut. (2020). C_5H_11Cl by Wurtz reaction forms 2,2,5,5- tetramethylhexane as the main product. [Link]

  • Open Library Publishing Platform. 18. Kinetics Problems – First Year General Chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 143849, 2,2,5,5-Tetramethylheptane. [Link]

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Common side reactions with 2,2,5,5-Tetramethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2,5,5-tetramethylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues that may arise during its use. Due to the limited specific literature on the side reactions of 2,2,5,5-tetramethylmorpholine, this guide synthesizes information from analogous, well-documented sterically hindered bases, such as N,N-diisopropylethylamine (Hünig's base) and 2,2,6,6-tetramethylpiperidine (TMP), to provide a predictive and practical framework for its application.[1][2][3][4]

Introduction to 2,2,5,5-Tetramethylmorpholine

2,2,5,5-Tetramethylmorpholine is a sterically hindered secondary amine. Its structure, featuring methyl groups flanking the nitrogen atom, makes it a poor nucleophile while retaining its basicity. This characteristic renders it a valuable tool in organic synthesis as a non-nucleophilic base, primarily for scavenging protons in reactions where the nucleophilic character of a base would lead to unwanted side reactions.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most likely side reactions when using 2,2,5,5-tetramethylmorpholine as a non-nucleophilic base?

While 2,2,5,5-tetramethylmorpholine is designed to minimize nucleophilic attack, two potential side reactions, primarily under forcing conditions or with highly reactive electrophiles, are N-alkylation and Hofmann elimination of the corresponding quaternary ammonium salt.

  • N-Alkylation: Although significantly hindered, the nitrogen atom can still react with potent alkylating agents (e.g., methyl triflate, benzyl bromide) to form a quaternary ammonium salt. This is analogous to the Menshutkin reaction, which is a known side reaction for less hindered amines.[4] The steric bulk of 2,2,5,5-tetramethylmorpholine makes this reaction less favorable compared to bases like triethylamine.[4]

  • Hofmann Elimination: If N-alkylation occurs, the resulting quaternary ammonium salt can undergo Hofmann elimination upon heating in the presence of a base to yield an alkene. This is a decomposition pathway for the quaternized amine, not the parent amine itself.

Q2: Can 2,2,5,5-tetramethylmorpholine be used with strong acids?

As a base, 2,2,5,5-tetramethylmorpholine will react with strong acids to form the corresponding ammonium salt. This is the intended reaction when it is used as an acid scavenger. However, in the presence of highly concentrated or superacids, degradation of the morpholine ring could potentially occur, although this is not a commonly reported issue under standard synthetic conditions.

Q3: Is 2,2,5,5-tetramethylmorpholine thermally stable?

Q4: How does the steric hindrance of 2,2,5,5-tetramethylmorpholine affect elimination reactions?

When used as a base in elimination reactions (e.g., dehydrohalogenation), its steric bulk favors the formation of the Hofmann product (the less substituted alkene). This is because the bulky base preferentially abstracts the more sterically accessible proton from the less substituted β-carbon. This is a key advantage over smaller bases that often favor the thermodynamically more stable Zaitsev product.

Troubleshooting Guides

Problem 1: Low Yield in an Elimination Reaction and Suspected N-Alkylation of the Base

Symptoms:

  • The desired alkene product is obtained in low yield.

  • Mass spectrometry of the crude reaction mixture shows a mass corresponding to the alkylated 2,2,5,5-tetramethylmorpholine.

  • A significant amount of starting material remains unreacted.

Causality: The electrophilic reagent in your reaction is likely potent enough to alkylate the sterically hindered nitrogen of 2,2,5,5-tetramethylmorpholine, forming a quaternary ammonium salt. This consumes the base, making it unavailable for the desired elimination reaction.

Troubleshooting Protocol:

  • Assess the Electrophile: If using a highly reactive alkylating agent (e.g., primary alkyl triflates, benzyl halides), consider if a less reactive leaving group on your substrate is feasible.

  • Modify Reaction Conditions:

    • Lower the temperature: N-alkylation is often accelerated by heat. Running the reaction at a lower temperature may disfavor this side reaction.

    • Slow Addition: Add the electrophile slowly to the reaction mixture containing the substrate and 2,2,5,5-tetramethylmorpholine. This keeps the instantaneous concentration of the electrophile low, favoring the intended reaction.

  • Consider an Alternative Base: If N-alkylation persists, a more sterically hindered, non-nucleophilic base may be required. Options include:

    • 2,2,6,6-Tetramethylpiperidine (TMP)[3]

    • Proton sponges, such as 1,8-Bis(dimethylamino)naphthalene.

Experimental Workflow for Minimizing N-Alkylation:

Elimination Regioselectivity sub Substrate hofmann Hofmann Product (Less Substituted) sub->hofmann zaitsev Zaitsev Product (More Substituted) sub->zaitsev base Base (2,2,5,5-Tetramethylmorpholine) base->hofmann Steric Hindrance Favors temp Temperature temp->zaitsev High Temp Favors (Thermodynamic Control)

Caption: Factors influencing the regioselectivity of elimination reactions.

Quantitative Data Summary

The choice of a non-nucleophilic base is often guided by its pKa and steric profile. Below is a comparison of 2,2,5,5-tetramethylmorpholine's likely properties with other common hindered bases.

BasepKa of Conjugate AcidKey Structural FeatureCommon Side Reactions
2,2,5,5-Tetramethylmorpholine ~10-11 (estimated)Tetramethyl substitution on carbonN-alkylation (low propensity)
N,N-Diisopropylethylamine10.75Two isopropyl groupsN-alkylation (very low propensity)
2,2,6,6-Tetramethylpiperidine11.07Tetramethyl substitution on carbonN-alkylation (very low propensity)
Triethylamine10.75Three ethyl groupsN-alkylation (higher propensity)

References

  • N,N-Diisopropylethylamine. Grokipedia. [Link]

  • Preparation of morpholine.
  • Synthesis of morpholine.
  • N,N-Diisopropylethylamine (DIPEA): A Key Non-Nucleophilic Base for Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • N,N-Diisopropylethylamine. chemeurope.com. [Link]

  • Production of bepromoline.
  • 2,2,6,6-Tetramethylpiperidine. Wikipedia. [Link]

  • Triacetoneamine Derivatives:- Industrial Applications and Recent Developments. ResearchGate. [Link]

  • Cheistian kudolph - Patent US-262695-A. PubChem. [Link]

  • A kind of preparation method of 2,2,6,6- tetramethyl morpholine.

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Technical Support Center: Troubleshooting with 2,2,5,5-Tetramethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,2,5,5-Tetramethylmorpholine. This resource is designed for researchers, chemists, and process development professionals who utilize this specialized hindered amine base in their synthetic workflows. Here, we address common challenges and frequently asked questions, moving beyond simple procedural steps to explain the chemical causality behind reaction failures and optimization strategies. Our goal is to empower you with the foundational knowledge to troubleshoot effectively and enhance the reliability of your experiments.

Section 1: Foundational Understanding & FAQs

Before delving into specific troubleshooting scenarios, it's crucial to understand the properties of 2,2,5,5-Tetramethylmorpholine and its intended role in organic synthesis.

Question: What is 2,2,5,5-Tetramethylmorpholine and why is it used?

Answer: 2,2,5,5-Tetramethylmorpholine is a heterocyclic secondary amine. Its structure is characterized by a morpholine ring with four methyl groups positioned on the carbons adjacent (alpha) to the nitrogen and oxygen atoms. These methyl groups create significant steric bulk around the nitrogen's lone pair of electrons.

This steric hindrance is the primary reason for its use. It functions as a hindered, non-nucleophilic base . In many reactions, a base is required to act as a proton scavenger (a Brønsted-Lowry base) without interfering with the reaction by acting as a nucleophile and attacking electrophilic centers. The bulky methyl groups physically obstruct the nitrogen's lone pair from forming a bond with anything larger than a proton, thus minimizing or eliminating unwanted nucleophilic side reactions.[1][2]

Question: How basic is 2,2,5,5-Tetramethylmorpholine?

Answer: The basicity of an amine is quantified by the pKₐ of its conjugate acid (often denoted as pKₐH). While an experimentally determined pKₐH in a specific solvent for the 2,2,5,5-isomer is not widely published, we can infer its properties from related structures. The parent compound, morpholine, has a pKₐH of approximately 8.4-8.5 in water.[3] The four electron-donating methyl groups on 2,2,5,5-Tetramethylmorpholine increase the electron density on the nitrogen, making it a stronger base than morpholine. Its basicity is expected to be comparable to other hindered secondary amines like 2,2,6,6-tetramethylpiperidine (TMP), which has a pKₐH of 11.07.[4] This places it in the category of a moderately strong amine base, suitable for deprotonating a wide range of acidic protons, including those of ammonium salts, and facilitating elimination reactions or metal-catalyzed couplings.

Question: What is the structural significance of the methyl groups?

Answer: The four methyl groups are critical to the function of this molecule. They create a "protective pocket" around the nitrogen atom, rendering it sterically inaccessible for nucleophilic attack while still allowing it to accept a small proton. This distinction is crucial for reaction selectivity.

Caption: Steric shielding of the nitrogen in 2,2,5,5-Tetramethylmorpholine vs. Morpholine.

Section 2: Troubleshooting Failed Reactions

This section addresses specific problems in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low or No Conversion of Starting Material
Question: My reaction has stalled with significant starting material remaining. I'm using 2,2,5,5-Tetramethylmorpholine as the base. What went wrong?

Answer: This is a common issue that typically points to one of three root causes: insufficient basicity, poor reagent quality, or unfavorable reaction kinetics.

Causality & Solutions:

  • pKa Mismatch: The most fundamental reason for failure is that 2,2,5,5-Tetramethylmorpholine is not a strong enough base to deprotonate your substrate or reaction intermediate effectively.

    • Explanation: For a base to deprotonate an acid, the pKₐ of the acid being formed (the protonated base, pKₐH) must be higher than the pKₐ of the acid being consumed. A general rule of thumb for efficient deprotonation is a ΔpKₐ of at least 2-4 units.

    • Troubleshooting Steps:

      • Verify pKₐ Values: Compare the pKₐH of 2,2,5,5-Tetramethylmorpholine (~11) with the pKₐ of the proton you intend to remove.

      • Switch to a Stronger Base: If the pKₐ values are too close, you must use a stronger base. Consider bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, pKₐH ~13.5 in DMSO) or a metal amide like LiHMDS (Lithium bis(trimethylsilyl)amide) for very weak acids.

  • Reagent Purity & Water Content: Amines are hygroscopic and can absorb significant amounts of atmospheric moisture. Water can be detrimental to many sensitive reactions, especially organometallic cross-couplings.

    • Explanation: Water can protonate organometallic intermediates, hydrolyze starting materials, or poison catalysts. The presence of water effectively reduces the amount of active base available.

    • Troubleshooting Steps:

      • Dry the Base: If you suspect water contamination, purify the 2,2,5,5-Tetramethylmorpholine by distillation over a suitable drying agent like calcium hydride (CaH₂).

      • Use Anhydrous Solvents: Ensure all solvents are rigorously dried and degassed.

      • Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress.

  • Kinetic Barriers (Steric Issues): While steric hindrance is the molecule's key feature, it can occasionally be a liability.

    • Explanation: If the proton to be removed is itself in a highly congested steric environment, the bulky base may struggle to access it, leading to a very slow or non-existent reaction rate, even if the reaction is thermodynamically favorable.

    • Troubleshooting Steps:

      • Increase Temperature: Gently increasing the reaction temperature can provide the necessary activation energy to overcome this steric barrier. Monitor for decomposition.

      • Consider a Less Hindered Base: If feasible for your reaction, a slightly less hindered base like triethylamine might be effective, but be wary of its potential nucleophilicity.

Issue 2: Formation of Unexpected Byproducts
Question: I'm observing side products consistent with the base acting as a nucleophile. I thought 2,2,5,5-Tetramethylmorpholine was non-nucleophilic?

Answer: The term "non-nucleophilic" is relative, not absolute. Under certain conditions, even highly hindered amines can exhibit nucleophilic behavior, or other side reactions can occur.

Causality & Solutions:

  • Reaction with Highly Reactive Electrophiles: The base may react with exceptionally "hot" electrophiles.

    • Explanation: While hindered, the nitrogen lone pair is still present. When faced with a highly reactive electrophile, such as an acyl chloride, acid anhydride, or a primary alkyl triflate, nucleophilic attack can occur, especially at elevated temperatures.[1]

    • Troubleshooting Steps:

      • Lower the Temperature: Perform the reaction at the lowest possible temperature. Add the base slowly to a cooled solution of the electrophile to control the exotherm and minimize the chance of nucleophilic attack.

      • Use a Milder Electrophile: If possible, switch to a less reactive electrophile (e.g., use an ester instead of an acyl chloride for an acylation).

  • Hofmann-type Elimination: This is a potential side reaction pathway for hindered amines, especially if they become quaternized.

    • Explanation: If the base does act as a nucleophile with an alkylating agent (e.g., an alkyl halide), it can form a quaternary ammonium salt. In the presence of a base and heat, this salt can undergo a Hofmann elimination to form an alkene.[1] This is a classic reaction pathway for amines.[5]

    • Troubleshooting Steps:

      • Control Stoichiometry: Use the minimum required amount of the base. An excess can promote side reactions.

      • Avoid High Temperatures: Elevated temperatures favor elimination reactions.

  • Palladium-Catalyzed Cross-Coupling Issues: In reactions like Buchwald-Hartwig amination, the amine base can sometimes interfere with the catalytic cycle.[6]

    • Explanation: The amine base can compete with the substrate amine for coordination to the palladium center.[7] This can inhibit the reaction or lead to undesired ligand exchange processes. The formation of palladium black (decomposed, inactive catalyst) can also be a problem, often exacerbated by high temperatures or impure reagents.

    • Troubleshooting Steps:

      • Optimize Base/Ligand/Catalyst Ratio: Screen different ratios. Sometimes a slight excess or even sub-stoichiometric amount of base is optimal.

      • Choose the Right Ligand: The choice of phosphine or NHC ligand is critical in Pd-catalyzed reactions and can mitigate base-related inhibition.[8]

      • Use a Weaker, Inorganic Base: For many cross-coupling reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are effective and completely non-nucleophilic, avoiding these complications.

Caption: Troubleshooting workflow for reactions using 2,2,5,5-Tetramethylmorpholine.

Section 3: Protocols and Best Practices

Protocol 1: Purification of 2,2,5,5-Tetramethylmorpholine

Objective: To remove water and other volatile impurities for use in moisture-sensitive reactions.

Materials:

  • 2,2,5,5-Tetramethylmorpholine (commercial grade)

  • Calcium hydride (CaH₂), powder

  • Distillation apparatus

  • Inert gas source (Argon or Nitrogen)

  • Dry, sealed storage vessel (e.g., Sure/Seal™ bottle)

Procedure:

  • Pre-drying: Add the commercial 2,2,5,5-Tetramethylmorpholine to a round-bottom flask containing calcium hydride (approx. 10-20 g per 100 mL of amine).

  • Stirring: Equip the flask with a magnetic stir bar and a reflux condenser under a positive pressure of inert gas. Stir the mixture at room temperature overnight. A gentle warming to 40-50 °C can accelerate the process, but ensure adequate cooling for the condenser.

  • Distillation Setup: Arrange the flask for vacuum distillation. Use a short-path distillation head to minimize losses. Ensure all glassware is oven- or flame-dried before assembly.

  • Distillation: Distill the amine under reduced pressure away from the solid CaH₂. Collect the fraction boiling at the correct temperature for the applied pressure.

  • Storage: Collect the purified, dry amine in a receiver flask that has been purged with inert gas. Using a cannula, transfer the distilled liquid to a final, dry storage vessel under a positive pressure of inert gas. Store tightly sealed and away from light and moisture.

Protocol 2: General Procedure for a Buchwald-Hartwig Amination

Objective: To provide a robust starting point for the cross-coupling of an aryl halide with a primary amine using 2,2,5,5-Tetramethylmorpholine.

Materials:

  • Aryl halide (e.g., 4-bromotoluene), 1.0 mmol

  • Primary amine (e.g., aniline), 1.2 mmol

  • Palladium precatalyst (e.g., Pd₂(dba)₃), 0.02 mmol

  • Phosphine ligand (e.g., XPhos), 0.04 mmol

  • 2,2,5,5-Tetramethylmorpholine (purified), 2.0 mmol

  • Anhydrous, degassed toluene, 5 mL

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial, add the aryl halide, palladium precatalyst, and phosphine ligand.

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with inert gas (repeat 3 times).

  • Reagent Addition: Under a positive flow of inert gas, add the anhydrous toluene, followed by the primary amine, and finally the 2,2,5,5-Tetramethylmorpholine via syringe.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath at 80-110 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short plug of celite to remove palladium residues. Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Section 4: Comparative Data

Choosing the correct hindered base is critical. The following table compares 2,2,5,5-Tetramethylmorpholine with other common non-nucleophilic bases.

BaseStructurepKₐH (in H₂O)Boiling Point (°C)Key Features
2,2,5,5-Tetramethylmorpholine C₈H₁₇NO~11 (Est.)~169Secondary amine; high steric hindrance; moderate basicity.
Triethylamine (TEA) (C₂H₅)₃N10.7590Tertiary amine; lower steric hindrance; can act as a nucleophile.
Diisopropylethylamine (DIPEA) (i-Pr)₂NEt10.75127Tertiary amine; "Hünig's Base"; sterically hindered but can undergo elimination.[2]
2,2,6,6-Tetramethylpiperidine (TMP) C₉H₁₉N11.07[4]152Secondary amine; very high steric hindrance; structurally similar to the topic compound.
DBU C₉H₁₆N₂13.5 (in DMSO)261Amidine; very strong, non-nucleophilic base; high boiling point can complicate removal.

References

  • D. A. Watson, J. F. Hartwig, et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Available at: [Link]

  • LibreTexts Chemistry (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • J. F. Hartwig, et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available at: [Link]

  • The Royal Society of Chemistry (2025). Supporting information 1. Synthesis 1.1. Synthesis of 2,2,5,5-Tetramethylpyrrolidin-3-one (1). Available at: [Link]

  • Organic Syntheses (2005). Org. Synth. 2005, 82, 80. Available at: [Link]

  • Google Patents (2019). CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine.
  • Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 19 Notes + Answers. Amines. Available at: [Link]

  • OpenStax (2023). 24.7 Reactions of Amines - Organic Chemistry. Available at: [Link]

  • LibreTexts Chemistry (2024). 24.7: Reactions of Amines. Available at: [Link]

  • National Institutes of Health (2019). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Available at: [Link]

  • Organic Chemistry Portal. Morpholine synthesis. Available at: [Link]

  • Wikipedia. 2,2,6,6-Tetramethylpiperidine. Available at: [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. University of Colorado. Available at: [Link]

  • PubChem. 2,2,5,5-Tetramethylcyclohexanone. Available at: [Link]

  • Wikipedia. 2,2,5,5-Tetramethyltetrahydrofuran. Available at: [Link]

  • PubChem. Morpholine. Available at: [Link]

  • PubChem. 2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid. Available at: [Link]

  • PubChem. 2,2,5,5-Tetramethylheptane. Available at: [Link]

  • PubChem. 2,2,5,5-Tetramethyloctane. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2,2,5,5-Tetramethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2,5,5-tetramethylmorpholine. This guide is intended for researchers, scientists, and professionals in drug development who are working with this sterically hindered amine. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific understanding to not only identify and resolve issues but also to optimize your synthetic protocols for higher purity and yield.

Understanding the Synthesis: A Mechanistic Overview

The synthesis of 2,2,5,5-tetramethylmorpholine, a valuable building block in medicinal chemistry and materials science, is most commonly achieved through a two-step process analogous to the synthesis of other substituted morpholines. This process involves the initial reaction of an amino alcohol with a suitable two-carbon synthon, followed by an acid-catalyzed intramolecular cyclization.

A prevalent and efficient route starts with the reaction of 2-amino-2-methyl-1-propanol with a reagent like ethylene oxide or a 2-haloethanol, which introduces the N-hydroxyethyl group. The subsequent dehydration and ring closure, typically mediated by a strong acid such as sulfuric acid, yields the desired 2,2,5,5-tetramethylmorpholine.

Troubleshooting Guide & FAQs

This section is designed to address the most common issues encountered during the synthesis of 2,2,5,5-tetramethylmorpholine. Each question is followed by a detailed explanation of the potential causes and recommended solutions, grounded in the reaction mechanism and practical laboratory experience.

FAQ 1: My final product is contaminated with a lower boiling point impurity. How can I identify and remove it?

Answer:

A common lower boiling point impurity is the unreacted starting material, 2-amino-2-methyl-1-propanol . This occurs when the initial N-alkylation step does not go to completion.

Identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Unreacted 2-amino-2-methyl-1-propanol will have a shorter retention time than the product. The mass spectrum will show characteristic fragments. The NIST WebBook provides a reference mass spectrum for 2-amino-2-methyl-1-propanol, which can be used for comparison.[1]

  • ¹H NMR Spectroscopy: The presence of unreacted starting material can be confirmed by characteristic peaks in the ¹H NMR spectrum of your crude product. The spectrum of 2-amino-2-methyl-1-propanol is available in public databases for comparison.[2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unreacted starting material.

Solutions:

  • Optimize Reaction Conditions:

    • Reaction Time: Ensure the initial N-alkylation reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress by TLC or GC to determine the point of maximum conversion.

    • Temperature: Gently heating the initial reaction mixture can improve the rate of N-alkylation. However, excessive heat can lead to side reactions. A temperature range of 40-60 °C is a good starting point.

    • Stoichiometry: While a 1:1 molar ratio of 2-amino-2-methyl-1-propanol to the ethylene synthon is theoretically required, a slight excess of the more volatile component can be used to drive the reaction to completion.

  • Purification:

    • Fractional Distillation: Due to the significant difference in boiling points between 2-amino-2-methyl-1-propanol and 2,2,5,5-tetramethylmorpholine, fractional distillation under reduced pressure is a highly effective purification method.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
2-Amino-2-methyl-1-propanol89.14165
2,2,5,5-Tetramethylmorpholine143.25~170-175 (estimated)

Table 1: Physical properties of the starting material and product.

FAQ 2: I've isolated a high-boiling point byproduct that is soluble in water. What could it be?

Answer:

A likely high-boiling, water-soluble byproduct is the intermediate from the first step of the synthesis, N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol . This impurity arises from incomplete cyclization during the acid-catalyzed dehydration step.

Identification:

  • ¹H NMR Spectroscopy: This intermediate will show distinct signals for the two different hydroxyl groups and the protons on the carbon backbone.

  • Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry in positive ion mode should show a clear protonated molecular ion [M+H]⁺ for this intermediate.

Reaction Pathway and Byproduct Formation:

G A 2-Amino-2-methyl-1-propanol C N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol (Intermediate) A->C B Ethylene Oxide B->C D 2,2,5,5-Tetramethylmorpholine (Product) C->D H₂SO₄, Δ E Incomplete Cyclization C->E E->C

Caption: Formation of the intermediate byproduct due to incomplete cyclization.

Solutions:

  • Optimize Cyclization Conditions:

    • Acid Concentration: Ensure a sufficient concentration of strong acid (e.g., sulfuric acid) is used to effectively catalyze the dehydration and cyclization.

    • Temperature and Time: The cyclization step typically requires elevated temperatures to drive off water. Monitor the reaction progress to ensure it goes to completion.

    • Water Removal: Employing a Dean-Stark trap or performing the reaction under vacuum can help to remove water and drive the equilibrium towards the cyclized product.

  • Purification:

    • Aqueous Extraction: The intermediate, being more polar and having two hydroxyl groups, will have higher water solubility than the final product. A liquid-liquid extraction with an organic solvent and water can be used to remove a significant portion of this impurity.

    • Chromatography: If distillation is not effective, column chromatography on silica gel may be used for separation, although this may be less practical for larger scale purifications.

FAQ 3: My yield is low, and I have a significant amount of a very high-boiling, viscous residue. What is this and how can I avoid it?

Answer:

A high-boiling, viscous residue is often indicative of the formation of N,N-bis(2-hydroxy-2-methylpropyl)amine . This byproduct results from the reaction of the initial amino alcohol with two equivalents of the ethylene synthon.

Identification:

  • Mass Spectrometry (ESI-MS): This larger molecule will have a correspondingly higher mass, which can be readily identified by ESI-MS.

  • ¹H NMR Spectroscopy: The spectrum will be more complex than that of the desired product or the single-addition intermediate.

Solutions:

  • Control Stoichiometry:

    • Carefully control the molar ratio of the reactants. Use a slight excess of the amino alcohol relative to the ethylene synthon to disfavor the double addition.

  • Reaction Conditions:

    • Slow Addition: Add the ethylene synthon (e.g., ethylene oxide) slowly to the reaction mixture containing the amino alcohol. This maintains a low concentration of the electrophile and favors the mono-alkylation product.

    • Lower Temperature: Running the initial N-alkylation at a lower temperature can help to control the reaction rate and reduce the likelihood of double addition.

Byproduct Formation Pathway:

G A 2-Amino-2-methyl-1-propanol C N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol A->C 1st Addition B Ethylene Oxide B->C D N,N-bis(2-hydroxyethyl)-2-amino-2-methyl-1-propanol (Over-alkylation Byproduct) B->D C->D 2nd Addition (Excess Ethylene Oxide)

Sources

Technical Support Center: Managing Steric Hindrance in Reactions with 2,2,5,5-Tetramethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2,5,5-Tetramethylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and opportunities presented by this sterically hindered amine. Here, you will find in-depth troubleshooting advice and frequently asked questions to optimize your synthetic routes and overcome common experimental hurdles.

Introduction to 2,2,5,5-Tetramethylmorpholine: A Tool of Precision

2,2,5,5-Tetramethylmorpholine is a non-nucleophilic base characterized by significant steric shielding of its nitrogen atom. This structural feature is a double-edged sword: it imparts exceptional selectivity in various reactions by preventing the nitrogen from participating in unwanted nucleophilic side reactions, but it also introduces challenges related to its reactivity as a base. Understanding and managing this steric hindrance is paramount to successfully employing this valuable synthetic tool.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 2,2,5,5-Tetramethylmorpholine?

A1: Due to its sterically hindered nature, 2,2,5,5-Tetramethylmorpholine is primarily used as a non-nucleophilic base . Its key applications include:

  • Proton Scavenging: In reactions that generate acid as a byproduct, it can neutralize the acid without interfering with sensitive functional groups in the reactants or products.

  • Promoting Elimination Reactions: Its bulky nature favors E2 elimination over SN2 substitution, which can be advantageous in the synthesis of alkenes.[1][2]

  • Base in Catalytic Cycles: It can be employed in various catalytic cycles where a mild, non-interfering base is required to regenerate a catalyst or neutralize a leaving group.

Q2: How does the basicity of 2,2,5,5-Tetramethylmorpholine compare to other common non-nucleophilic bases?

A2: The predicted pKa of the conjugate acid of 2,2,5,5-Tetramethylmorpholine is approximately 9.22±0.60. This places it as a moderately strong amine base, comparable to other hindered amines but weaker than amidine bases like DBU.

BasepKa of Conjugate Acid (approximate)Key Features
2,2,5,5-Tetramethylmorpholine 9.22 Moderately basic, highly hindered, low nucleophilicity.
N,N-Diisopropylethylamine (DIPEA)10.75Moderately basic, less hindered than tetramethylmorpholine.[3]
2,2,6,6-Tetramethylpiperidine (TMP)11.2More basic than tetramethylmorpholine, highly hindered.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)13.5Stronger, non-nucleophilic base, often used in elimination reactions.[3]

Q3: What are the recommended storage and handling procedures for 2,2,5,5-Tetramethylmorpholine?

A3: 2,2,5,5-Tetramethylmorpholine should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation or reaction with atmospheric carbon dioxide. Always handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q4: In which solvents is 2,2,5,5-Tetramethylmorpholine soluble?

A4: It is generally soluble in a wide range of common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), toluene, and N,N-dimethylformamide (DMF). Its solubility in water is expected to be low.

Troubleshooting Guide

Issue 1: Low or No Reaction Conversion

Scenario: You are using 2,2,5,5-Tetramethylmorpholine as a base to deprotonate a substrate, but you observe little to no product formation, with starting material remaining.

Possible Causes & Solutions:

  • Insufficient Basicity: While a moderately strong base, 2,2,5,5-Tetramethylmorpholine may not be strong enough to deprotonate very weak acids.

    • Action: Consider a stronger, non-nucleophilic base such as DBU or a phosphazene base.[4]

  • Steric Hindrance Preventing Proton Abstraction: The steric bulk of the base may be preventing it from accessing the acidic proton on your substrate. This is especially true if the proton is also in a sterically congested environment.

    • Action 1: Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier for deprotonation. Monitor for potential decomposition of reactants or products.

    • Action 2: Prolong Reaction Time: Hindered reactions are often slower. Extend the reaction time and monitor progress by TLC or LC-MS.

    • Action 3: Change Solvent: A more polar aprotic solvent like DMF or DMSO can sometimes enhance the effective basicity of the amine.

Troubleshooting Workflow for Low Conversion

Caption: Decision tree for addressing low reaction conversion.

Issue 2: Unexpected Side Products - Predominance of Elimination Product

Scenario: You are attempting a substitution reaction in the presence of 2,2,5,5-Tetramethylmorpholine and observe the formation of an alkene (elimination product) as the major or a significant byproduct.

Possible Cause & Solution:

  • E2 Elimination Favored: The high steric hindrance of 2,2,5,5-Tetramethylmorpholine makes it a poor nucleophile but an effective base for E2 elimination.[1][2] This is a classic outcome when using bulky bases with substrates that have beta-hydrogens.

    • Action 1: Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Lowering the temperature can favor the substitution pathway.

    • Action 2: Use a Less Hindered Base: If some nucleophilicity from the base can be tolerated, consider a less bulky amine like triethylamine or DIPEA.

    • Action 3: Modify the Substrate: If possible, modify the substrate to remove beta-hydrogens or make the substitution center more accessible.

Mechanism: Steric Hindrance Favoring Elimination

Caption: Steric clash disfavors the SN2 transition state, while the accessible proton allows for the E2 pathway.

Issue 3: Difficulty in Product Purification

Scenario: Your reaction appears to be successful, but you are having trouble removing the protonated 2,2,5,5-Tetramethylmorpholine salt during workup.

Possible Cause & Solution:

  • High Solubility of the Ammonium Salt: The resulting ammonium salt may have some solubility in organic solvents, leading to contamination of your product.

    • Action 1: Aqueous Acid Wash: Perform an aqueous wash with a dilute acid (e.g., 1M HCl or NH4Cl). This will ensure the amine is fully protonated and partitioned into the aqueous layer. Be cautious if your product is acid-sensitive.

    • Action 2: Silica Gel Chromatography: If the salt co-elutes with your product, consider using a more polar eluent system or a different stationary phase. Sometimes, a plug of silica gel before full chromatography can remove the majority of the salt.

    • Action 3: Trituration: If your product is a solid, trituration with a non-polar solvent in which the ammonium salt is insoluble (e.g., hexanes, diethyl ether) can be an effective purification method.

Experimental Protocols

Protocol 1: General Procedure for Using 2,2,5,5-Tetramethylmorpholine as an Acid Scavenger
  • Reaction Setup: To a solution of the starting material and other reagents in an appropriate anhydrous solvent (e.g., DCM, THF) under an inert atmosphere, add the desired equivalents of the acid-generating reagent.

  • Addition of Base: Add 1.1 to 1.5 equivalents of 2,2,5,5-Tetramethylmorpholine dropwise to the reaction mixture at the desired temperature (often 0 °C to room temperature).

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash with water, followed by a dilute aqueous acid solution (e.g., 1M HCl) to remove the protonated base. Wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography, recrystallization, or distillation.

References

  • Master Organic Chemistry. (2012, October 24). Bulky Bases in Elimination Reactions. [Link]

  • Grokipedia. (n.d.). Non-nucleophilic base. [Link]

  • Wikipedia. (n.d.). Non-nucleophilic base. [Link]

Sources

Technical Support Center: Navigating Reactions with Sterically Hindered Bases

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing reactions involving sterically hindered bases. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and unlock the full potential of these powerful reagents. Here, we move beyond simple protocols to explore the underlying principles that govern these reactions, empowering you to troubleshoot effectively and innovate in your synthetic strategies.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the use of sterically hindered bases, providing foundational knowledge for successful experimentation.

Q1: What are sterically hindered bases and why are they used?

A1: Sterically hindered bases are organic bases that have a bulky structure around the basic atom, which is typically a nitrogen or oxygen.[1][2] This bulkiness physically obstructs the base from acting as a nucleophile, a phenomenon known as steric hindrance.[1][3] Consequently, these bases selectively abstract protons (acting as a base) without participating in unwanted nucleophilic substitution (SN2) reactions.[2][4][5] This selectivity is crucial in many organic syntheses, particularly in the formation of specific enolates or in promoting elimination (E2) over substitution reactions.[6][7][8]

Q2: How does steric hindrance affect the outcome of a reaction?

A2: Steric hindrance can dramatically influence the regioselectivity and stereoselectivity of a reaction. In elimination reactions, bulky bases favor the formation of the "Hofmann" product (the less substituted alkene) by abstracting the most accessible proton, rather than the "Zaitsev" product (the more substituted, thermodynamically more stable alkene).[5][9][10][11][12][13] This is a classic example of kinetic versus thermodynamic control.[14] In enolate formation with unsymmetrical ketones, sterically hindered bases like Lithium Diisopropylamide (LDA) preferentially form the kinetic enolate by deprotonating the less hindered α-carbon.[15][16]

Q3: What are some common examples of sterically hindered bases?

A3: A range of sterically hindered bases are available, each with distinct properties and applications. Some of the most common include:

  • Lithium Diisopropylamide (LDA): A very strong, non-nucleophilic base widely used for forming kinetic enolates from carbonyl compounds.[2][4][17]

  • Potassium tert-butoxide (KOtBu): A strong, bulky base commonly used to favor E2 elimination reactions and promote the formation of the Hofmann product.[5][9][11][18]

  • Sodium bis(trimethylsilyl)amide (NaHMDS) and Potassium bis(trimethylsilyl)amide (KHMDS): Strong, non-nucleophilic bases with the advantage of producing a neutral, volatile byproduct (hexamethyldisilazane).[2][14]

  • N,N-Diisopropylethylamine (DIPEA or Hünig's Base): A weaker, non-nucleophilic amine base often used as a proton scavenger in reactions where stronger bases would cause side reactions.[2][6]

  • 1,8-Diazabicycloundec-7-ene (DBU): A non-nucleophilic amidine base frequently employed in E2 eliminations.[2][19]

Q4: Why is temperature control so critical when using strong, sterically hindered bases like LDA?

A4: Many strong, sterically hindered bases, particularly LDA, are thermally unstable and can decompose at higher temperatures.[4] Reactions involving these bases are often conducted at low temperatures (e.g., -78 °C, the sublimation point of dry ice) to:

  • Prevent base decomposition: Ensuring the base remains active throughout the reaction.

  • Control reaction selectivity: Low temperatures help to favor the formation of the kinetic product, such as the less substituted enolate, by minimizing the energy available for the system to overcome the activation barrier to the more stable thermodynamic product.[15][16]

  • Minimize side reactions: Many unwanted side reactions have higher activation energies and are suppressed at low temperatures.

Q5: What are the best solvents for reactions with sterically hindered bases?

A5: The choice of solvent is crucial and depends on the specific base and reaction. Anhydrous, non-protic solvents are generally required to prevent the base from being quenched.

  • Tetrahydrofuran (THF): The most common solvent for LDA and other strong amide bases, as it is aprotic and can solvate the lithium cation, influencing the aggregation state and reactivity of the base.[17][20]

  • Ethereal solvents (e.g., diethyl ether): Also suitable for many reactions, but THF is often preferred for its better solvating properties.

  • Non-polar solvents (e.g., hexanes): Can be used, but the solubility of some bases may be limited.

It is critical to use anhydrous solvents, as any trace of water will rapidly quench strong bases like LDA and Grignard reagents.[4]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Problem 1: Low or No Product Yield
Symptom: After the reaction and workup, analysis (TLC, NMR, etc.) shows a low yield of the desired product or only starting material.
Diagnostic Workflow & Solutions:

G start Low/No Product Yield q1 Was the base active? start->q1 q2 Were reaction conditions anhydrous? q1->q2 Yes sol1 Solution: Use a fresh bottle of base or titrate to determine the active concentration. q1->sol1 No/Unsure q3 Was the temperature optimal? q2->q3 Yes sol2 Solution: Flame-dry glassware, use anhydrous solvents, and handle reagents under an inert atmosphere (N2 or Ar). q2->sol2 No/Unsure q4 Is the stoichiometry correct? q3->q4 Yes sol3 Solution: For kinetic control (e.g., LDA), maintain low temperatures (-78 °C). For some eliminations, gentle heating may be required. Monitor the reaction at different temperatures. q3->sol3 No/Unsure q5 Is the reaction time sufficient? q4->q5 Yes sol4 Solution: Use a slight excess (1.1-1.5 eq) of the base. If the substrate has multiple acidic protons, adjust stoichiometry accordingly. q4->sol4 No/Unsure sol5 Solution: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Some reactions with hindered substrates are slow. q5->sol5 No/Unsure

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of Unexpected Byproducts
Symptom: The reaction mixture contains significant amounts of one or more unexpected products in addition to or instead of the desired product.
Common Scenarios & Solutions:
  • SN2 Product Formation:

    • Cause: The base, despite being hindered, is acting as a nucleophile. This can happen with less hindered bases or highly reactive electrophiles.

    • Solution: Switch to a more sterically hindered base. For example, if using KOtBu and observing substitution, consider using LDA or KHMDS.[5] Also, ensure the temperature is low enough to disfavor substitution.

  • Formation of the "Wrong" Isomer (e.g., Zaitsev instead of Hofmann):

    • Cause: The base may not be bulky enough to enforce kinetic control, or the reaction temperature may be too high, allowing for equilibration to the more thermodynamically stable product.[9][12]

    • Solution: Use a bulkier base (e.g., switch from sodium ethoxide to potassium tert-butoxide).[9][11] Run the reaction at a lower temperature.

  • Self-Condensation or Polymerization (e.g., in Grignard or Aldol reactions):

    • Cause: The enolate or Grignard reagent reacts with the starting material before the intended electrophile is added or can react. This is common when the electrophile is sterically hindered or unreactive.

    • Solution: Employ a slow addition of the electrophile to a solution of the pre-formed enolate/organometallic reagent at low temperature. This keeps the concentration of the electrophile low and minimizes self-reaction. For substrates with multiple reactive sites, consider a protection strategy.

Problem 3: Reaction Fails to Initiate (Especially Grignard Formation)
Symptom: No exotherm is observed, and no reaction occurs upon addition of reagents.
Diagnostic Workflow & Solutions:

G start Grignard Reaction Initiation Failure q1 Is the magnesium surface activated? start->q1 q2 Are there traces of moisture? q1->q2 Yes sol1 Solution: Crush Mg turnings to expose a fresh surface. Add a small crystal of iodine or a few drops of 1,2-dibromoethane as an activator. q1->sol1 No/Unsure q3 Is the solvent appropriate? q2->q3 Yes sol2 Solution: Rigorously dry all glassware and use anhydrous solvents. Ensure the alkyl halide is dry. q2->sol2 No sol3 Solution: Use ethereal solvents like THF or diethyl ether. Gentle heating or sonication can help initiate the reaction. q3->sol3

Caption: Troubleshooting Grignard reaction initiation.

Data & Protocols

Table 1: Comparison of Common Sterically Hindered Bases
BasepKa of Conjugate AcidCommon SolventsKey Applications
Lithium Diisopropylamide (LDA)~36THF, Diethyl EtherKinetic enolate formation
Potassium tert-butoxide (KOtBu)~19 (of t-BuOH)THF, t-BuOHE2 eliminations (Hofmann product)
Sodium bis(trimethylsilyl)amide (NaHMDS)~26THF, TolueneEnolate formation, deprotonations
N,N-Diisopropylethylamine (DIPEA)~11DCM, THF, AcetonitrileProton scavenger in mild reactions
1,8-Diazabicycloundec-7-ene (DBU)~13.5Acetonitrile, THF, DCME2 eliminations

pKa values can vary depending on the solvent and measurement method.[2][6]

Experimental Protocol: General Procedure for LDA-Mediated Kinetic Enolate Formation and Alkylation

Safety Note: This procedure involves pyrophoric and moisture-sensitive reagents. It must be performed under an inert atmosphere (Nitrogen or Argon) by trained personnel.

  • Glassware Preparation: Rigorously dry all glassware in an oven at >120 °C for several hours and allow to cool in a desiccator or under a stream of inert gas.

  • Reagent Setup: Assemble the reaction apparatus (a three-necked flask with a thermometer, septum, and nitrogen inlet) while flushing with inert gas.

  • Solvent and Amine Addition: Add anhydrous THF to the reaction flask via cannula or a dry syringe. Cool the flask to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 eq) via syringe.

  • LDA Formation: Slowly add n-butyllithium (1.05 eq) dropwise to the stirred solution at -78 °C. A cloudy white precipitate may form. Stir the solution at this temperature for 30 minutes to ensure complete formation of LDA.

  • Substrate Addition: Slowly add the carbonyl substrate (1.0 eq) dropwise to the LDA solution at -78 °C. Stir for 30-60 minutes to allow for complete enolate formation.

  • Electrophile Addition: Add the electrophile (e.g., an alkyl halide, 1.1 eq) dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature over several hours, or as determined by preliminary experiments. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Workup and Purification: Transfer the mixture to a separatory funnel, extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, distillation, or recrystallization.

References

  • ChemTalk. (n.d.). Steric Hindrance. Retrieved from [Link]

  • Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • PubMed Central (PMC). (2022). A real space picture of the role of steric effects in SN2 reactions. Retrieved from [Link]

  • YouTube. (2025). What Is Steric Effect In Organic Chemistry? Retrieved from [Link]

  • Grokipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]

  • Housing Innovations. (2025). Accelerate Your Workflow with Lithium Diisopropylamide Efficiency. Retrieved from [Link]

  • Brainly. (2023). In E2 reactions, when using a sterically hindered base, what is the more prominent product? Retrieved from [Link]

  • Reddit. (2021). steric hinderance and basicity. Retrieved from [Link]

  • Wikipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]

  • Khan Academy. (n.d.). Stabilization of a conjugate base: solvation. Retrieved from [Link]

  • chemeurope.com. (n.d.). Non-nucleophilic base. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Non-nucleophilic bases – Knowledge and References. Retrieved from [Link]

  • ACS Publications. (n.d.). Solvent effects on the basicity of sterically hindered pyridines. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Bulky Bases in Elimination Reactions. Retrieved from [Link]

  • YouTube. (2017). E2 product using sterically hindered base. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. Retrieved from [Link]

  • Chemistry LibreTexts. (2026). 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. Retrieved from [Link]

  • ResearchGate. (2025). Lithium Diisopropylamide: Solution Kinetics and Implications for Organic Synthesis | Request PDF. Retrieved from [Link]

  • Chegg.com. (2020). Solved 1. (5) What is an example of a strong hindered base. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. Retrieved from [Link]

  • PubMed Central (PMC). (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Retrieved from [Link]

  • RSC Publishing. (2023). The α-alkylation of ketones in flow. Retrieved from [Link]

  • YouTube. (2016). Basicity vs Nucleophilicity - Steric Hindrance. Retrieved from [Link]

  • Chemistry Steps. (n.d.). tBuOK Elimination. Retrieved from [Link]

  • ACS Publications. (n.d.). The Grignard Reaction – Unraveling a Chemical Puzzle. Retrieved from [Link]

  • NIH. (n.d.). Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine. Retrieved from [Link]

  • Reddit. (2020). Troubleshooting my grignard reactions. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

  • Reddit. (2022). Bulky base and E2. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Retrieved from [Link]

  • Nucleophilic Substitution. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 19.8: Using LDA to Form an Enolate Ion. Retrieved from [Link]

  • OrgoSolver. (n.d.). Directed Aldol with LDA: Crossed Aldol Reactions via Kinetic Enolate Control. Retrieved from [Link]

  • American Chemical Society. (2025). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C. Retrieved from https://pubs.acs.org/doi/10.1021/jacs.5c10000
  • YouTube. (2018). 7.7b Exceptions to Zaitsev's Rule for E2 Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.1: E2 Reaction. Retrieved from [Link]

  • YouTube. (2020). 7.5 E2 Reactions | Organic Chemistry. Retrieved from [Link]

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Technical Support Center: Overcoming Low Reactivity of 2,2,5,5-Tetramethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for 2,2,5,5-Tetramethylmorpholine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low reactivity of this sterically hindered amine. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you successfully incorporate this unique building block into your synthetic workflows.

Understanding the Challenge: The Double-Edged Sword of Steric Hindrance

2,2,5,5-Tetramethylmorpholine presents a classic case of steric hindrance impacting reactivity. The four methyl groups flanking the nitrogen atom create a congested environment, physically obstructing the nitrogen's lone pair of electrons. This steric bulk significantly diminishes its nucleophilicity, making it a poor reactant in many standard transformations. However, this same feature makes it an attractive non-nucleophilic base in certain applications.

The primary challenges researchers face include:

  • Low to no product formation: The most common issue is a lack of desired product, even under forcing conditions.

  • Extremely slow reaction rates: Reactions that typically proceed within hours can require days or may not reach completion at all.

  • Need for harsh reaction conditions: High temperatures and pressures may be required, which can lead to the decomposition of starting materials or products and the formation of unwanted side products.

This guide will equip you with the strategies to mitigate these challenges and harness the synthetic potential of 2,2,5,5-Tetramethylmorpholine.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the common problems encountered during experimentation.

Issue 1: Low or No Yield in N-Alkylation Reactions

Question: I am attempting an N-alkylation of 2,2,5,5-Tetramethylmorpholine with a primary alkyl halide, but I am observing no product formation, even after prolonged heating. What can I do?

Answer: This is a classic challenge due to the low nucleophilicity of the sterically hindered nitrogen. Here’s a systematic approach to troubleshoot this issue:

Causality: The bulky methyl groups physically block the nitrogen's lone pair from attacking the electrophilic carbon of the alkyl halide. To overcome this, we need to enhance the reactivity of either the amine or the alkyl halide, or both.

Troubleshooting Workflow:

start Start: Low/No N-Alkylation Product temp Increase Reaction Temperature (e.g., in 10-20°C increments) start->temp solvent Change Solvent (e.g., to a higher boiling polar aprotic solvent like DMF or NMP) temp->solvent If no improvement leaving_group Improve Leaving Group (e.g., switch from -Cl to -Br, -I, or -OTs) solvent->leaving_group If no improvement catalyst Add a Catalyst (e.g., NaI or KI - Finkelstein reaction) leaving_group->catalyst If no improvement success Success: Product Formation Observed catalyst->success Monitor by TLC/LC-MS failure Still No Product: Consider Alternative Strategies catalyst->failure If all else fails

Caption: Troubleshooting workflow for N-alkylation reactions.

Detailed Protocol: Catalytic N-Alkylation of 2,2,5,5-Tetramethylmorpholine

This protocol utilizes a catalytic amount of iodide to facilitate the reaction via the Finkelstein reaction mechanism.

Materials:

  • 2,2,5,5-Tetramethylmorpholine

  • Alkyl halide (bromide or chloride)

  • Sodium iodide (NaI) or Potassium iodide (KI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2,2,5,5-Tetramethylmorpholine (1.0 eq).

  • Add anhydrous DMF to dissolve the amine.

  • Add the alkyl halide (1.1 eq) to the solution.

  • Add a catalytic amount of NaI or KI (0.1 eq).

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Failure in N-Acylation Reactions

Question: I am trying to acylate 2,2,5,5-Tetramethylmorpholine with an acyl chloride, but the reaction is sluggish and gives a poor yield. Are there more effective acylating agents or conditions?

Answer: Standard acylation conditions are often insufficient for this hindered amine. The low nucleophilicity of the nitrogen struggles to attack the carbonyl carbon of the acyl chloride.

Causality: Similar to alkylation, steric hindrance is the primary barrier. Additionally, the formation of the hydrochloride salt of the starting amine can passivate it and halt the reaction.

Strategies for Overcoming Low Acylation Reactivity:

StrategyRationaleExample Conditions
Use a More Reactive Acylating Agent Anhydrides, particularly mixed anhydrides, are often more reactive than acyl chlorides.Acetic anhydride instead of acetyl chloride.
Employ a Non-Nucleophilic Base A hindered base like Proton-Sponge® or a strong, non-nucleophilic base like LDA can deprotonate the amine, increasing its nucleophilicity without competing in the acylation.2,2,6,6-Tetramethylpiperidine can be used as a non-nucleophilic base.[1]
Utilize a Coupling Reagent Peptide coupling reagents can activate the carboxylic acid, facilitating the attack by the hindered amine.HATU, HBTU, or DCC with a carboxylic acid.
Catalysis A nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can activate the acylating agent.Acyl chloride, triethylamine, and a catalytic amount of DMAP in DCM.

Experimental Workflow: DMAP-Catalyzed N-Acylation

reagents Reactants: - 2,2,5,5-Tetramethylmorpholine - Acyl Chloride - Triethylamine (Base) - DMAP (Catalyst) - Anhydrous DCM (Solvent) reaction Reaction Setup: - Combine reactants in DCM at 0°C under N2 - Stir and allow to warm to room temperature reagents->reaction monitoring Monitor Progress: - TLC or LC-MS reaction->monitoring workup Work-up: - Quench with water - Separate organic layer - Wash with aq. HCl, aq. NaHCO3, and brine monitoring->workup purification Purification: - Dry over Na2SO4 - Concentrate in vacuo - Column chromatography workup->purification product Final Product: N-Acylated 2,2,5,5-Tetramethylmorpholine purification->product

Caption: Workflow for DMAP-catalyzed N-acylation.

Issue 3: Difficulty in Deprotonation for Use as a Non-Nucleophilic Base

Question: I want to use 2,2,5,5-Tetramethylmorpholine as a non-nucleophilic base, but I am unsure of the best way to deprotonate it to form the corresponding amide base.

Answer: Direct deprotonation of 2,2,5,5-Tetramethylmorpholine requires a very strong, non-nucleophilic base due to the high pKa of its conjugate acid.

Causality: The electron-donating effect of the four methyl groups increases the basicity of the nitrogen, making its conjugate acid less acidic and therefore harder to deprotonate.

Recommended Deprotonation Protocol:

Reagents:

  • 2,2,5,5-Tetramethylmorpholine

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add anhydrous THF.

  • Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Slowly add 2,2,5,5-Tetramethylmorpholine (1.0 eq) to the cold solvent.

  • Add n-BuLi or s-BuLi (1.05 eq) dropwise to the solution.

  • Stir the mixture at -78 °C for 30 minutes to an hour to ensure complete deprotonation.

  • The resulting solution of lithium 2,2,5,5-tetramethylmorpholinide is now ready for use as a strong, non-nucleophilic base.

Safety Note: Organolithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere.

FAQ: Can 2,2,5,5-Tetramethylmorpholine participate in transition-metal-catalyzed cross-coupling reactions?

Answer: Yes, but with significant challenges. The steric hindrance that impedes nucleophilic attack also hinders its ability to coordinate with a metal center, which is a crucial step in many cross-coupling catalytic cycles.

Strategies for Success:

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands can sometimes create a more accessible coordination site on the metal center.

  • High Temperatures: Microwave irradiation can be effective in providing the necessary energy to overcome the activation barrier for coordination.

  • Alternative Catalysts: Consider catalysts known to be effective for hindered substrates, such as those based on palladium with specific bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands.[2][3]

Logical Relationship: Factors Influencing Reactivity

reactivity Overall Reactivity sterics Steric Hindrance (High) nucleophilicity Nucleophilicity (Low) sterics->nucleophilicity decreases nucleophilicity->reactivity influences basicity Basicity (Moderate) basicity->reactivity influences conditions Reaction Conditions conditions->reactivity enhances catalyst Catalyst/Additives catalyst->reactivity enhances electrophile Electrophile Reactivity electrophile->reactivity influences

Caption: Factors influencing the reactivity of 2,2,5,5-Tetramethylmorpholine.

Conclusion

Overcoming the low reactivity of 2,2,5,5-Tetramethylmorpholine requires a departure from standard reaction conditions. By understanding the underlying principles of its steric hindrance and employing the strategies outlined in this guide—such as enhancing electrophile reactivity, utilizing potent catalysts, and carefully selecting reaction conditions—researchers can successfully integrate this valuable building block into their synthetic endeavors.

References

  • BenchChem. (2025). Troubleshooting low reactivity of sterically hindered amines with Ethyl 4-(chlorosulfonyl)
  • Frontiers in Chemistry. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. [Link]

  • BenchChem. (2025). Overcoming steric hindrance in reactions with 5-Tert-butylnonan-5-amine. BenchChem Technical Support.
  • European Journal of Medicinal Chemistry. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. [Link]

  • Molecules. (2015). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. [Link]

  • MDPI. (2022). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. [Link]

  • Wikipedia. (n.d.). 2,2,6,6-Tetramethylpiperidine. [Link]

  • Molecules. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]

  • RSC Publishing. (n.d.). Deprotonation of [Mo(COMe)(CO)2(PPh2H)(η-C5H5)] and reaction with activated alkynes: controllable formation of vinylphosphine and η3-acryloyl ligands. [Link]

  • Molecules. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]

  • Molecules. (2024). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. [Link]

  • Molecules. (2024). Design and synthesis, and experimental-computational analysis of an acetic acid-functionalized zinc tetrapyridinoporphyrazine catalyst for synthesizing acridine and quinoline derivatives. [Link]

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Technical Support Center: Synthesis and Intermediate Analysis of 2,2,5,5-Tetramethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2,2,5,5-Tetramethylmorpholine. This guide is designed for researchers, chemists, and drug development professionals who are working with this sterically hindered amine. We will delve into the common synthetic challenges, provide in-depth troubleshooting guides for intermediate analysis, and offer validated protocols to ensure the success of your experiments. Our focus is not just on the 'how,' but the fundamental 'why' behind each step, empowering you to make informed decisions in the lab.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The synthesis of 2,2,5,5-tetramethylmorpholine is typically achieved through a two-step process commencing with the reaction of ammonia with isobutylene oxide, followed by an acid-catalyzed intramolecular cyclization. Understanding the key intermediates in this pathway is critical for reaction monitoring and optimization.

The first step involves the nucleophilic attack of ammonia on two equivalents of isobutylene oxide. This reaction forms the key intermediate, Bis(2-hydroxy-2-methylpropyl)amine . The reaction must be carefully controlled to prevent the formation of the mono-alkylation product and minimize polymerization of the epoxide.

The second step is the dehydration and cyclization of the diol intermediate, typically catalyzed by a strong acid like sulfuric acid at elevated temperatures. This intramolecular SN2 reaction forms the stable six-membered morpholine ring.

G cluster_step1 Step 1: Di-alkylation cluster_step2 Step 2: Cyclization reactant reactant intermediate intermediate product product reagent reagent NH3 Ammonia Intermediate Bis(2-hydroxy-2-methylpropyl)amine NH3->Intermediate Nucleophilic Addition IBO Isobutylene Oxide (2 eq.) IBO->Intermediate H2SO4 H₂SO₄ / Heat Intermediate->H2SO4 Product 2,2,5,5-Tetramethylmorpholine Intermediate->Product Intramolecular Dehydration H2SO4->Product Water H₂O

Caption: Reaction pathway for the synthesis of 2,2,5,5-Tetramethylmorpholine.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.

Q1: My final yield is significantly lower than expected. What are the potential causes and solutions?

Low yield is a frequent issue that can stem from several factors throughout the synthetic process. A systematic approach is necessary to pinpoint the cause.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or inadequate temperature, particularly during the high-temperature cyclization step. The dehydration process is often slow and requires prolonged heating to proceed to completion.

    • Solution: Ensure your heating mantle and thermometer are calibrated. For the cyclization step, maintain a stable temperature in the optimal range (often 180-210°C) for the recommended duration (which can be 15 hours or more). Monitor the reaction progress by periodically taking aliquots and analyzing them via GC-MS to ensure the disappearance of the intermediate.

  • Side Reactions:

    • Cause: The primary side reaction is the polymerization of isobutylene oxide, especially if localized high concentrations of catalyst or high temperatures are present during the initial alkylation. Another possibility is the formation of the mono-alkylated intermediate, 1-amino-2-methyl-2-propanol, if stoichiometry is not precise.

    • Solution: Maintain strict temperature control during the addition of isobutylene oxide. A slow, dropwise addition to the ammonia solution is recommended. Ensure the molar ratio of isobutylene oxide to ammonia is correct to favor di-alkylation.

  • Purification Losses:

    • Cause: The final product, like many amines, can be lost during aqueous workups if the pH is not sufficiently basic. 2,2,5,5-Tetramethylmorpholine is also volatile, and losses can occur during solvent removal under high vacuum or excessive heat.

    • Solution: During extraction, ensure the aqueous layer's pH is adjusted to >12 with a strong base like NaOH or KOH to deprotonate the amine salt fully, maximizing its partitioning into the organic layer.[1][2] Use careful distillation techniques for purification and avoid excessive temperatures when removing solvents.[2]

G problem problem cause cause solution solution start Low Product Yield cause1 Incomplete Reaction? start->cause1 cause2 Side Reactions? start->cause2 cause3 Purification Loss? start->cause3 sol1a Verify Temperature (180-210°C for cyclization) cause1->sol1a Yes sol1b Increase Reaction Time & Monitor via GC cause1->sol1b Yes sol2a Control Temperature During Epoxide Addition cause2->sol2a Yes sol2b Ensure Correct Stoichiometry cause2->sol2b Yes sol3a Adjust pH > 12 During Workup cause3->sol3a Yes sol3b Use Careful Distillation cause3->sol3b Yes

Caption: Troubleshooting workflow for diagnosing low product yield.

Q2: My reaction mixture turned dark brown or black during the cyclization step. Is the product usable?

A dark coloration, especially during the high-temperature acid-catalyzed dehydration, typically indicates charring or decomposition.

Cause: This is often due to excessively high temperatures or too high a concentration of sulfuric acid. While some product may still be present, the purity will be low, and purification will be challenging.

Solution:

  • Prevention: The best solution is prevention. Strictly control the reaction temperature and ensure the acid is added slowly and with adequate stirring to dissipate heat.

  • Salvage: If charring occurs, the product can sometimes be recovered via vacuum distillation. The dark, polymeric material is typically non-volatile and will remain in the distillation flask. However, expect a significantly reduced yield.

Q3: My GC-MS analysis shows multiple unexpected peaks. How do I identify them?

Unidentified peaks in your chromatogram are common and usually correspond to starting materials, intermediates, or side-products. Mass spectrometry is your most powerful tool for identification.

Strategy:

  • Analyze the Mass Spectra: Determine the molecular weight of the unknown peaks and analyze their fragmentation patterns.

  • Compare with Known Species: Compare the spectra to the expected masses and fragments of the species listed in the table below.

  • Consider Reaction Stoichiometry: If you see a large peak corresponding to the mono-alkylation product, it may indicate an issue with the molar ratio of your reactants.

Table 1: Potential Intermediates and Byproducts in GC-MS Analysis

Compound Name Molecular Weight ( g/mol ) Key Mass Fragments (m/z) Notes
Isobutylene Oxide 72.11 72, 57, 43, 42 Unreacted starting material.
1-Amino-2-methyl-2-propanol 89.14 74 (M-15), 58, 44 Mono-alkylation product. Indicates incomplete reaction in Step 1.
Bis(2-hydroxy-2-methylpropyl)amine 161.24 146 (M-15), 102, 88, 59 The key intermediate for Step 2.

| 2,2,5,5-Tetramethylmorpholine | 143.24 | 143, 128 (M-15), 84, 70 | The desired final product. |

Section 3: FAQs - In-depth Analysis of Reaction Intermediates

Q1: What is the primary intermediate I should monitor to gauge reaction progress?

The most critical intermediate to monitor is Bis(2-hydroxy-2-methylpropyl)amine . Its formation and subsequent consumption are the key indicators for the two main steps of the synthesis.

  • For Step 1 (Di-alkylation): Monitor the disappearance of the mono-alkylation product (1-amino-2-methyl-2-propanol) and the corresponding increase in the peak for Bis(2-hydroxy-2-methylpropyl)amine. The reaction should be continued until the mono-alkylation product is minimized.

  • For Step 2 (Cyclization): Monitor the disappearance of the Bis(2-hydroxy-2-methylpropyl)amine peak. The reaction is complete when this intermediate is no longer detectable.

Q2: What are the best analytical techniques for characterizing the intermediates?

A combination of chromatographic and spectroscopic techniques is essential for unambiguous characterization. While direct analysis is often preferred, derivatization can be a valuable tool to stabilize reactive molecules and improve chromatographic performance.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for monitoring reaction progress. It allows for the separation and identification of volatile components like starting materials, intermediates, and the final product.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of isolated intermediates. The spectra provide detailed information about the chemical environment of each atom.

  • Infrared (IR) Spectroscopy: IR can quickly confirm the presence of key functional groups. For the Bis(2-hydroxy-2-methylpropyl)amine intermediate, you would look for a broad O-H stretch (~3300 cm⁻¹) and an N-H stretch (~3350 cm⁻¹).

Table 2: Expected Spectroscopic Data for Bis(2-hydroxy-2-methylpropyl)amine Intermediate

Technique Feature Expected Chemical Shift / Wavenumber
¹H NMR -C(CH₃)₂ ~1.1-1.2 ppm (Singlet, 12H)
-CH₂-N ~2.5-2.6 ppm (Singlet, 4H)
-OH, -NH Variable, broad singlets (exchangeable with D₂O)
¹³C NMR -C (CH₃)₂ ~26-28 ppm
-C H₂-N ~60-62 ppm
-C (OH)(CH₃)₂ ~70-72 ppm
IR Spec. O-H Stretch ~3300 cm⁻¹ (Broad)
N-H Stretch ~3350 cm⁻¹ (Medium)

| | C-H Stretch | ~2850-2970 cm⁻¹ (Strong) |

Section 4: Protocols & Methodologies

Protocol 4.1: Sample Preparation for GC-MS Analysis of Reaction Intermediates

This protocol ensures that your sample is representative of the reaction mixture and suitable for injection into the GC-MS.

  • Quench the Reaction: Withdraw approximately 0.1 mL of the reaction mixture using a glass syringe or pipette.

  • Immediate Dilution: Immediately quench the aliquot in a vial containing 1 mL of a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate). For samples from the acidic cyclization step, first add the aliquot to 1 mL of ice-cold 2M NaOH solution to neutralize the acid, then extract with 1 mL of the organic solvent.

  • Vortex: Cap the vial and vortex for 30 seconds to ensure thorough mixing and extraction.

  • Dry the Sample: Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the vial to remove any residual water.

  • Filter: Filter the sample through a syringe filter (0.22 µm) into a clean GC vial.

  • Analyze: The sample is now ready for GC-MS analysis.

References

  • A kind of preparation method of 2,2,6,6- tetramethyl morpholine. CN109928939A.
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC, NIH. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC, NIH. [Link]

  • Method for purifying cis-2, 6-dimethyl morpholine. CN110950818B.

Sources

Validation & Comparative

A Comparative Guide to Sterically Hindered Bases: 2,2,6,6-Tetramethylpiperidine vs. the Enigmatic 2,2,5,5-Tetramethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern organic synthesis, the precise control of reactivity is paramount. Sterically hindered, non-nucleophilic bases are indispensable tools for achieving selective transformations, particularly in the deprotonation of sensitive substrates. Among these, 2,2,6,6-tetramethylpiperidine (TMP) has established itself as a cornerstone reagent. This guide provides an in-depth comparison of TMP with its lesser-known morpholine counterpart, 2,2,5,5-tetramethylmorpholine. While TMP is a well-characterized and widely utilized base, its morpholine analogue remains largely unexplored, presenting both a challenge and an opportunity for the discerning chemist. This guide will delve into the established performance of TMP, supported by experimental data, and offer a theoretical exploration of 2,2,5,5-tetramethylmorpholine, highlighting its structural nuances and potential as a novel synthetic tool.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these hindered amines is crucial for their effective application. Below is a summary of their key characteristics.

Property2,2,6,6-Tetramethylpiperidine (TMP)2,2,5,5-Tetramethylmorpholine
Molecular Formula C₉H₁₉N[1]C₈H₁₇NO
Molecular Weight 141.25 g/mol [1]143.23 g/mol
Appearance Clear, colorless to yellow liquid[1]Data not available
Boiling Point 152 °C[1]Data not available
pKa of Conjugate Acid ~11.07 (at 25 °C)[1]Predicted: ~9.22 (for 3,3,5,5-isomer)
Solubility Miscible with most organic solvents, slightly soluble in water.Data not available

The Established Workhorse: 2,2,6,6-Tetramethylpiperidine (TMP)

2,2,6,6-Tetramethylpiperidine, often abbreviated as TMP or TMPH, is a cyclic secondary amine characterized by significant steric hindrance around the nitrogen atom.[2] This structural feature is the cornerstone of its utility as a non-nucleophilic base. The four methyl groups effectively shield the nitrogen's lone pair, diminishing its ability to act as a nucleophile while preserving its capacity to abstract protons.[2]

Basicity and Steric Hindrance: A Balancing Act

With a pKa of its conjugate acid around 11.07, TMP is a moderately strong base.[1] This level of basicity is sufficient for the deprotonation of a wide range of acidic protons, including those of alcohols, thiols, and activated carbon acids. The true value of TMP, however, lies in its steric bulk, which prevents it from participating in unwanted side reactions such as nucleophilic addition or substitution. This selectivity is critical in complex syntheses where multiple reactive sites are present.

Key Applications in Organic Synthesis:
  • Preparation of Lithium Tetramethylpiperidide (LTMP): TMP is the precursor to the even stronger, non-nucleophilic base, lithium tetramethylpiperidide (LTMP). LTMP is generated by the deprotonation of TMP with an organolithium reagent, typically n-butyllithium. It is highly effective for the deprotonation of very weak carbon acids.

  • Selective Deprotonation Reactions: TMP itself is employed in reactions where a milder, yet still hindered, base is required. It is particularly useful for promoting elimination reactions over substitution reactions.

  • Precursor to TEMPO: TMP is the starting material for the synthesis of the stable nitroxyl radical, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO. TEMPO and its derivatives are widely used as catalysts for the selective oxidation of alcohols to aldehydes and ketones.[2]

  • Hindered Amine Light Stabilizers (HALS): Derivatives of TMP are fundamental components in the production of hindered amine light stabilizers (HALS), which are used to protect polymers from degradation by UV light.[2]

The Uncharted Territory: 2,2,5,5-Tetramethylmorpholine

In stark contrast to the well-documented utility of TMP, 2,2,5,5-tetramethylmorpholine remains a largely enigmatic compound. Information regarding its synthesis and properties is scarce, with only a single patent detailing a potential synthetic route, albeit with a likely typographical error in the naming ("2,2,6,6-tetramethyl morpholine").[3] Despite the lack of experimental data, a theoretical comparison based on its structure can provide valuable insights into its potential as a sterically hindered base.

Structural Differences and Their Predicted Impact:

The defining structural difference between 2,2,6,6-tetramethylpiperidine and 2,2,5,5-tetramethylmorpholine is the presence of an oxygen atom in the morpholine ring, located opposite the nitrogen atom. This seemingly subtle change is expected to have significant consequences for the molecule's properties.

  • Basicity: The electron-withdrawing inductive effect of the oxygen atom in the morpholine ring is expected to decrease the electron density on the nitrogen atom. This would render the lone pair of electrons on the nitrogen less available for protonation, resulting in a lower basicity compared to TMP. The predicted pKa of the conjugate acid of the isomeric 3,3,5,5-tetramethylmorpholine is approximately 9.22, which is nearly two pKa units lower than that of TMP. A similar trend would be expected for the 2,2,5,5-isomer. This lower basicity could be advantageous in reactions requiring a milder non-nucleophilic base to avoid side reactions with highly sensitive functional groups.

  • Steric Hindrance: The substitution pattern of 2,2,5,5-tetramethylmorpholine, with two methyl groups on the carbons adjacent to the nitrogen, provides steric shielding of the nitrogen's lone pair, analogous to TMP. However, the overall conformation of the morpholine ring, influenced by the presence of the oxygen atom, may lead to a different steric profile compared to the piperidine ring of TMP. This could potentially influence its selectivity in deprotonation reactions.

  • Solubility and Coordination Properties: The presence of the ether oxygen in the morpholine ring is likely to increase the polarity and hydrogen bond accepting ability of the molecule compared to TMP. This could translate to different solubility profiles and a greater propensity to coordinate with metal cations. These properties could be exploited in designing novel catalytic systems or influencing the aggregation state of organometallic bases derived from it.

Experimental Protocols

To provide a practical context for the application of these hindered bases, a representative protocol for the use of 2,2,6,6-tetramethylpiperidine is detailed below. It is important to note that no experimentally validated protocols for 2,2,5,5-tetramethylmorpholine are currently available in the public domain.

Protocol: Generation of Lithium 2,2,6,6-Tetramethylpiperidide (LTMP) for Deprotonation

Objective: To generate the strong, non-nucleophilic base LTMP for use in a subsequent deprotonation reaction.

Materials:

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

  • Anhydrous tetrahydrofuran (THF)

  • Substrate to be deprotonated

  • Anhydrous reaction vessel with a magnetic stir bar

  • Syringes and needles

  • Inert atmosphere (e.g., nitrogen or argon)

Methodology:

  • Preparation: Under an inert atmosphere, add anhydrous THF to a dry reaction vessel. Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Addition of TMP: Add 2,2,6,6-tetramethylpiperidine (1.1 equivalents relative to the substrate) to the cold THF via syringe.

  • Generation of LTMP: Slowly add a solution of n-butyllithium (1.05 equivalents) to the stirred TMP solution at -78 °C. The reaction is typically instantaneous.

  • Deprotonation: To the freshly prepared LTMP solution, slowly add a solution of the substrate in anhydrous THF at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress of the deprotonation by a suitable analytical technique (e.g., TLC, LC-MS).

  • Quenching: Once the deprotonation is complete, the reaction can be quenched by the addition of a suitable electrophile or a proton source (e.g., saturated aqueous ammonium chloride).

Causality Behind Experimental Choices:

  • Inert Atmosphere: Organolithium reagents like n-BuLi and the resulting LTMP are highly reactive towards oxygen and moisture. An inert atmosphere is crucial to prevent their degradation.

  • Anhydrous Solvents: Water will rapidly quench the organolithium reagents.

  • Low Temperature (-78 °C): The generation and use of strong bases like LTMP are often performed at low temperatures to control reactivity, prevent side reactions, and maintain the stability of the base and any sensitive intermediates.

  • Slow Addition: Slow addition of reagents helps to control the exothermicity of the reaction and prevent localized high concentrations that could lead to side reactions.

Visualizing the Structural Differences and Applications

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_TMP 2,2,6,6-Tetramethylpiperidine (TMP) cluster_TMM 2,2,5,5-Tetramethylmorpholine TMP TMP (C₉H₁₉N) Properties_TMP Properties: - pKa ~11.07 - High Steric Hindrance - Non-nucleophilic TMP->Properties_TMP Comparison Comparison TMP->Comparison Applications_TMP Applications Properties_TMP->Applications_TMP LTMP LTMP (Stronger Base) Applications_TMP->LTMP TEMPO TEMPO (Oxidation Catalyst) Applications_TMP->TEMPO HALS HALS (Polymer Stabilizers) Applications_TMP->HALS TMM 2,2,5,5-TMM (C₈H₁₇NO) Properties_TMM Predicted Properties: - Lower pKa (due to O) - Sterically Hindered - Potentially different solubility TMM->Properties_TMM TMM->Comparison Applications_TMM Potential Applications (Largely Unexplored) Properties_TMM->Applications_TMM NovelBase Novel Non-nucleophilic Base Applications_TMM->NovelBase Ligand Ligand in Catalysis Applications_TMM->Ligand

Caption: A logical diagram comparing the known properties and applications of TMP with the predicted characteristics and potential uses of 2,2,5,5-tetramethylmorpholine.

Conclusion: A Well-Known Tool and a Frontier of Opportunity

2,2,6,6-Tetramethylpiperidine is a robust and well-understood non-nucleophilic base that has earned its place as a staple in organic synthesis. Its predictable reactivity and the versatility of its derivatives make it an invaluable tool for researchers.

In contrast, 2,2,5,5-tetramethylmorpholine represents an exciting frontier. While the current lack of experimental data necessitates a theoretical approach to its properties, the structural comparison with TMP suggests that it could possess unique and valuable characteristics. Its predicted lower basicity and potentially altered steric and electronic profile could open doors to new selective transformations that are not achievable with existing hindered bases. The scientific community is encouraged to explore the synthesis and reactivity of this enigmatic morpholine derivative, as it holds the promise of expanding the synthetic chemist's toolkit.

References

  • CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine.
  • Wikipedia. 2,2,6,6-Tetramethylpiperidine. Available from: [Link]

  • PubChem. 2,2,6,6-Tetramethylpiperidine. Available from: [Link]

Sources

A Technical Guide to 2,2,5,5-Tetramethylmorpholine and its Position Among Hindered Amine Bases

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the precise control of reactivity is paramount. The selection of a suitable base is often a critical parameter that dictates the outcome of a reaction, influencing yield, selectivity, and the formation of byproducts. Hindered amine bases, characterized by their significant steric bulk around the basic nitrogen atom, have emerged as indispensable tools for chemists. These bases can effectively deprotonate acidic substrates while their reduced nucleophilicity minimizes unwanted side reactions.

This guide provides a comparative analysis of 2,2,5,5-tetramethylmorpholine, a sterically hindered cyclic amine, and other commonly employed hindered amine bases. While experimental data on 2,2,5,5-tetramethylmorpholine is limited in the current literature, this guide will leverage structure-activity relationships and established principles of physical organic chemistry to infer its properties and potential applications. We will compare it against well-characterized bases such as triethylamine (TEA), diisopropylethylamine (DIPEA or Hünig's base), 2,6-lutidine, and 1,8-diazabicycloundec-7-ene (DBU), providing a framework for its potential utility in various synthetic contexts.

The Principle of Steric Hindrance in Amine Bases

The utility of a hindered amine base stems from a delicate balance between its basicity (the ability to accept a proton) and its nucleophilicity (the ability to attack an electrophilic center). In many organic reactions, the goal is to remove a proton to generate a reactive intermediate or to neutralize an acid byproduct without the base itself participating in nucleophilic substitution or addition reactions.[1]

Steric hindrance, the congestion around the nitrogen's lone pair of electrons, is the key structural feature that differentiates these bases.[2] Bulky alkyl or aryl groups shield the nitrogen atom, making it difficult for it to approach and attack sterically demanding electrophilic carbons, thus reducing its nucleophilicity. However, the lone pair remains accessible enough to abstract a small proton.[3]

Caption: Steric hindrance allows selective proton abstraction over nucleophilic attack.

A Comparative Overview of Common Hindered Amine Bases

To understand the potential of 2,2,5,5-tetramethylmorpholine, it is essential to first consider the properties of established hindered amine bases.

BaseStructurepKa of Conjugate Acid (in water)Key Features
Triethylamine (TEA) Et₃N~10.75[4]Moderately hindered, widely used as an acid scavenger. Can exhibit some nucleophilicity.
Diisopropylethylamine (DIPEA) i-Pr₂NEt~10.75[5]More sterically hindered than TEA, making it less nucleophilic. Often referred to as Hünig's Base.
2,6-Lutidine 2,6-(CH₃)₂C₅H₃N~6.7[6]A weakly basic, non-nucleophilic pyridine derivative. Useful when a mild base is required.
1,8-Diazabicycloundec-7-ene (DBU) C₉H₁₆N₂~13.5[5]A very strong, non-nucleophilic amidine base. Excellent for promoting elimination reactions.
2,2,5,5-Tetramethylmorpholine C₈H₁₇NOPredicted: ~9-10A cyclic amine with significant steric hindrance due to four methyl groups adjacent to the nitrogen and oxygen atoms.
Triethylamine (TEA)

Triethylamine is one of the most common and economical organic bases. Its moderate steric hindrance, provided by the three ethyl groups, makes it a suitable acid scavenger in a wide range of reactions, such as acylations and silylations.[4] However, its nucleophilicity is not negligible, and it can sometimes lead to undesired side reactions, such as the formation of quaternary ammonium salts.

Diisopropylethylamine (DIPEA) or Hünig's Base

DIPEA is significantly more sterically hindered than TEA due to the presence of two isopropyl groups.[5] This increased bulk renders it a much poorer nucleophile, making it the base of choice in situations where TEA might cause side reactions.[1] It is widely used in peptide couplings and protecting group chemistry.

2,6-Lutidine

As a pyridine derivative, 2,6-lutidine is considerably less basic than aliphatic amines.[6] The two methyl groups ortho to the nitrogen provide substantial steric hindrance, making it an excellent non-nucleophilic proton scavenger in reactions that are sensitive to strong bases.[6]

1,8-Diazabicycloundec-7-ene (DBU)

DBU is a bicyclic amidine and an exceptionally strong base.[5] Its strength is derived from the resonance stabilization of its conjugate acid. Despite its high basicity, it is considered non-nucleophilic due to steric hindrance. DBU is particularly effective in promoting elimination reactions to form alkenes.[7]

Profiling 2,2,5,5-Tetramethylmorpholine: A Theoretical Perspective

While direct experimental data for 2,2,5,5-tetramethylmorpholine is scarce, we can infer its properties based on its structure and by drawing parallels with related compounds.

Structure and Steric Hindrance

2,2,5,5-Tetramethylmorpholine is a cyclic amine with a morpholine core. The key feature is the presence of four methyl groups on the carbons adjacent to the nitrogen and oxygen atoms. This substitution pattern creates a highly congested environment around the nitrogen's lone pair. The steric hindrance is expected to be even more pronounced than that of DIPEA due to the cyclic nature of the molecule, which restricts conformational flexibility.

Structure_Comparison cluster_0 2,2,5,5-Tetramethylmorpholine cluster_1 DIPEA TMM TMM DIPEA DIPEA

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The Dichotomy of Reactivity: A Comparative Guide to the Basicity and Nucleophilicity of Hindered Amines

Author: BenchChem Technical Support Team. Date: January 2026

In the nuanced world of organic synthesis, the selection of an appropriate base is a critical decision that can dictate the success or failure of a reaction. For researchers, scientists, and drug development professionals, understanding the subtle yet profound differences between a molecule's basicity and its nucleophilicity is paramount. This is particularly true when dealing with hindered amines, a class of reagents designed to be strong bases but poor nucleophiles. This guide provides an in-depth comparison of commonly used hindered amines, supported by experimental data, to empower chemists to make more informed decisions in their synthetic endeavors.

Basicity vs. Nucleophilicity: A Tale of Two Properties

At a fundamental level, both basicity and nucleophilicity involve the donation of an electron pair. However, their targets and the nature of the interaction differ significantly.

  • Basicity is a thermodynamic concept that describes the ability of a molecule to accept a proton (H⁺). It is quantified by the pKa of its conjugate acid; a higher pKa indicates a stronger base.[1] Basicity is a measure of equilibrium.

  • Nucleophilicity , in contrast, is a kinetic phenomenon. It measures the rate at which a molecule donates its electron pair to an electrophilic atom, most commonly a carbon atom.[2] Nucleophilicity is influenced by factors such as charge, polarizability, solvent, and, most critically for this discussion, steric hindrance.

The key distinction for hindered amines is the impact of their bulky substituents. While these bulky groups have a relatively small effect on the amine's ability to abstract a small, accessible proton, they significantly impede its approach to a sterically encumbered electrophilic carbon center. This steric hindrance is the primary reason for the divergence between basicity and nucleophilicity in these molecules.[2][3]

A Quantitative Comparison of Common Hindered Amines

To facilitate a direct comparison, the following table summarizes the basicity (pKa of the conjugate acid) and, where available, the nucleophilicity (Mayr's nucleophilicity parameter, N) of several common hindered amines.

AmineStructurepKa (Conjugate Acid)Mayr's Nucleophilicity Parameter (N)Key Features
Lithium Diisopropylamide (LDA)

~36 (in THF)[4]Not typically measured due to high reactivity and aggregationExtremely strong, non-nucleophilic base. Ideal for kinetic deprotonation of carbon acids.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

13.5 (in water)[1]~14-15 (estimated from kinetic data)Strong, non-nucleophilic base for eliminations and other reactions. Can exhibit nucleophilicity with highly electrophilic substrates.[1][5][6]
N,N-Diisopropylethylamine (DIPEA or Hünig's Base)

10.75 (in water)[1]Significantly lower than less hindered tertiary aminesModerately strong, sterically hindered base. Commonly used as a proton scavenger.
2,6-Di-tert-butylpyridine

3.58 (in water)[1]Very lowWeakly basic but extremely non-nucleophilic due to the two bulky tert-butyl groups flanking the nitrogen.

The Decisive Role of Steric Hindrance: A Visual Explanation

The interplay between steric bulk and reactivity can be visualized as a logical relationship. As steric hindrance around the nitrogen atom increases, the accessibility of its lone pair to a bulky electrophile (a carbon atom) decreases more dramatically than its accessibility to a small proton.

Steric_Effect Steric_Hindrance Increasing Steric Hindrance Proton_Accessibility Accessibility to H⁺ (Basicity) Steric_Hindrance->Proton_Accessibility Slightly Decreases Carbon_Accessibility Accessibility to C (Nucleophilicity) Steric_Hindrance->Carbon_Accessibility Significantly Decreases Reactivity_Divergence Divergence of Basicity and Nucleophilicity Proton_Accessibility->Reactivity_Divergence Carbon_Accessibility->Reactivity_Divergence

Caption: The effect of steric hindrance on basicity and nucleophilicity.

Experimental Protocols for Characterization

To empower researchers to characterize their own novel amines or to verify the properties of commercial reagents, the following sections detail the standard experimental protocols for determining basicity and nucleophilicity.

Determination of Basicity (pKa) by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful and non-destructive method for determining the pKa of an amine in various solvents. The principle lies in monitoring the chemical shift of a proton on or near the nitrogen atom as a function of the solution's acidity.

Protocol: NMR Titration for pKa Determination

  • Sample Preparation:

    • Prepare a stock solution of the amine of interest in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃CN).

    • Prepare a series of buffer solutions of known pH (or pD) spanning a range of at least 2 pH units above and below the expected pKa of the amine's conjugate acid.

    • For each buffer solution, prepare an NMR sample containing a fixed concentration of the amine and an internal standard (e.g., DSS or TMS).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum for each sample at a constant temperature.

    • Identify a proton signal that is sensitive to the protonation state of the nitrogen. This is often a proton on a carbon adjacent to the nitrogen.

  • Data Analysis:

    • Measure the chemical shift (δ) of the selected proton signal in each spectrum.

    • Plot the observed chemical shift (δobs) as a function of pH (or pD).

    • Fit the data to the Henderson-Hasselbalch equation, adapted for chemical shifts: δobs = (δB + δBH+ * 10(pKa - pH)) / (1 + 10(pKa - pH)) where δB is the chemical shift of the deprotonated amine and δBH+ is the chemical shift of the protonated amine.

    • The pKa is the pH at which the concentration of the protonated and deprotonated forms are equal, which corresponds to the inflection point of the titration curve.[4][7][8][9][10]

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_Amine Prepare Amine Stock Solution Prep_NMR_Samples Prepare NMR Samples Prep_Amine->Prep_NMR_Samples Prep_Buffers Prepare Buffer Solutions Prep_Buffers->Prep_NMR_Samples Acquire_Spectra Acquire ¹H NMR Spectra Prep_NMR_Samples->Acquire_Spectra Measure_Shifts Measure Chemical Shifts Acquire_Spectra->Measure_Shifts Plot_Data Plot δobs vs. pH Measure_Shifts->Plot_Data Fit_Curve Fit to Henderson-Hasselbalch Plot_Data->Fit_Curve Determine_pKa Determine pKa Fit_Curve->Determine_pKa

Caption: Workflow for pKa determination by NMR spectroscopy.

Determination of Nucleophilicity via Kinetic Studies (Mayr's Nucleophilicity Scale)

The most comprehensive and widely accepted scale of nucleophilicity was developed by Herbert Mayr and is based on the rate constants of reactions between nucleophiles and a series of reference electrophiles. The nucleophilicity of a compound is described by the parameter 'N'.

Protocol: Kinetic Analysis for Determining Mayr's Nucleophilicity Parameter (N)

  • Selection of Reactants and Conditions:

    • Choose a series of reference electrophiles with known electrophilicity parameters (E). Benzhydrylium ions are commonly used.[3][11]

    • Select a suitable solvent (e.g., acetonitrile or dichloromethane) and maintain a constant temperature (typically 20 °C).

  • Kinetic Measurements:

    • The reactions are typically monitored using UV-Vis spectrophotometry, taking advantage of the strong absorbance of the carbocation electrophiles.

    • The reaction is carried out under pseudo-first-order conditions, with the concentration of the amine nucleophile in large excess over the electrophile.

    • The disappearance of the electrophile is monitored over time by measuring the decrease in its absorbance at its λmax.

    • The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to a first-order exponential decay.

    • The second-order rate constant (k) is then calculated by dividing kobs by the concentration of the amine: k = kobs / [Amine].[12]

  • Data Analysis and Determination of N:

    • Repeat the kinetic measurements for the same amine with several different reference electrophiles.

    • Plot the logarithm of the second-order rate constants (log k) against the known electrophilicity parameters (E) of the reference electrophiles.

    • The data should yield a linear correlation according to the Mayr equation: log k = s(N + E) , where 's' is a nucleophile-specific sensitivity parameter.

    • The nucleophilicity parameter 'N' is the negative of the x-intercept of this plot.[11][13][14]

Mayr_Nucleophilicity_Workflow cluster_exp Experimental Setup cluster_kinetics Kinetic Measurements cluster_analysis Data Analysis Select_Reactants Select Reference Electrophiles and Amine Nucleophile Prep_Solutions Prepare Solutions in Suitable Solvent Select_Reactants->Prep_Solutions Run_Reaction Run Reaction under Pseudo-First-Order Conditions (UV-Vis Monitoring) Prep_Solutions->Run_Reaction Determine_k_obs Determine k_obs from Absorbance vs. Time Data Run_Reaction->Determine_k_obs Calculate_k Calculate Second-Order Rate Constant (k) Determine_k_obs->Calculate_k Repeat_Kinetics Repeat for Multiple Reference Electrophiles Calculate_k->Repeat_Kinetics Plot_Data Plot log(k) vs. E Repeat_Kinetics->Plot_Data Linear_Fit Perform Linear Fit (log k = s(N + E)) Plot_Data->Linear_Fit Determine_N Determine N from x-intercept Linear_Fit->Determine_N

Caption: Workflow for determining Mayr's nucleophilicity parameter (N).

Conclusion: Informed Selection for Synthetic Success

The choice between a highly basic and a highly nucleophilic amine is a critical juncture in reaction design. Hindered amines offer a powerful tool for promoting proton abstraction while minimizing unwanted nucleophilic side reactions. By understanding the fundamental principles that differentiate basicity from nucleophilicity and by leveraging quantitative data such as pKa values and Mayr's nucleophilicity parameters, researchers can navigate this choice with confidence. The experimental protocols provided herein serve as a guide for the characterization of new reagents and the validation of existing ones, further empowering the scientific community to push the boundaries of chemical synthesis.

References

  • Kim, J., Hayashi, Y., Badr, S., & Sugiyama, H. (2023). Mechanistic insights into amination via nucleophilic aromatic substitution. RSC Advances, 13(24), 16355-16365. [Link]

  • Mayr, H. (n.d.). Research of Prof. H. Mayr. LMU Munich. [Link]

  • Wikipedia contributors. (2023, December 27). Non-nucleophilic base. In Wikipedia, The Free Encyclopedia. [Link]

  • Orlandi, M., & Ghavipour, S. (2021). Nucleophilicity Prediction via Multivariate Linear Regression Analysis. The Journal of Organic Chemistry, 86(6), 4469-4480. [Link]

  • Boobier, S., Liu, Y., Sharma, K., Hose, D. R. J., Blacker, A. J., Kapur, N., & Nguyen, B. N. (2022). Predicting Solvent-Dependent Nucleophilicity Parameter with a Causal Structure Property Relationship. ChemRxiv. [Link]

  • Popov, K., Rõõm, K., & Leito, I. (2020). Guidelines for NMR Measurements for Determination of High and Low pKa Values. Pure and Applied Chemistry, 92(10), 1625-1638. [Link]

  • Gift, A. D., Stewart, S. M., & Bokashanga, P. K. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(11), 1458-1460. [Link]

  • Gustavus Adolphus College. (n.d.). Solution Kinetics of a SN2 Reaction. [Link]

  • Orlandi, M., & Ghavipour, S. (2021). Nucleophilicity Prediction via Multivariate Linear Regression Analysis. ACS Publications. [Link]

  • Chalmers University of Technology. (2018). DBU-Catalyzed Ring-Opening and Retro-Claisen Fragmentation of Dihydropyranones. [Link]

  • Williams, A. J., Martin, G. E., & Rovnyak, D. (2024). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. Analytical Chemistry, 96(1), 237-244. [Link]

  • Studylib. (n.d.). Experimental Determination of pKa Values by Use of NMR Chemical. [Link]

  • Scribd. (n.d.). Determination of Pka With NMR. [Link]

  • Mayr, H. (n.d.). Mayr's Database Of Reactivity Parameters - N-Nucleophiles. LMU Munich. [Link]

  • Shurtleff, V. (2013). Quantifying Nucleophilicity and Electrophilicity: The Mayr Scales. Macmillan Group Meeting. [Link]

  • Mayr, H. (n.d.). Mayr's Database Of Reactivity Parameters. LMU Munich. [Link]

  • Common Organic Chemistry. (n.d.). DBU. [Link]

  • Muzart, J. (2020). DBU: A Reaction Product Component. ChemistrySelect, 5(38), 11843-11881. [Link]

  • Scribd. (n.d.). 4.2-SN1 and SN2 Reactions-Kinetics and Order of Reactivity and Factors Affecting. [Link]

Sources

A Researcher's Guide to Sterically Hindered Non-Nucleophilic Bases: Evaluating Alternatives to 2,2,5,5-Tetramethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the precise control of reactivity is paramount. The strategic use of non-nucleophilic bases—reagents that can abstract a proton without engaging in unwanted side reactions—is a cornerstone of this control.[1][2] For years, 2,2,5,5-tetramethylmorpholine has served as a reliable, sterically hindered amine base. Its unique structure, featuring four methyl groups flanking the nitrogen atom within a morpholine scaffold, provides significant steric shielding. This bulk effectively prevents the nitrogen's lone pair from acting as a nucleophile while preserving its ability to function as a Brønsted-Lowry base.

However, the practicing chemist knows that no single reagent is a panacea. The demands of increasingly complex molecular architectures, the drive for greener and more efficient processes, and considerations of cost and availability necessitate a broader toolkit. This guide provides a critical comparison of viable alternatives to 2,2,5,5-tetramethylmorpholine, grounded in experimental data and mechanistic principles, to empower researchers in making informed decisions for their specific synthetic challenges.

Understanding the Benchmark: 2,2,5,5-Tetramethylmorpholine

The utility of 2,2,5,5-tetramethylmorpholine stems directly from its architecture. The morpholine ring imparts favorable solubility in a range of organic solvents, while the four methyl groups create a sterically congested environment around the basic nitrogen center. This characteristic is particularly valuable in reactions where a substrate possesses multiple electrophilic sites, and the goal is to selectively deprotonate a carbon acid without triggering nucleophilic attack. Its primary application lies in elimination reactions, such as dehydrohalogenations, where its bulk can influence regioselectivity.

While effective, reliance on a single reagent can be limiting. The need for bases with varying strengths (pKa), different physical properties (e.g., solid vs. liquid), or improved performance in specific reaction media drives the exploration of alternatives.

Comparative Analysis of Leading Alternatives

The selection of a non-nucleophilic base is a multi-parameter decision. Key properties for comparison include the pKa of the conjugate acid (a measure of basicity), steric bulk, cost, and compatibility with various reaction conditions. We will explore several classes of alternatives.

Acyclic and Cyclic Hindered Amines

This class represents the most direct structural analogues to 2,2,5,5-tetramethylmorpholine.

  • N,N-Diisopropylethylamine (DIPEA or Hünig's Base): Perhaps the most common hindered amine base, DIPEA is a tertiary amine where two isopropyl groups and one ethyl group shield the nitrogen. It is a liquid, readily available, and widely used in peptide synthesis and protecting group chemistry. Its basicity is comparable to triethylamine but its significantly greater steric hindrance renders it non-nucleophilic.[1][2]

  • 2,2,6,6-Tetramethylpiperidine (TMPH): Structurally very similar to 2,2,5,5-tetramethylmorpholine, TMPH replaces the oxygen atom with a methylene group.[3] It is a highly hindered secondary amine and serves as the precursor to the exceptionally strong, non-nucleophilic base lithium tetramethylpiperidide (LTMP). As a neutral base, its pKa is around 11, making it suitable for scavenging acid generated in a reaction.[3]

Amidine and Guanidine Bases

These bases derive their high basicity from the formation of a resonance-stabilized conjugate acid.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN): DBU and DBN are bicyclic amidines that are exceptionally strong, yet sterically hindered, non-nucleophilic bases.[4] Upon protonation, the positive charge is delocalized across both nitrogen atoms. They are particularly effective for promoting E2 elimination reactions to form alkenes and are often used in conditions where weaker amine bases fail.[1]

  • 1,1,3,3-Tetramethylguanidine (TMG): TMG is a strong, non-nucleophilic base with a pKa higher than that of DBU, owing to the superior resonance stabilization of the protonated guanidinium ion. It is an affordable and effective catalyst for a variety of reactions, including Michael additions and esterifications.

Proton Sponges®

This unique class of compounds exhibits extraordinarily high basicity due to a specific structural feature that creates strain relief upon protonation.

  • 1,8-Bis(dimethylamino)naphthalene (Proton Sponge®): This compound is the archetypal proton sponge. The two dimethylamino groups are forced into close proximity by the rigid naphthalene backbone.[5] This creates significant steric strain and lone pair-lone pair repulsion. Upon protonation, the proton is captured in a strong intramolecular hydrogen bond between the two nitrogen atoms, relieving this strain. This thermodynamic driving force makes it an extremely strong base (pKa of conjugate acid in water is 12.1) but its nitrogen atoms are sterically incapable of acting as nucleophiles.[5][6]

Data Summary: A Head-to-Head Comparison

The following table summarizes the key properties of 2,2,5,5-tetramethylmorpholine and its principal alternatives to facilitate rapid selection.

Compound NameStructureMolar Mass ( g/mol )pKa (Conjugate Acid)FormKey Features & Applications
2,2,5,5-Tetramethylmorpholine 143.24~9.5 (est.)LiquidHindered morpholine; dehydrohalogenations, general purpose acid scavenger.
DIPEA (Hünig's Base) 129.2410.75LiquidWidely used, cost-effective; protecting group chemistry, acid scavenger.[1]
2,2,6,6-Tetramethylpiperidine (TMPH) 141.2511.07LiquidHighly hindered secondary amine; precursor to LTMP, acid scavenger.[3]
DBU 152.2413.5 (in MeCN)LiquidStrong amidine base; excellent for E2 eliminations, annulations.[1]
Proton Sponge® 214.3112.1 (in H₂O), 18.6 (in MeCN)SolidExceptionally strong, non-nucleophilic; dehydrohalogenations, polymerizations.[5]
Potassium tert-butoxide (KOt-Bu) 112.21~19 (in DMSO)SolidIonic, very strong, hindered base; promotes Hofmann elimination, enolate formation.

Note: pKa values can vary significantly depending on the solvent used for measurement.

Visualization of Structural Differences and Selection Logic

To better appreciate the structural features that confer non-nucleophilic character and to aid in the selection process, the following diagrams are provided.

G cluster_amines Hindered Amines cluster_special Specialized Bases TMM 2,2,5,5-Tetramethylmorpholine (Benchmark) DIPEA DIPEA (Acyclic) TMM->DIPEA Acyclic Alternative TMPH TMPH (Cyclic) TMM->TMPH Carbocyclic Analogue DBU DBU (Amidine, Strong) DIPEA->DBU Stronger Basicity ProtonSponge Proton Sponge® (Very Strong) DBU->ProtonSponge Extreme Basicity

Caption: Structural relationships between key non-nucleophilic bases.

The following workflow provides a logical pathway for selecting an appropriate base for a given synthetic transformation.

G start Need to abstract a proton without nucleophilic attack? pka_check What basicity is required? start->pka_check Yes weak Mild (pKa < 11) Acid Scavenging pka_check->weak Mild strong Strong (pKa > 12) Difficult Deprotonation / E2 pka_check->strong Strong use_dipea Use DIPEA or TMPH weak->use_dipea ionic_check Is an ionic base acceptable? strong->ionic_check use_dbu Use DBU use_ps Consider Proton Sponge® for extreme cases use_dbu->use_ps ionic_check->use_dbu No (Neutral) use_kotbu Consider KOtBu ionic_check->use_kotbu Yes

Caption: Decision workflow for selecting a non-nucleophilic base.

Experimental Protocol: Dehydrobromination of 2-Bromo-3-methylbutane

To illustrate the practical application of these bases, we present a comparative protocol for an E2 elimination reaction. The choice of a sterically hindered base is crucial to favor the formation of the less-substituted "Hofmann" product over the more substituted "Zaitsev" product.[7] The bulky base preferentially abstracts the sterically more accessible proton from the primary carbon.[8][9]

Reaction: (CH₃)₂CH-CH(Br)-CH₃ → (CH₃)₂CH-CH=CH₂ (Hofmann) + (CH₃)₂C=CH-CH₃ (Zaitsev)

Protocol 1: Elimination using DBU

Objective: To perform the dehydrobromination of 2-bromo-3-methylbutane using DBU, a strong amidine base.

Materials:

  • 2-Bromo-3-methylbutane (1.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere of nitrogen, add 2-bromo-3-methylbutane (10 mmol, 1.51 g).

  • Add 40 mL of anhydrous THF to the flask and stir the solution at room temperature.

  • Slowly add DBU (15 mmol, 2.28 g, 2.25 mL) to the stirred solution via syringe over 5 minutes.

  • Heat the reaction mixture to reflux (approx. 66 °C) and monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analyze the product ratio (Hofmann vs. Zaitsev) by ¹H NMR spectroscopy or GC.

Protocol 2: Elimination using Potassium tert-butoxide

Objective: To perform the same dehydrobromination using KOt-Bu, a classic bulky ionic base known to favor Hofmann elimination.[7]

Materials:

  • 2-Bromo-3-methylbutane (1.0 eq)

  • Potassium tert-butoxide (KOt-Bu) (1.5 eq)

  • Anhydrous tert-Butanol

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere of nitrogen, add potassium tert-butoxide (15 mmol, 1.68 g).

  • Add 40 mL of anhydrous tert-butanol and stir to dissolve the base.

  • Slowly add a solution of 2-bromo-3-methylbutane (10 mmol, 1.51 g) in 10 mL of tert-butanol to the flask at room temperature.

  • Heat the reaction mixture to 50 °C and monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Quench the reaction by carefully adding 20 mL of water.

  • Transfer the mixture to a separatory funnel and extract with pentane (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (products are volatile).

  • Analyze the product ratio (Hofmann vs. Zaitsev) by ¹H NMR spectroscopy or GC.

Expected Outcome and Causality: Both protocols are expected to favor the formation of the less-substituted alkene (3-methyl-1-butene), the Hofmann product. The significant steric bulk of both DBU and the tert-butoxide anion physically impedes the abstraction of the more sterically hindered internal proton (at C-3), leading to preferential attack on the more accessible terminal methyl protons (at C-1).[7][8][10] This kinetic control is a hallmark of using sterically demanding bases in elimination reactions.

Conclusion

While 2,2,5,5-tetramethylmorpholine is a capable sterically hindered base, the modern synthetic chemist has a wide array of powerful alternatives at their disposal. The choice is not merely about replacing one reagent with another, but about strategically selecting a tool with the optimal balance of basicity, steric hindrance, and physical properties for the task at hand. Acyclic amines like DIPEA offer a cost-effective, general-purpose solution for acid scavenging. For challenging eliminations, the superior strength of amidines like DBU often provides higher yields and faster reaction times. In cases requiring extreme, non-nucleophilic basicity, Proton Sponge® stands in a class of its own. By understanding the distinct advantages and mechanistic underpinnings of each alternative, researchers can enhance the efficiency, selectivity, and overall success of their synthetic endeavors.

References

  • Wikipedia. Non-nucleophilic base.
  • Grokipedia. Non-nucleophilic base.
  • Benchchem. Introduction: Understanding Steric Hindrance and the Tert-Pentoxide Group.
  • CHIMIA. Extremely Strong, Non-ionic Bases: Syntheses and Applications**.
  • Reddit. Organic Chemistry: How is it possible that something could be a strong base but NOT a strong nucleophile? : r/askscience.
  • Chemistry LibreTexts. 24.7: Reactions of Amines.
  • Google Patents. CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine.
  • Chemistry LibreTexts. Substitution and Elimination Reactions of Amines.
  • ACS Publications. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? | The Journal of Physical Chemistry A.
  • RSC Publishing. Naphthalene proton sponges as hydride donors: diverse appearances of the tert-amino-effect - Organic & Biomolecular Chemistry.
  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • DigitalCommons@TMC. Expanding Complex Morpholines Using Systematic Chemical Diversity.
  • PMC. Expanding Complex Morpholines Using Systematic Chemical Diversity.
  • UVIC. Proton sponge phosphines: electrospray-active ligands†‡.
  • Master Organic Chemistry. The Hofmann Elimination - Why Are "Less Substituted"Alkenes Favored?.
  • PubMed. 1,8-bis(dimethylethyleneguanidino)naphthalene: tailoring the basicity of bisguanidine "proton sponges" by experiment and theory.
  • ResearchGate. Synthesis and selection of hindered new amine absorbents for CO 2 capture.
  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity.
  • PubMed Central. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.
  • ACP. Atmospheric breakdown chemistry of the new “green” solvent 2,2,5,5-tetramethyloxolane via gas-phase reactions with OH and Cl radicals.
  • Wikipedia. 1,8-Bis(dimethylamino)naphthalene.
  • Wikipedia. 2,2,6,6-Tetramethylpiperidine.
  • NIH. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
  • Sigma-Aldrich. Proton-sponge 1,8-Bis(dimethylamino)naphthalene.

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Navigating the Terrain of Non-Nucleophilic Bases: A Comparative Guide to 2,2,5,5-Tetramethylmorpholine and DBU

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional

In the intricate landscape of organic synthesis, the choice of a non-nucleophilic base is a critical decision that can dictate the success or failure of a reaction. These reagents are indispensable tools for promoting reactions that require the abstraction of a proton without the complication of nucleophilic attack. This guide provides an in-depth technical comparison of two such bases: the sterically hindered secondary amine, 2,2,5,5-Tetramethylmorpholine, and the widely utilized amidine, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

While DBU is a well-characterized and extensively documented base, 2,2,5,5-Tetramethylmorpholine represents a less explored alternative. This guide will synthesize the available data for both, offering insights into their relative strengths, steric profiles, and potential applications, thereby empowering chemists to make more informed decisions in their synthetic endeavors.

At a Glance: Key Physicochemical and Reactivity Parameters

A direct comparison of the fundamental properties of 2,2,5,5-Tetramethylmorpholine and DBU reveals significant differences in their basicity and structural attributes.

Property2,2,5,5-Tetramethylmorpholine1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
CAS Number 21379-42-16674-22-2
Molecular Formula C₈H₁₇NOC₉H₁₆N₂
Molecular Weight 143.23 g/mol 152.24 g/mol
Structure A secondary amine within a morpholine ring, substituted with four methyl groups adjacent to the nitrogen and oxygen atoms.A bicyclic amidine.
pKa of Conjugate Acid (in water) Predicted: ~9.2 (for the 3,3,5,5-isomer)~12-13.5
pKa of Conjugate Acid (in MeCN) Not experimentally determined.~24.3
Steric Hindrance High, due to the four methyl groups flanking the nitrogen atom.High, due to the bicyclic structure.
Basicity ModerateStrong
Nucleophilicity LowLow

The Basis of Basicity and Nucleophilicity: A Mechanistic Dissection

The distinct structural features of 2,2,5,5-Tetramethylmorpholine and DBU give rise to their differing basicities and nucleophilic characters.

2,2,5,5-Tetramethylmorpholine: A Sterically Encumbered Amine

As a secondary amine, the basicity of 2,2,5,5-Tetramethylmorpholine arises from the lone pair of electrons on the nitrogen atom. However, the four methyl groups positioned on the carbons alpha to the nitrogen create a highly congested environment. This steric hindrance significantly impedes the approach of electrophiles to the nitrogen atom, rendering it a poor nucleophile.[1][2] While this steric bulk also somewhat hinders the nitrogen's ability to accept a proton, it is generally less impactful on basicity than on nucleophilicity. The predicted pKa of its conjugate acid is around 9.2, suggesting it is a moderately strong base, comparable to other hindered amines.

DBU: An Amidine Superbase

DBU's potent basicity is a consequence of its amidine functional group embedded within a bicyclic system. Upon protonation, the positive charge is delocalized across both nitrogen atoms through resonance, resulting in a highly stabilized conjugate acid. This stabilization significantly drives the equilibrium towards the protonated form, making DBU a much stronger base than typical amines.[3][4] The bicyclic structure also provides substantial steric hindrance around the nitrogen atoms, effectively shielding them from participating in nucleophilic attack in most cases.

Diagrammatic Representation of Protonation and Steric Hindrance

G cluster_TMM 2,2,5,5-Tetramethylmorpholine cluster_DBU DBU TMM [Structure of 2,2,5,5-Tetramethylmorpholine] TMM_H [Protonated 2,2,5,5-Tetramethylmorpholine] TMM->TMM_H Protonation Steric_TMM Steric hindrance from four methyl groups TMM->Steric_TMM H_plus_TMM H+ DBU [Structure of DBU] DBU_H [Protonated DBU with resonance] DBU->DBU_H Protonation H_plus_DBU H+ Resonance_DBU Resonance stabilization of conjugate acid DBU_H->Resonance_DBU

Caption: Comparison of protonation and key structural features.

Experimental Considerations and Applications

The choice between 2,2,5,5-Tetramethylmorpholine and DBU will be dictated by the specific requirements of the reaction, particularly the pKa of the substrate to be deprotonated and the tolerance of the system to the basicity of the reagent.

DBU: The Go-To Base for a Multitude of Transformations

DBU's high basicity makes it a versatile and powerful tool for a wide array of organic reactions.[3][5] It is particularly effective in:

  • Elimination Reactions: DBU is widely used to promote E2 eliminations to form alkenes from alkyl halides and sulfonates.[4]

  • Condensation Reactions: It catalyzes aldol and Knoevenagel condensations by generating enolates.

  • Michael Additions: DBU can facilitate the addition of nucleophiles to α,β-unsaturated carbonyl compounds.

  • Esterification and Transesterification Reactions: It serves as an effective catalyst in these transformations.[4]

  • Dehydrohalogenations: DBU is efficient in removing hydrogen halides from various substrates.

Experimental Protocol: DBU-Mediated Dehydrobromination

Objective: To synthesize an alkene via dehydrobromination of an alkyl bromide using DBU.

Materials:

  • Alkyl bromide (1.0 equiv)

  • DBU (1.2 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (MeCN))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the alkyl bromide in the chosen anhydrous solvent under an inert atmosphere, add DBU dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkene.

2,2,5,5-Tetramethylmorpholine: A Potential Candidate for Mild and Selective Deprotonations

Due to the lack of extensive experimental data, the applications of 2,2,5,5-Tetramethylmorpholine as a non-nucleophilic base are largely speculative but can be inferred from the behavior of other hindered secondary amines. Its moderate basicity suggests it would be suitable for reactions requiring a base that is strong enough to deprotonate moderately acidic protons but not so strong as to cause unwanted side reactions.

Potential applications could include:

  • Selective Deprotonation: In the presence of multiple acidic sites, its steric bulk might offer a degree of selectivity for the most accessible proton.

  • Reactions with Base-Sensitive Functional Groups: Its milder basicity compared to DBU could be advantageous when working with substrates that are unstable to strongly basic conditions.

  • As an Acid Scavenger: It could be used to neutralize acidic byproducts in a reaction without interfering with other functional groups.

Hypothetical Experimental Protocol: Selective Silylation of a Diol using 2,2,5,5-Tetramethylmorpholine

Objective: To selectively protect the less sterically hindered hydroxyl group of a diol as a silyl ether using a hindered amine base.

Materials:

  • Diol (1.0 equiv)

  • Silyl chloride (e.g., TBDMSCl, 1.1 equiv)

  • 2,2,5,5-Tetramethylmorpholine (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the diol in anhydrous DCM under an inert atmosphere.

  • Add 2,2,5,5-Tetramethylmorpholine to the solution.

  • Cool the mixture to 0 °C and add the silyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to isolate the monosilylated product.

Workflow for Selecting a Non-Nucleophilic Base

G Start Identify Need for Non-Nucleophilic Base Substrate_pKa Determine pKa of Substrate Proton Start->Substrate_pKa Base_Strength Select Base with Appropriate pKa Substrate_pKa->Base_Strength DBU_Choice DBU (pKaH ~24 in MeCN) Strong Base Needed Base_Strength->DBU_Choice pKa < 20 TMM_Choice 2,2,5,5-Tetramethylmorpholine (Predicted pKaH ~9.2) Milder Base Sufficient Base_Strength->TMM_Choice pKa > 9 Reaction_Conditions Consider Reaction Conditions (Solvent, Temperature) DBU_Choice->Reaction_Conditions TMM_Choice->Reaction_Conditions Side_Reactions Evaluate Potential for Side Reactions Reaction_Conditions->Side_Reactions Side_Reactions->Base_Strength High Risk Perform_Reaction Perform Reaction and Monitor Side_Reactions->Perform_Reaction Low Risk No_Side_Reactions Proceed Perform_Reaction->No_Side_Reactions Yes_Side_Reactions Re-evaluate Base Choice Yes_Side_Reactions->Base_Strength

Caption: A decision-making workflow for selecting between DBU and 2,2,5,5-Tetramethylmorpholine.

Conclusion: A Tale of Two Bases

DBU stands as a robust, powerful, and well-understood non-nucleophilic base, making it the workhorse for a vast range of organic transformations. Its high basicity and proven efficacy in numerous applications ensure its continued prominence in the synthetic chemist's toolkit.

2,2,5,5-Tetramethylmorpholine, while currently lacking extensive experimental validation, presents an intriguing alternative for situations demanding a milder, yet still hindered, non-nucleophilic base. Its predicted moderate basicity suggests a niche in reactions where the potent basicity of DBU could be detrimental. Further research into the experimental characterization and synthetic applications of this and similar hindered morpholine derivatives is warranted to fully unlock their potential.

Ultimately, the informed selection between these two bases requires a careful consideration of the specific reaction parameters. By understanding their fundamental differences in structure, basicity, and steric hindrance, researchers can strategically employ these reagents to achieve their desired synthetic outcomes with greater precision and control.

References

  • Walker, W. K., Anderson, D. L., Stokes, R. W., Smith, S. J., & Michaelis, D. J. (2015). Allylic aminations with hindered secondary amine nucleophiles catalyzed by heterobimetallic Pd-Ti complexes. Organic letters, 17(3), 752–755. [Link]

  • Fiveable. (n.d.). Nucleophilicity of Amines. Fiveable. [Link]

  • Asymmetric Synthesis. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Isse, A. A., & Gennaro, A. (2010). 1,8-Diazabicyclo[5.4.0]undec-7-ene. In e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Savige, W. E. (1975). 1,8-Diazabicyclo[5.4.0]undec-7-ene in peptide synthesis: N-benzyloxycarbonyl group removal and C-terminal esterification. Australian Journal of Chemistry, 28(10), 2275-2287. [Link]

  • Libretexts. (2023, October 30). 24.3: Basicity of Amines. Chemistry LibreTexts. [Link]

  • Mondal, S. (2021). DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a versatile catalyst in organic synthesis. SN Applied Sciences, 3(3), 302. [Link]

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A Researcher's Guide to the Spectroscopic Confirmation of 2,2,5,5-Tetramethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the spectroscopic identification and purity assessment of 2,2,5,5-tetramethylmorpholine. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the underlying chemical principles that give rise to the unique spectral signature of this compound. We will explore how nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy serve as complementary techniques to build an irrefutable identity profile.

The core of this guide is a comparative analysis. By contrasting the predicted spectral characteristics of 2,2,5,5-tetramethylmorpholine with the well-documented spectra of its parent compound, morpholine, we establish a clear and robust method for differentiation. This approach provides researchers with the necessary tools to confidently distinguish their target molecule from potential precursors or related impurities, ensuring the integrity of their research and development processes.

The Structural Foundation of a Spectroscopic Signature

The identity of any molecule is encoded in its structure. For 2,2,5,5-tetramethylmorpholine, the key features are its high degree of symmetry and the presence of sterically hindered amine and ether functional groups. The four methyl groups introduce specific, high-intensity signals, while the morpholine ring provides a characteristic scaffold. Understanding this structure is paramount to interpreting the spectroscopic data that follows.

Caption: Molecular structure of 2,2,5,5-Tetramethylmorpholine.

Orthogonal Spectroscopic Verification: A Multi-Technique Approach

No single analytical technique provides a complete picture. A self-validating protocol relies on the convergence of data from multiple, independent methods. This guide details the application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Confirmation Prep Prepare Sample in Appropriate Solvent (e.g., CDCl₃, MeOH) NMR ¹H & ¹³C NMR (Structural Elucidation) Prep->NMR GCMS GC-MS (Molecular Weight & Fragmentation) Prep->GCMS FTIR FT-IR (Functional Group ID) Prep->FTIR Analyze Analyze & Process Spectra NMR->Analyze GCMS->Analyze FTIR->Analyze Compare Compare with Reference Data & Orthogonal Techniques Analyze->Compare Confirm Confirm Identity & Purity Compare->Confirm

Caption: General workflow for spectroscopic confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed information about the electronic environment of hydrogen atoms. Due to the high symmetry of 2,2,5,5-tetramethylmorpholine, a remarkably simple spectrum is predicted.

  • Causality: The molecule possesses a plane of symmetry bisecting the O-N bond axis. This renders the four methyl groups chemically equivalent, as are the two methylene groups adjacent to the nitrogen and the two methylene groups adjacent to the oxygen. Protons on the quaternary carbons do not produce a signal.

  • Predicted Spectrum:

    • ~1.1-1.3 ppm (Singlet, 12H): A large, sharp singlet corresponding to the twelve equivalent protons of the four methyl groups. The lack of adjacent protons means there is no splitting.

    • ~2.5-2.7 ppm (Singlet, 4H): A singlet representing the four protons of the two methylene groups adjacent to the nitrogen atom.

    • ~3.6-3.8 ppm (Singlet, 4H): A singlet for the four protons of the two methylene groups adjacent to the more electronegative oxygen atom, causing a downfield shift.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR maps the carbon framework of the molecule. Again, symmetry dictates a spectrum with few signals, each representing a unique carbon environment.

  • Causality: The same plane of symmetry that simplifies the ¹H NMR spectrum makes the corresponding carbon atoms equivalent. We expect four distinct signals.

  • Predicted Spectrum:

    • ~25-30 ppm: A signal for the four equivalent methyl carbons.

    • ~50-55 ppm: A signal for the two equivalent quaternary carbons (C2 and C5).

    • ~55-60 ppm: A signal for the two methylene carbons adjacent to the nitrogen (C3).

    • ~65-70 ppm: A signal for the two methylene carbons adjacent to the oxygen (C6), shifted downfield due to oxygen's electronegativity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides two critical pieces of information: the retention time (a measure of volatility) from the gas chromatograph and the mass-to-charge ratio (m/z) from the mass spectrometer, which reveals molecular weight and fragmentation patterns.

  • Causality: In Electron Ionization (EI) MS, the molecule is bombarded with electrons, creating a molecular ion (M⁺) that subsequently fragments in a predictable manner. The stability of the resulting fragments determines the intensity of their signals.

  • Predicted Spectrum:

    • Molecular Ion (M⁺): The molecular weight of C₈H₁₇NO is 143.24 g/mol . A peak at m/z = 143 is expected, though it may be of low intensity.

    • Base Peak (m/z = 128): The most likely initial fragmentation is the loss of a methyl group (•CH₃, 15 Da) to form a stable tertiary carbocation. This would result in a very intense peak at m/z = 128 (143 - 15).

    • Other Key Fragments: Cleavage of the C-C bond adjacent to the nitrogen can lead to the formation of a tert-butyl cation, a highly stable fragment, which would appear at m/z = 57 .[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

  • Causality: Covalent bonds vibrate at characteristic frequencies. The presence of C-H, C-N, and C-O bonds in 2,2,5,5-tetramethylmorpholine will produce distinct absorption bands.

  • Predicted Spectrum (Key Absorbances):

    • 2950-2850 cm⁻¹ (Strong): C-H stretching vibrations from the methyl and methylene groups.[2]

    • 1250-1050 cm⁻¹ (Strong): C-O-C (ether) stretching vibration. This is a highly characteristic band for the morpholine ring.

    • 1220-1020 cm⁻¹ (Medium-Strong): C-N (aliphatic amine) stretching vibration.

    • Absence of N-H band: Notably, unlike its parent compound morpholine, there will be no N-H stretching band around 3300-3500 cm⁻¹, confirming the tertiary nature of the amine.

Comparative Analysis: 2,2,5,5-Tetramethylmorpholine vs. Morpholine

The most effective way to confirm the identity of 2,2,5,5-tetramethylmorpholine is to contrast its spectra with that of the unsubstituted morpholine. The differences are stark and serve as definitive diagnostic markers.

Spectroscopic Feature2,2,5,5-Tetramethylmorpholine (Predicted) Morpholine (Experimental Data) Reason for Difference & Significance
¹H NMR (N-H Proton) AbsentPresent (~1.7-2.6 ppm, broad singlet, 1H)[3][4]Confirms the tertiary amine structure. The N-H proton in morpholine is exchangeable and often broad.
¹H NMR (Alkyl Region) Large singlet (~1.2 ppm, 12H)Multiplets (~2.86 and ~3.67 ppm)[4][5]The four methyl groups create a dominant, unmistakable singlet. Morpholine's CH₂ groups are coupled, creating more complex multiplets.
¹³C NMR (# of Signals) 4 signals expected2 signals expected (~46 ppm for C-N, ~67 ppm for C-O)[6][7]The methyl and quaternary carbons introduce two additional, unique carbon environments.
MS (Molecular Ion) m/z = 143m/z = 87[4][8]The mass difference of 56 Da corresponds directly to the addition of four methyl groups (4 x 14 Da).
MS (Base Peak) m/z = 128 ([M-15]⁺)m/z = 57 ([M-30]⁺, loss of CH₂O)[4]Fragmentation is dominated by the loss of a stable methyl radical in the tetramethyl derivative, versus ring cleavage in morpholine.
IR (N-H Stretch) AbsentPresent (~3330 cm⁻¹)[9]The most direct IR confirmation of the substitution on the nitrogen atom.

Experimental Protocols for Self-Validation

Adherence to standardized protocols is crucial for generating reproducible and trustworthy data. The following are generalized procedures that should be adapted to available instrumentation.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh ~10-20 mg of the 2,2,5,5-tetramethylmorpholine sample.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the solvent does not contain residual protons that could interfere with the signals of interest.

  • Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

  • Instrumentation: Place the NMR tube in the spectrometer's probe.

  • Acquisition:

    • Tune and shim the spectrometer to optimize magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., 90° pulse, 16-32 scans).

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to ensure all signals appear as singlets (e.g., 1024-4096 scans).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift axis to the TMS signal.

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as Dichloromethane or Ethyl Acetate.

  • Instrumentation Setup:

    • GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injection: Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio).

    • Temperature Program:

      • Initial oven temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 15 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 200.

  • Data Analysis:

    • Identify the peak corresponding to 2,2,5,5-tetramethylmorpholine in the total ion chromatogram.

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion and key fragment ions. Compare the fragmentation pattern with the predicted values and library spectra (e.g., NIST).

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place one drop of the liquid 2,2,5,5-tetramethylmorpholine sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • Gently press the plates together to form a thin liquid film.

  • Background Collection: Place the sample holder (without the sample) in the FT-IR spectrometer and run a background scan. This is critical to subtract the spectral contributions of atmospheric CO₂ and H₂O.

  • Sample Analysis: Place the prepared sample in the spectrometer.

  • Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Identify the frequencies (in cm⁻¹) of the major absorption bands.

    • Assign these bands to the corresponding functional group vibrations (C-H, C-O, C-N).

By systematically applying these orthogonal techniques and comparing the resulting data against the established profiles of related compounds, researchers can achieve an unambiguous and scientifically rigorous confirmation of the identity and purity of 2,2,5,5-tetramethylmorpholine.

References

  • Wang, J., et al. (2019). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. Available from: [Link]

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Available from: [Link]

  • PubChem. 2,2,5,5-Tetramethylhexane. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (a) Mass spectra of morpholine cation and fragment ions which are.... Available from: [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Available from: [Link]

  • NIST. Hexane, 2,2,5,5-tetramethyl-. NIST Chemistry WebBook. Available from: [Link]

  • Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. Available from: [Link]

  • European Medicines Agency. (2000). Q3C (R8) Step 5 - impurities: guideline for residual solvents. Available from: [Link]

  • Google Patents. CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine.
  • Al-Achi, A., et al. (2013). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech. Available from: [Link]

  • ResearchGate. Observed IR spectrum of neutral morpholine and the calculated spectrum.... Available from: [Link]

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  • Beilstein Journal of Organic Chemistry. Supporting Information for Photochemical generation of the 2,2,6,6-tetramethylpiperidine- 1-oxyl (TEMPO) radical.... Available from: [Link]

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  • Spectroscopy Online. (2021). The Infrared Spectra of Polymers II: Polyethylene. Available from: [Link]

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A Comparative Guide to Polymers Derived from Morpholine Analogs for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug delivery, the quest for novel polymers with tailored properties remains a paramount objective for researchers and pharmaceutical scientists. While established polymers like poly(lactic-co-glycolic acid) (PLGA) and polyethylene glycol (PEG) have seen widespread use, the exploration of new monomeric building blocks is crucial for next-generation therapeutic systems. This guide provides a comprehensive technical comparison of polymers synthesized using morpholine-2,5-dione derivatives, offering insights into their performance relative to conventional biocompatible polymers. While the specific use of 2,2,5,5-tetramethylmorpholine as a direct monomer is not extensively documented in mainstream polymer chemistry, the broader class of morpholine-dione-based polymers presents a compelling platform for innovation in drug development.

The Rationale for Morpholine-Based Polymers

The inclusion of the morpholine moiety in a polymer backbone is driven by the desire to impart unique physicochemical properties. The morpholine ring, with its ether and amine functionalities, can influence hydrophilicity, hydrogen bonding capabilities, and potential pH-responsiveness. This makes polymers derived from morpholine analogs attractive candidates for applications requiring specific drug-polymer interactions and controlled release profiles.

The focus of this guide will be on poly(ester amide)s (PEAs) derived from the ring-opening polymerization of morpholine-2,5-diones. These polymers are particularly noteworthy as they combine the beneficial properties of both polyesters and polyamides.[1] The ester linkages provide a pathway for biodegradation, a critical feature for transient medical implants and drug delivery vehicles, while the amide groups contribute to thermal and mechanical stability through hydrogen bonding.[1]

Comparative Performance Analysis

The true measure of a novel polymer system lies in its performance relative to established alternatives. Here, we compare key characteristics of morpholine-2,5-dione-based PEAs with commonly used biocompatible polymers such as polylactide (PLA), poly(ε-caprolactone) (PCL), and poly(2-ethyl-2-oxazoline) (PEtOx).

Data Presentation
PropertyPoly(ester amide)s (from Morpholine-2,5-diones)Polylactide (PLA)Poly(ε-caprolactone) (PCL)Poly(2-ethyl-2-oxazoline) (PEtOx)
Monomer Source Amino acids and α-hydroxy acidsLactic acid (from renewable resources)[2]ε-caprolactone (petroleum-based)2-ethyl-2-oxazoline
Key Polymer Linkage Ester and AmideEsterEsterAmide
Biocompatibility Generally high, degradation products are amino acids and hydroxy acidsHigh, degrades to lactic acid[2]High, FDA approved for biomedical applications[2]High, considered a "stealth" polymer similar to PEG[3]
Biodegradability Yes, tunable by monomer choiceYes, tunable by crystallinity and molecular weight[2]Yes, slow degradation rateGenerally considered non-biodegradable
Thermal Stability (Tg) Varies with monomer (e.g., 100-150°C for some formulations)55-65°C-60°C62-65°C (LCST)[4]
Mechanical Properties Good thermal and mechanical properties due to H-bonding[1]High modulus, but can be brittle[5]Flexible with high elongation at breakVaries with molecular weight
Drug Delivery Applications Controlled release, tissue engineering scaffolds, medical implants[6]Nanoparticles, microparticles, implants[2]Long-term implants, drug delivery devices[2]Drug carriers, surface modification to reduce protein adsorption[3]

Causality Behind Experimental Choices

The selection of a polymer for a drug delivery application is a multifaceted decision. The superior thermal stability of PEAs derived from morpholine-2,5-diones, for instance, can be attributed to the presence of amide bonds that facilitate strong intermolecular hydrogen bonding.[1] This makes them suitable for processing techniques that require higher temperatures.

In contrast, the low glass transition temperature of PCL renders it a highly flexible material at physiological conditions, making it ideal for applications such as soft tissue engineering scaffolds and long-term implantable devices.[2] The choice between these polymers, therefore, depends on the specific mechanical and thermal requirements of the final drug product.

Experimental Protocols

Synthesis of Morpholine-2,5-dione Monomers

A common route for the synthesis of morpholine-2,5-dione monomers involves a two-step process starting from an amino acid.

  • N-acylation: The amino acid is reacted with an α-haloacetyl halide (e.g., chloroacetyl chloride) in the presence of a base to form an N-(α-haloacyl)-α-amino acid.

  • Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the morpholine-2,5-dione ring.

Synthesis_of_Morpholine_2_5_dione AminoAcid Amino Acid Intermediate N-(α-haloacyl)-α-amino acid AminoAcid->Intermediate N-acylation HaloacetylHalide α-Haloacetyl Halide HaloacetylHalide->Intermediate Base Base Base->Intermediate MorpholineDione Morpholine-2,5-dione Intermediate->MorpholineDione Intramolecular Cyclization

Caption: Synthesis of morpholine-2,5-dione monomers.

Ring-Opening Polymerization (ROP) of Morpholine-2,5-diones

The polymerization of morpholine-2,5-dione monomers is typically carried out via ring-opening polymerization (ROP) using a suitable initiator, such as an organometallic catalyst (e.g., tin(II) 2-ethylhexanoate) or an organic catalyst.[6]

  • Initiation: The initiator activates the monomer, opening the cyclic ring structure.

  • Propagation: The activated monomer reacts with other monomer units, leading to the growth of the polymer chain.

  • Termination: The polymerization is quenched, often by the addition of a protic solvent.

ROP_of_Morpholine_2_5_dione Monomer Morpholine-2,5-dione ActivatedMonomer Activated Monomer Monomer->ActivatedMonomer PolymerChain Growing Polymer Chain Monomer->PolymerChain Initiator Initiator (e.g., Sn(Oct)2) Initiator->ActivatedMonomer Initiation ActivatedMonomer->PolymerChain Propagation Polymer Poly(ester amide) PolymerChain->Polymer Termination

Caption: Ring-Opening Polymerization of morpholine-2,5-diones.

Characterization of Polymer Properties

A thorough characterization of the synthesized polymers is essential to understand their structure-property relationships.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and monomer conversion.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index).

  • Differential Scanning Calorimetry (DSC): To measure thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and degradation profile.

  • Mechanical Testing: To evaluate properties such as tensile strength, modulus, and elongation at break using a universal testing machine.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. For instance, the successful synthesis of the morpholine-2,5-dione monomer can be confirmed by NMR and mass spectrometry before proceeding to the polymerization step. Similarly, the molecular weight of the resulting polymer, as determined by GPC, can be correlated with the monomer-to-initiator ratio used in the polymerization, providing a check on the "livingness" of the polymerization.

Logical Relationships and Experimental Workflows

The development of a new polymer for drug delivery follows a logical progression from monomer synthesis to polymer characterization and finally to performance evaluation in a relevant application.

Polymer_Development_Workflow cluster_Monomer Monomer Synthesis & Purity cluster_Polymer Polymer Synthesis & Characterization cluster_Performance Performance Evaluation Monomer_Synthesis Monomer Synthesis Monomer_Purification Purification Monomer_Synthesis->Monomer_Purification Monomer_Characterization Characterization (NMR, MS) Monomer_Purification->Monomer_Characterization Polymerization Polymerization (ROP) Monomer_Characterization->Polymerization Polymer_Purification Purification Polymerization->Polymer_Purification Polymer_Characterization Characterization (NMR, GPC, DSC, TGA) Polymer_Purification->Polymer_Characterization Mechanical_Testing Mechanical Testing Polymer_Characterization->Mechanical_Testing Biocompatibility_Assay Biocompatibility Assays Polymer_Characterization->Biocompatibility_Assay Drug_Release_Study Drug Release Studies Polymer_Characterization->Drug_Release_Study

Caption: A logical workflow for polymer development.

Conclusion

Polymers derived from morpholine-2,5-diones represent a promising class of materials for advanced drug delivery applications. Their unique combination of ester and amide linkages allows for a desirable balance of biodegradability and robust thermomechanical properties. While they may not be a direct replacement for all applications of traditional biocompatible polymers, they offer a valuable alternative for drug formulations where enhanced thermal stability and tunable degradation are required. Further research into the synthesis of a wider range of morpholine-dione monomers will undoubtedly expand the utility of this versatile polymer platform.

References

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A Comparative Guide to Morpholine Derivatives in Medicinal Chemistry: Synthesis, Bioactivity, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Morpholine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged structures" due to their ability to interact with multiple biological targets, often conferring favorable pharmacological properties. The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether, is a quintessential example of such a scaffold.[1][2] Its widespread presence in approved and experimental drugs stems from a unique combination of advantageous physicochemical, biological, and metabolic properties.[1][2]

The utility of the morpholine moiety is not accidental; it is a result of its distinct structural features. The presence of an oxygen atom opposite a weakly basic nitrogen atom provides a pKa value (around 8.4-8.7) that is close to physiological pH, which can enhance aqueous solubility and bioavailability.[3][4][5] This balanced lipophilic-hydrophilic profile is crucial for optimizing a drug's pharmacokinetics, including its ability to cross biological membranes like the blood-brain barrier (BBB).[3][5][6] Furthermore, the morpholine ring is synthetically versatile and can serve multiple roles within a drug molecule: as a key interacting element with a biological target, a rigid scaffold to correctly orient other functional groups, or as a modulator of pharmacokinetic properties.[3][5] This guide provides a comparative analysis of key morpholine derivatives, explores their synthesis, and details the experimental workflows used to validate their function.

Section 1: Synthetic Strategies for Morpholine Derivatives

The accessibility of a chemical scaffold is paramount for its exploration in drug discovery. Morpholine derivatives can be synthesized through various facile routes, making them attractive building blocks for medicinal chemists.[1][2]

A prevalent strategy involves the N-substitution of the morpholine ring itself. This is often achieved through nucleophilic substitution reactions where the nitrogen atom of morpholine acts as a nucleophile, attacking an electrophilic carbon on a desired substituent. A common and industrially scalable method involves the reaction of a substituted aniline with an excess of bis(2-chloroethyl) ether under alkaline conditions, which directly yields the N-phenylmorpholine product through a one-pot heating and ring-closure process.[7]

Another powerful technique, particularly for creating complex morpholine-containing nucleoside analogues, is reductive amination.[8][9][10] This two-step pathway typically involves:

  • Oxidative Cleavage : A ribonucleoside is treated with an oxidizing agent like sodium periodate (NaIO₄) to cleave the C2'-C3' bond of the ribose sugar, generating a reactive dialdehyde intermediate in situ.

  • Reductive Amination : The dialdehyde is then reacted with a primary amine (or its salt). The amine forms imines with the aldehyde groups, which are subsequently reduced (e.g., using a borohydride reagent) to form stable C-N bonds, closing the ring to form the N-substituted morpholine structure.[8][9][10]

This method is valued for its high functional group tolerance and use of mild reaction conditions, yielding products in moderate to good yields.[8][10]

Section 2: Comparative Analysis of Morpholine Derivatives by Therapeutic Class

The versatility of the morpholine scaffold is best illustrated by its incorporation into drugs across diverse therapeutic areas.[11] Below, we compare prominent examples, highlighting how the morpholine moiety contributes to their unique mechanisms of action and clinical utility.

Anticancer Agents

The field of oncology has seen a significant number of approvals for morpholine-containing drugs, with 50% of such drugs approved between 2012 and 2023 being anticancer agents.[4]

  • Gefitinib (Iressa®) : A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used to treat non-small cell lung cancer (NSCLC).[12][13] The morpholine group is part of a 3-(morpholin-4-yl)propoxy side chain on the quinazoline core.[12] This chain plays a crucial role in optimizing the drug's pharmacokinetic profile, including solubility and metabolic stability, allowing it to effectively reach its intracellular target.[14] Gefitinib competes with ATP at the kinase's binding site, inhibiting autophosphorylation and blocking downstream signaling pathways like RAS-RAF-MEK-ERK and PI3K-AKT, which are critical for cancer cell proliferation and survival.[13][15][16]

  • Aprepitant (Emend®) : While primarily used as an antiemetic to prevent chemotherapy-induced nausea and vomiting, Aprepitant is also being investigated for its direct antitumor properties.[11][17][18] It is a potent and selective antagonist of the Neurokinin-1 (NK-1) receptor.[18][19][20] The molecule's complex structure, which includes two morpholine rings, is essential for its high-affinity binding to the NK-1 receptor.[18] By blocking the action of substance P, Aprepitant not only suppresses emesis but has also been shown to have antiproliferative, anti-angiogenic, and pro-apoptotic effects on various cancer cell types.[17]

Drug Primary Target Mechanism of Action Role of Morpholine Moiety Primary Indication
Gefitinib EGFR Tyrosine KinaseCompetitively inhibits ATP binding, blocking downstream pro-survival signaling.[13][15][16]Enhances solubility and pharmacokinetic properties.[14]Non-Small Cell Lung Cancer (EGFR-mutated).[12]
Aprepitant Neurokinin-1 (NK-1) ReceptorSelective antagonist, blocking substance P binding.[17][19]Integral part of the pharmacophore for high-affinity receptor binding.[18]Chemotherapy-Induced Nausea & Vomiting.[21]
Antibacterial Agents
  • Linezolid (Zyvox®) : The first clinically approved oxazolidinone antibiotic, Linezolid is critical for treating infections caused by multidrug-resistant Gram-positive bacteria, including MRSA and VRE.[22] Its structure features a morpholine ring attached to the N-phenyl group of the oxazolidinone core.[] This morpholino group is crucial for the drug's activity and pharmacokinetic profile.[22] Linezolid has a unique mechanism of action, inhibiting the initiation of bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, which prevents the formation of the functional 70S initiation complex. This early-stage inhibition means cross-resistance with other protein synthesis inhibitors is unlikely.[24] The morpholine ring itself undergoes metabolic oxidation, a process independent of the cytochrome P450 system, reducing the likelihood of drug-drug interactions.[24]

Section 3: Key Experimental Workflows for Evaluation

Validating the activity of novel morpholine derivatives requires a systematic approach involving both biochemical and cell-based assays. The choice of assay depends on the biological target.

Workflow for a Kinase Inhibitor (e.g., Gefitinib Analogue)

The development of a kinase inhibitor follows a multi-step process to determine potency, selectivity, and cellular efficacy.[25]

G cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation cluster_2 Selectivity & Preclinical A Compound Synthesis & Purification B Biochemical Kinase Assay (e.g., Radiometric, Luminescent) A->B Test Compound C Determine IC50 Value (Potency) B->C Dose-Response Data D Cellular Target Engagement Assay (e.g., NanoBRET) C->D Advance Potent Compounds E Cellular Phosphorylation Assay (e.g., Western Blot, ELISA) D->E Confirm Target Binding F Cell Proliferation Assay (e.g., BaF3) E->F Confirm Functional Inhibition G Kinase Panel Screening (Selectivity Profile) F->G Advance Efficacious Compounds H In Vivo Animal Studies (PK/PD, Efficacy, Safety) G->H Select Lead Compound

Fig. 1: Experimental workflow for kinase inhibitor development.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Reagent Preparation : Prepare assay buffer, kinase enzyme, substrate peptide, and ATP solutions at desired concentrations. Serially dilute the test morpholine derivative to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction : In a 96-well plate, add the kinase, the specific substrate, and the test compound at each concentration.

  • Initiation : Start the phosphorylation reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection : Add a luminescence-based detection reagent (e.g., ADP-Glo™). This reagent first depletes the remaining ATP, then converts the ADP generated by the kinase reaction back into ATP, which drives a luciferase reaction.

  • Measurement : Read the luminescence signal on a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis : Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.[25]

Causality : It is critical to run controls, including a "no enzyme" control (background) and a "no inhibitor" control (100% activity). This ensures that the observed signal decrease is due to specific inhibition of the enzyme by the compound and not an artifact.[25] Moving from biochemical to cell-based assays is essential, as many compounds potent in vitro fail in a cellular context due to issues with permeability or stability.[26]

Workflow for an Antibacterial Agent (e.g., Linezolid Analogue)

Evaluating a potential antibiotic involves determining its ability to inhibit bacterial growth and to kill the bacteria.

G A Synthesize & Purify Morpholine Derivative B Broth Microdilution Assay (Determine MIC) A->B Test Compound C Subculture from Clear Wells onto Agar Plates B->C Wells with no visible growth E Time-Kill Kinetics Assay B->E Test at various multiples of MIC D Determine MBC C->D Count Colonies F Mechanism of Action Studies (e.g., Protein Synthesis Inhibition) D->F Characterize Lead Compound

Fig. 2: Workflow for evaluating antibacterial agents.

Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[27][28]

  • Inoculum Preparation : Culture the target bacterial strain (e.g., Staphylococcus aureus) overnight. Dilute the culture in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).[27]

  • Compound Dilution : In a 96-well microtiter plate, prepare two-fold serial dilutions of the morpholine test compound in the broth.[28]

  • Inoculation : Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation : Incubate the plate at 37°C for 16-20 hours.

  • Result Interpretation : The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[29]

Minimum Bactericidal Concentration (MBC) : To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), an aliquot from the clear wells (at and above the MIC) is plated onto antibiotic-free agar.[29] After incubation, the lowest concentration that results in a 99.9% reduction in CFU compared to the initial inoculum is the MBC.[29]

Conclusion and Future Perspectives

The morpholine scaffold continues to prove its value as a privileged structure in medicinal chemistry.[1][2] Its ability to confer desirable physicochemical and pharmacokinetic properties while also serving as a key pharmacophoric element ensures its continued use in the design of novel therapeutics.[1][3][5] Future research will likely focus on leveraging the morpholine ring in the development of bifunctional inhibitors (targeting multiple pathways simultaneously) and in compounds designed to tackle complex diseases like neurodegenerative disorders, where BBB penetration is a critical challenge.[3][6][30] The synthetic tractability and proven clinical success of morpholine derivatives guarantee that this versatile heterocycle will remain a cornerstone of drug discovery for years to come.

References

  • Marrone, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • Vitaku, E., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]

  • Marrone, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]

  • Kovács, L., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244. Available at: [Link]

  • Vitaku, E., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. Available at: [Link]

  • World Organisation for Animal Health (OIE). (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. Available at: [Link]

  • Fung, H. B., et al. (2001). Linezolid: an oxazolidinone antimicrobial agent. Clinical Therapeutics, 23(3), 356-391. Available at: [Link]

  • Kovács, L., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. ResearchGate. Available at: [Link]

  • Kovács, L., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. Available at: [Link]

  • Hashemian, S. M. R., et al. (2017). Linezolid: a review of its properties, function, and use in critical care. Journal of Intensive Care, 5, 5. Available at: [Link]

  • Marrone, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Morpholine-containing, CNS active, FDA approved drugs. 1, moclobemide; 2, reboxetine. ResearchGate. Available at: [Link]

  • Nath, S., et al. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 23(11), 2992. Available at: [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. Available at: [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available at: [Link]

  • Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. Available at: [Link]

  • Reddy, C. S., et al. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science, 5(1), 1438-1446. Available at: [Link]

  • Van den Bogaard, A. E. (2018). In vitro antimicrobial susceptibility testing methods. Pure and Applied Chemistry, 90(2), 265-276. Available at: [Link]

  • ResearchGate. (n.d.). Discovery of the antibacterial drug Linezolid and its synthetic technology research. ResearchGate. Available at: [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of substituted N-phenyl morpholine compound. Google Patents.
  • MDPI. (n.d.). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI. Available at: [Link]

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  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • ResearchGate. (n.d.). The structures of various FDA-approved N-aryl morpholine-based drugs. ResearchGate. Available at: [Link]

  • Iadevaia, S., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(15), 4703. Available at: [Link]

  • Muñoz, M., & Covenas, R. (2014). The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? Cancers, 6(3), 1572-1587. Available at: [Link]

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  • National Center for Biotechnology Information. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). PubMed Central. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. Available at: [Link]

  • Patel, L., & Lindley, C. (2003). Aprepitant--a novel NK1-receptor antagonist. Expert Opinion on Pharmacotherapy, 4(12), 2279-2296. Available at: [Link]

  • Kufareva, I., et al. (2011). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry, 54(13), 4780-4793. Available at: [Link]

  • ResearchGate. (2025). Aprepitant - A novel NK1 -receptor antagonist. ResearchGate. Available at: [Link]

  • Pendergrass, K., et al. (2004). Aprepitant: an oral NK1 antagonist for the prevention of nausea and vomiting induced by highly emetogenic chemotherapy. Drugs of Today, 40(10), 853-863. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of action of gefitinib. ResearchGate. Available at: [Link]

  • Navari, R. M. (2004). Aprepitant: a neurokinin-1 receptor antagonist for the treatment of chemotherapy-induced nausea and vomiting. Expert Review of Anticancer Therapy, 4(5), 715-724. Available at: [Link]

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  • ResearchGate. (2025). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. ResearchGate. Available at: [Link]

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The Unseen Hand: A Comparative Guide to Validating Steric Hindrance in 2,2,5,5-Tetramethylmorpholine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice of a base is a critical decision that can dictate the outcome of a reaction. Non-nucleophilic, sterically hindered amines are indispensable tools, capable of selectively deprotonating a substrate without engaging in unwanted side reactions. While 2,2,6,6-tetramethylpiperidine (TMP) is a well-established benchmark in this category, the unique structural attributes of 2,2,5,5-tetramethylmorpholine present an intriguing, albeit less characterized, alternative. This guide provides a comprehensive framework for understanding and validating the role of steric hindrance in the reactions of 2,2,5,5-tetramethylmorpholine, comparing its predicted behavior with established alternatives and outlining the experimental protocols necessary for its full characterization.

The Principle of Steric Hindrance: More Than Just Bulk

Steric hindrance is a powerful tool in physical organic chemistry, influencing reaction rates and pathways by controlling the spatial accessibility of a reactive center. In the context of amine bases, the substitution pattern around the nitrogen atom dictates the delicate balance between basicity (the ability to accept a proton) and nucleophilicity (the ability to attack an electrophilic center).

2,2,6,6-Tetramethylpiperidine (TMP): The Gold Standard of Hindered Bases

TMP is a cornerstone of non-nucleophilic base chemistry. The four methyl groups flanking the nitrogen atom create a congested environment, severely impeding its ability to act as a nucleophile. However, the lone pair of electrons on the nitrogen remains accessible enough to abstract protons, making it a potent base. This unique combination of high basicity and low nucleophilicity is its defining characteristic.

2,2,5,5-Tetramethylmorpholine: A Structural and Electronic Variant

2,2,5,5-Tetramethylmorpholine shares the tetramethyl substitution pattern with TMP, suggesting a similar degree of steric shielding around the nitrogen atom. However, the presence of an oxygen atom in the morpholine ring introduces a key electronic difference. The electron-withdrawing inductive effect of the oxygen atom is expected to decrease the electron density on the nitrogen, thereby reducing its basicity compared to TMP.

This guide will now delve into a comparative analysis of these two hindered amines and provide the necessary experimental frameworks to validate these predictions.

Comparative Analysis: 2,2,5,5-Tetramethylmorpholine vs. 2,2,6,6-Tetramethylpiperidine

Property2,2,6,6-Tetramethylpiperidine (TMP)2,2,5,5-Tetramethylmorpholine (Predicted)Rationale for Prediction
Steric Hindrance HighHighBoth possess four methyl groups adjacent to the nitrogen, creating a sterically congested environment.
Basicity (pKa of conjugate acid) ~11.1< 11.1The inductive electron-withdrawing effect of the oxygen atom in the morpholine ring is expected to decrease the electron density on the nitrogen, making it a weaker base than TMP.
Nucleophilicity Very LowVery LowThe significant steric bulk of the four methyl groups should effectively suppress nucleophilic attack at an electrophilic center, similar to TMP.
Solubility Soluble in organic solvents, sparingly soluble in water.Likely more soluble in polar solvents than TMP.The presence of the ether oxygen should increase the overall polarity of the molecule, potentially enhancing its solubility in a wider range of solvents.

Experimental Validation: Protocols for Characterization

The following protocols are designed to be self-validating systems, providing the necessary data to confirm the predicted properties of 2,2,5,5-tetramethylmorpholine.

Protocol 1: Synthesis of 2,2,5,5-Tetramethylmorpholine

A plausible synthetic route can be adapted from known procedures for related morpholines.

Workflow for the Synthesis of 2,2,5,5-Tetramethylmorpholine

cluster_0 Step 1: Synthesis of 2,5-dimethyl-2,5-hexanediol cluster_1 Step 2: Cyclization to 2,2,5,5-Tetramethylmorpholine A 2,5-Hexanedione C 2,5-Dimethyl-2,5-hexanediol A->C 1. Et2O, 0 °C to rt B Methylmagnesium bromide (Grignard reagent) B->C 2. Aqueous workup D 2,5-Dimethyl-2,5-hexanediol F 2,2,5,5-Tetramethylmorpholine D->F High temperature, catalyst (e.g., alumina) E Ammonia E->F

Caption: Proposed synthetic workflow for 2,2,5,5-tetramethylmorpholine.

Step-by-Step Methodology:

  • Synthesis of 2,5-Dimethyl-2,5-hexanediol:

    • To a solution of 2,5-hexanedione in anhydrous diethyl ether at 0 °C, add an excess of methylmagnesium bromide dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the diol.

  • Cyclization to 2,2,5,5-Tetramethylmorpholine:

    • The synthesis of the title compound is not well-documented and may require optimization. A potential route involves the high-temperature, catalyzed reaction of 2,5-dimethyl-2,5-hexanediol with ammonia over a solid acid catalyst such as alumina.

    • The crude product would then be purified by distillation or chromatography.

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Protocol 2: Determination of Basicity (pKa)

A precise pKa value is crucial for comparing the basicity of 2,2,5,5-tetramethylmorpholine with other hindered amines.

Workflow for pKa Determination

A Prepare a solution of 2,2,5,5-tetramethylmorpholine of known concentration B Titrate with a standardized solution of a strong acid (e.g., HCl) A->B C Monitor the pH of the solution using a calibrated pH meter B->C D Plot pH vs. volume of titrant added C->D E Determine the pH at the half-equivalence point D->E F pKa = pH at half-equivalence E->F

Caption: Experimental workflow for determining the pKa of 2,2,5,5-tetramethylmorpholine.

Step-by-Step Methodology:

  • Prepare a solution of 2,2,5,5-tetramethylmorpholine of known concentration (e.g., 0.1 M) in a suitable solvent (e.g., water or a water/alcohol mixture).

  • Titrate this solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Monitor the pH of the solution continuously using a calibrated pH meter.

  • Plot the pH of the solution as a function of the volume of acid added.

  • The pKa is the pH at which half of the amine has been neutralized (the half-equivalence point).

Protocol 3: Comparative Kinetic Study of an Elimination Reaction

To experimentally validate the non-nucleophilic nature of 2,2,5,5-tetramethylmorpholine, a comparative kinetic study of a classic elimination reaction can be performed. The E2 elimination of 2-bromopropane is a suitable model system.

Reaction Scheme:

CH₃CH(Br)CH₃ + Base → CH₃CH=CH₂ + H-Base⁺ + Br⁻

Experimental Design:

ReactionBaseExpected Outcome
12,2,5,5-TetramethylmorpholinePredominantly E2 elimination.
22,2,6,6-Tetramethylpiperidine (TMP)Predominantly E2 elimination (control).
3MorpholineA mixture of E2 elimination and SN2 substitution.

Workflow for Kinetic Analysis

A Set up parallel reactions with each base and 2-bromopropane B Maintain constant temperature and initial reactant concentrations A->B C Take aliquots at regular time intervals B->C D Quench the reaction in each aliquot C->D E Analyze the product mixture by Gas Chromatography (GC) D->E F Quantify the formation of propene (elimination) and N-isopropylmorpholine/piperidine (substitution) E->F G Plot product concentration vs. time to determine initial reaction rates F->G H Compare the rates of elimination and substitution for each base G->H

Caption: Workflow for the comparative kinetic study of the elimination reaction.

Step-by-Step Methodology:

  • Prepare stock solutions of 2-bromopropane and each of the three bases (2,2,5,5-tetramethylmorpholine, TMP, and morpholine) in a suitable solvent (e.g., acetonitrile).

  • In separate reaction vessels maintained at a constant temperature, mix the 2-bromopropane solution with each of the base solutions to initiate the reactions.

  • At regular time intervals, withdraw an aliquot from each reaction and quench it (e.g., by adding a dilute acid).

  • Analyze the quenched aliquots by gas chromatography (GC) to determine the concentrations of the starting material, the elimination product (propene), and any substitution products.

  • Plot the concentration of the products versus time for each reaction to determine the initial rates.

  • Compare the ratio of elimination to substitution for each base. A high ratio for 2,2,5,5-tetramethylmorpholine, similar to that of TMP, would provide strong evidence for its non-nucleophilic character.

Conclusion: A Path Forward for a Promising Reagent

While 2,2,5,5-tetramethylmorpholine remains a less-explored member of the sterically hindered amine family, its structural features suggest it holds significant promise as a non-nucleophilic base with potentially unique solubility properties. The true value of this reagent can only be unlocked through rigorous experimental validation. The synthetic and analytical protocols outlined in this guide provide a clear and robust framework for researchers to characterize 2,2,5,5-tetramethylmorpholine, quantify its steric and electronic effects, and ultimately, add a new and valuable tool to the arsenal of modern organic synthesis.

References

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry. [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Publications. [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,2,5,5-Tetramethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in research, development, and scientific discovery, the responsible management of chemical waste is not merely a regulatory formality but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,2,5,5-Tetramethylmorpholine. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this procedure is grounded in an authoritative analysis of its parent compound, morpholine, and established principles of hazardous waste management.

The fundamental directive for handling this compound is unequivocal: 2,2,5,5-Tetramethylmorpholine and its associated waste must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[1] Consultation with your institution's Environmental Health and Safety (EHS) department is a mandatory final step for ensuring compliance with local, state, and federal regulations.[1]

Inferred Hazard Profile and Risk Assessment

The chemical structure of 2,2,5,5-Tetramethylmorpholine, a substituted morpholine, strongly suggests a hazard profile analogous to morpholine itself. Morpholine is classified as a flammable liquid that is also corrosive, toxic, and harmful to aquatic life.[2][3] Therefore, 2,2,5,5-Tetramethylmorpholine must be handled with the assumption that it carries similar risks.

The causality for this conservative approach is rooted in the precautionary principle; the presence of the morpholine ring and the amine functional group dictates the primary chemical reactivity and toxicological properties. The additional methyl groups do not negate these inherent hazards.

Table 1: Hazard Profile Based on Morpholine Analogue Data
Hazard CategoryClassification & GHS Hazard StatementJustification & Safety Implication
Flammability Flammable Liquid (Category 3) - H226: Flammable liquid and vapor.[2][3]The compound's vapors can form an ignitable mixture with air. All ignition sources (sparks, open flames, hot surfaces) must be strictly eliminated from handling and storage areas.[1][2][4] Use non-sparking tools and ground/bond containers during transfer.[2][5]
Corrosivity Causes Severe Skin Burns and Eye Damage (Category 1B) - H314.[2][3]The amine functional group makes the compound alkaline and highly corrosive to tissues. Direct contact can cause permanent damage.[2] Full personal protective equipment is non-negotiable.
Toxicity Toxic in contact with skin (Category 3) - H311. Toxic if inhaled (Category 3) - H331. Harmful if swallowed (Category 4) - H302.[2][3]The compound can be absorbed through the skin and is hazardous via inhalation and ingestion.[2] All handling must be performed in a certified chemical fume hood to prevent vapor inhalation.
Environmental Harmful to aquatic life - H402.[2]The compound is ecotoxic and must be prevented from entering sewer systems or waterways.[1][4] This is the primary reason it cannot be drain-disposed.

Mandatory Personal Protective Equipment (PPE) & Handling

Before beginning any disposal-related tasks, ensure the following PPE is worn. The choice of PPE is a direct response to the hazards identified above.

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield for maximum protection against splashes.[2]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[6]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or in case of a spill, impervious clothing may be necessary.[6]

  • Respiratory Protection: All handling of open containers must occur inside a chemical fume hood.[7] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[7]

Step-by-Step Disposal Protocol

This protocol ensures that waste is collected, stored, and labeled in a manner that is safe, compliant, and self-validating.

Step 1: Designate a Hazardous Waste Container

  • Select a clean, dry, and chemically compatible container. High-density polyethylene (HDPE) is a suitable choice.

  • The container must have a secure, leak-proof screw cap.

  • Ensure the container is properly labeled as "Hazardous Waste" before any waste is added.

Step 2: Waste Segregation and Collection

  • Liquid Waste: Carefully pour or pipette residual 2,2,5,5-Tetramethylmorpholine and solvent rinses (e.g., from cleaning glassware) into the designated hazardous waste container.

  • Solid Waste: Collect any contaminated solids, such as used absorbent pads, gloves, or weighing papers, in a separate, clearly labeled solid hazardous waste container or a sealed, heavy-duty plastic bag. Do not mix liquid and solid waste streams unless directed by your EHS department.[8]

  • Incompatibility Warning: Never mix 2,2,5,5-Tetramethylmorpholine waste with incompatible chemicals, particularly strong oxidizing agents (like nitrates or perchlorates) or strong acids, as this can cause a violent reaction.[1][7]

Step 3: Container Labeling

  • Your institution's hazardous waste label must be affixed to the container.

  • Clearly list all constituents by their full chemical name, including 2,2,5,5-Tetramethylmorpholine and any solvents used. Estimate the percentage of each component.

  • Keep the container closed at all times except when actively adding waste.[9]

Step 4: Temporary Storage

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area must be away from heat, sparks, and open flames.[10] Per OSHA regulations, the storage location should be in a flammable storage cabinet if quantities exceed certain limits.[3][5]

  • Ensure secondary containment (such as a larger tub or bin) is used to capture any potential leaks.

Step 5: Arrange for Final Disposal

  • Once the container is full (typically 80% capacity) or has been accumulating for the maximum time allowed by your institution (often 6 months), contact your EHS department to schedule a pickup.[8]

  • Do not attempt to treat or neutralize the waste yourself unless you are following a specific, EHS-approved procedure.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is critical to mitigate the risks of fire, corrosion, and toxic exposure.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[1]

  • Control Ignition Sources: Eliminate all nearby sources of ignition.[1][4]

  • Ventilate: Ensure the area is well-ventilated, preferably by a chemical fume hood.

  • Don PPE: Before attempting cleanup, don the full PPE detailed in Section 2.

  • Contain & Absorb: For small spills, absorb the liquid with an inert, non-combustible material like vermiculite, dry sand, or earth.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container for solids.[1][7]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper handling and disposal of 2,2,5,5-Tetramethylmorpholine waste.

G Workflow for 2,2,5,5-Tetramethylmorpholine Waste Disposal cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage & Final Disposal cluster_emergency Emergency Protocol start Identify Waste: 2,2,5,5-Tetramethylmorpholine ppe Don Full PPE: Goggles, Face Shield, Resistant Gloves, Lab Coat start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Liquid or Solid? fume_hood->waste_type liquid_waste Collect in Labeled Liquid Waste Container (HDPE) waste_type->liquid_waste Liquid solid_waste Collect in Labeled Solid Waste Container waste_type->solid_waste Solid seal Securely Seal Container liquid_waste->seal solid_waste->seal store Store in Flammable Cabinet with Secondary Containment seal->store pickup Contact EHS for Waste Pickup store->pickup spill Spill Occurs absorb Absorb with Inert Material (e.g., Vermiculite) spill->absorb Small Spill absorb->solid_waste

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.